Liazal
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H17ClN4O4 |
|---|---|
Molecular Weight |
424.8 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H13ClN4.C4H4O4/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15;5-3(6)1-2-4(7)8/h1-11,17H,(H,20,21);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
UCJZBYIUZSFGPV-WLHGVMLRSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C(=CC(=O)O)C(=O)O |
Synonyms |
liarozole liarozole fumarate liarozole monohydrochloride Liazal R 085246 R 61405 R 75251 R-085246 R-61405 R-75251 R085246 |
Origin of Product |
United States |
Foundational & Exploratory
Lialda® (Mesalamine) in Ulcerative Colitis: A Deep Dive into its Mechanism of Action
For Immediate Release
This technical guide provides an in-depth exploration of the molecular and physiological mechanisms underpinning the therapeutic effects of Lialda® (mesalamine) in the management of mild to moderate ulcerative colitis (UC). Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents key quantitative data, and outlines experimental methodologies that have been pivotal in elucidating the drug's function.
Core Mechanism of Action: A Multi-faceted Approach
Lialda, a delayed-release formulation of mesalamine (5-aminosalicylic acid or 5-ASA), is a cornerstone in the treatment of ulcerative colitis.[1] While its complete mechanism of action is not entirely elucidated, it is understood to exert a topical anti-inflammatory effect on the colonic mucosa.[2][3] This effect is not driven by a single pathway but rather a confluence of interactions with key inflammatory cascades. The primary proposed mechanisms include the inhibition of arachidonic acid metabolism, modulation of nuclear factor-kappa B (NF-κB) signaling, and activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[4][5]
Inhibition of Arachidonic Acid Metabolism
In patients with ulcerative colitis, there is an increased mucosal production of arachidonic acid metabolites through both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[2] These metabolites, including prostaglandins and leukotrienes, are potent mediators of inflammation. Mesalamine is believed to diminish inflammation by blocking the activity of both COX and LOX, thereby inhibiting the production of these pro-inflammatory molecules in the colon.[2][6][7] This dual inhibition is a key aspect of its broad anti-inflammatory effect.
Modulation of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-1.[3][4][8] In the inflamed mucosa of ulcerative colitis patients, NF-κB is predominantly activated in macrophages.[8][9][10] Therapeutic administration of mesalamine has been shown to result in a significant reduction of NF-κB activation in situ.[8][9][10] This inhibition of NF-κB activation is thought to be a central component of mesalamine's therapeutic properties, leading to the suppression of pro-inflammatory gene expression.[8][9]
Activation of PPAR-γ
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a role in regulating intestinal inflammation and tissue homeostasis.[4][11] Mesalamine has been identified as a ligand and agonist for PPAR-γ.[4][5][12] The activation of PPAR-γ by mesalamine is thought to contribute to its anti-inflammatory effects in the colon.[11] This pathway represents another dimension of mesalamine's action, linking it to the broader network of metabolic and inflammatory control in the gut.
The MMX® Multi-Matrix System Technology
A critical aspect of Lialda's efficacy is its MMX® (Multi-Matrix System) technology, which ensures targeted and prolonged delivery of mesalamine to the colon.[13][14] The tablet has a pH-dependent gastro-resistant coating that is designed to break down at or above a pH of 6.8, which is typically encountered in the terminal ileum.[2][15] The tablet core contains mesalamine embedded within a combination of hydrophilic and lipophilic excipients.[2][13] This multi-matrix core, once exposed, swells to form a viscous gel that facilitates the slow and extended release of mesalamine throughout the colon.[15] This delivery system is crucial for a once-daily dosing regimen and for ensuring that the active drug is available at the site of inflammation.[6][15]
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacokinetics and clinical efficacy of Lialda.
Table 1: Pharmacokinetic Parameters of Mesalamine from Lialda
| Parameter | 2.4 g Once Daily (Single Dose, Fasting) | 4.8 g Once Daily (Single Dose, Fasting) | 2.4 g Once Daily (Steady State, Postprandial) | 4.8 g Once Daily (Steady State, Postprandial) |
| Cmax (ng/mL) | 1595 (± 1484) | 2154 (± 1140) | 1553 (857–2812) | 2154 (± 1140) |
| Median Tmax (hours) | 12 (4–31) | 12 (4–34) | Not Reported | Not Reported |
| AUC0–∞ (ng·h/mL) | 21,084 (± 13185) | 44,775 (± 30,302) | 13,556 (7616–24,128) | Not Reported |
| t½ (hours) | 7.05 (± 5.54) | 7.25 (± 8.32) | 10.2 (5.8–19.9) | Not Reported |
| Data presented as mean (± standard deviation) or geometric means (95% confidence intervals) where specified. Data sourced from clinical pharmacology studies.[5] |
Table 2: Clinical Remission Rates in Mild to Moderate Ulcerative Colitis
| Study | Lialda Dose | Placebo | Remission Rate with Lialda | Remission Rate with Placebo |
| Pivotal Phase III Trial 1 | 2.4 g/day or 4.8 g/day | Yes | Significantly higher than placebo | Not specified |
| Pivotal Phase III Trial 2 | 2.4 g/day or 4.8 g/day | Yes | Superior to placebo | Not specified |
| General Efficacy | Not specified | Not specified | 40%-70% symptom improvement | Up to 20% go into remission |
| Remission definitions and study durations may vary across trials.[1][13][14] |
Experimental Protocols
The understanding of Lialda's mechanism of action is built upon a variety of experimental methodologies.
In Vitro Drug Release Modeling
-
TNO Gastrointestinal Model (TIM): This dynamic in vitro system simulates the human stomach, small intestine, and colon.[13] It was used to demonstrate that the majority of 5-ASA from Lialda tablets is released in a prolonged manner in the simulated colon environment, with minimal release in the simulated stomach and small intestine.[13]
Immunohistochemical Analysis of NF-κB Activation
-
Biopsy Analysis: In clinical studies, biopsies were taken from the inflamed mucosa of ulcerative colitis patients before and after mesalamine treatment.[8][9][10]
-
Antibody Staining: These biopsies were analyzed for NF-κB activation using an antibody specific for the active form of NF-κB.[8][9][10]
-
Results: This methodology demonstrated that mesalamine therapy leads to a strong reduction of NF-κB activation in mucosal macrophages.[8][9][10]
Clinical Trials for Efficacy and Safety
-
Design: Randomized, double-blind, placebo-controlled trials are the gold standard for evaluating the efficacy of Lialda.[14][16]
-
Patient Population: These trials enroll patients with active, mild to moderate ulcerative colitis.[14][16]
-
Endpoints: The primary endpoint is typically the induction of clinical and endoscopic remission at the end of the study period (e.g., 8 weeks).[14][16]
-
Dosage Arms: Studies have compared different doses of Lialda (e.g., 2.4 g/day and 4.8 g/day ) against placebo.[14][16]
Visualizing the Mechanisms
The following diagrams illustrate the key mechanisms of Lialda.
Caption: MMX® Technology ensures targeted delivery and prolonged release of mesalamine in the colon.
Caption: Mesalamine's multi-faceted mechanism of action targeting key inflammatory pathways.
Caption: Workflow for assessing Mesalamine's effect on NF-κB activation in patient biopsies.
References
- 1. Mesalamine for Ulcerative Colitis [webmd.com]
- 2. Lialda (Mesalamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. mdpi.com [mdpi.com]
- 5. Update on the management of ulcerative colitis: treatment and maintenance approaches focused on MMX® mesalamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mesalamine (Lialda) for UC, Side Effects, and Dosage [medicinenet.com]
- 7. Lialda (mesalamine): Side effects, dosage, cost, and more [medicalnewstoday.com]
- 8. Mesalazine inhibits activation of transcription factor NF-kappaB in inflamed mucosa of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mesalazine inhibits activation of transcription factor NF-[kappa]B in inflamed mucosa of patients with ulcerative colitis - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. LIALDA (TM) demonstrates prolonged release of mesalamine | EurekAlert! [eurekalert.org]
- 14. MMX® Mesalazine: a review of its use in the management of mild to moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Multimatrix Mesalamine Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Mesalamine's Role in Modulating Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesalamine, also known as 5-aminosalicylic acid (5-ASA), is a cornerstone in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2] Its therapeutic efficacy is primarily attributed to its potent anti-inflammatory properties, which are exerted locally in the colon.[3] This technical guide provides an in-depth exploration of the molecular mechanisms through which mesalamine modulates key inflammatory pathways. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the drug's mode of action, methodologies for its study, and quantitative data on its effects.
Mesalamine's anti-inflammatory actions are multifaceted, involving the inhibition of pro-inflammatory mediators and the modulation of critical signaling cascades.[4][5][6] The primary pathways influenced by mesalamine include the nuclear factor-kappa B (NF-κB) signaling pathway, the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway, and the arachidonic acid cascade, which involves the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][5][6][7] Emerging evidence also points to its influence on the mitogen-activated protein kinase (MAPK) pathway.[8]
This guide will systematically dissect mesalamine's interaction with each of these pathways, present quantitative data in structured tables for comparative analysis, provide detailed experimental protocols for key assays, and visualize complex signaling networks and workflows using Graphviz diagrams.
Data Presentation: Quantitative Effects of Mesalamine
The following tables summarize the quantitative data on the effects of mesalamine on various inflammatory markers and pathways.
| Target/Assay | IC50 Value | Cell/System | Reference |
| Leukotriene B4 (LTB4) Formation | 44.9 µM | Rat peritoneal neutrophils | [9] |
| 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging | 9.5 µM | In vitro | [9] |
| Hydrogen peroxide scavenging | 0.7 µM | In vitro | [9] |
| Hypochlorite scavenging | 37.0 µM | In vitro | [9] |
| Lipid peroxidation | 12.6 µM | Rat liver microsomes | [9] |
Table 1: IC50 Values of Mesalamine for Inhibition of Inflammatory Mediators and Oxidative Stress.
| Cytokine | Cell Type | Mesalamine Concentration | Inhibition of TNF-α | Reference |
| TNF-α | THP-1 cells | 0.5 mM | Significant reduction | [10] |
| TNF-α | THP-1 cells | 1 mM | Significant reduction | [10] |
| TNF-α | THP-1 cells | 5 mM - 50 mM | No significant reduction | [10] |
| IL-6 | Human Nasal Epithelial Cells | up to 50 mM | No significant change | [11] |
| IL-1β, IL-22, IL-12p70 | Piglet colon mucosa (DSS-induced colitis) | 2 g/day | Reduced protein levels | [12] |
| IFN-γ, IL-6, IL-17A, IL-22 | Piglet colon mucosa (DSS-induced colitis) | 2 g/day | Reduced mRNA levels | [12] |
Table 2: In Vitro and In Vivo Effects of Mesalamine on Cytokine Production.
Modulation of Key Inflammatory Signaling Pathways
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key mechanism of mesalamine's action.[8][13] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[14] Mesalamine has been shown to block the degradation of IκBα, thereby preventing the nuclear translocation and activation of NF-κB.[8] This leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNF-α.[8][13]
References
- 1. Molecular Mechanisms of the Antitumor Effects of Mesalazine and Its Preventive Potential in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mesalamine - A Revered Drug for Inflammatory Bowel Disease With Detrimental Effects on the Lung and Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-oxidant and anti-inflammatory potential of different polymer-based mesalamine delayed-release granules in TNBS-induced ulcerative colitis in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mesalamine blocks tumor necrosis factor growth inhibition and nuclear factor kappaB activation in mouse colonocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effect of mesalazine, an agent for the treatment of idiopathic inflammatory bowel disease, on reactive oxygen metabolites and LTB4 formation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An In Vitro Study Evaluating the Safety of Mesalazine on Human Nasoepithelial Cells | MDPI [mdpi.com]
- 10. An In Vitro Study Evaluating the Safety of Mesalazine on Human Nasoepithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mesalamine-Mediated Amelioration of Experimental Colitis in Piglets Involves Gut Microbiota Modulation and Intestinal Immune Cell Infiltration [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Mesalamine induced symptom exacerbation of ulcerative colitis: Case report and brief discussion - PMC [pmc.ncbi.nlm.nih.gov]
5-ASA's Impact on Prostaglandin Synthesis in the Colon: A Technical Guide
Executive Summary
5-aminosalicylic acid (5-ASA), also known as mesalamine, is a cornerstone in the therapeutic management of mild-to-moderate ulcerative colitis (UC).[1] Its clinical efficacy is largely attributed to its topical anti-inflammatory actions within the colonic mucosa. A primary mechanism of this action is the modulation of the arachidonic acid cascade, leading to a significant reduction in the synthesis of pro-inflammatory prostaglandins, particularly prostaglandin E2 (PGE2). This technical guide provides an in-depth exploration of the molecular mechanisms by which 5-ASA impacts prostaglandin synthesis. The core pathways discussed include the direct inhibition of cyclooxygenase (COX) enzymes, indirect suppression via the Nuclear Factor-kappa B (NF-κB) signaling pathway, and modulation through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical signaling and experimental workflows.
Introduction to 5-ASA and Prostaglandin Synthesis
Inflammatory bowel disease (IBD) is characterized by chronic inflammation of the gastrointestinal tract, where prostaglandins play a crucial role as inflammatory mediators.[2] Prostaglandins are synthesized from arachidonic acid by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation, leading to a surge in prostaglandin production that perpetuates the inflammatory response.[1]
5-ASA and its various formulations are designed to deliver the active compound directly to the colon, where it exerts its anti-inflammatory effects.[3] Understanding the precise molecular interactions between 5-ASA and the prostaglandin synthesis pathways is critical for researchers, scientists, and drug development professionals aiming to refine existing therapies and develop novel anti-inflammatory agents.
Core Mechanisms of 5-ASA Action
The effect of 5-ASA on prostaglandin synthesis is not mediated by a single mechanism but rather through a multifactorial approach involving direct enzyme inhibition and the modulation of key intracellular signaling pathways.
Direct Inhibition of Cyclooxygenase (COX) Enzymes
5-ASA is known to inhibit the COX pathway, thereby reducing the production of prostaglandins.[4][5] This action is particularly targeted towards the inducible COX-2 enzyme. In intestinal cells, 5-ASA has been shown to inhibit both basal and cytokine-induced COX-2 expression, effectively decreasing PGE2 synthesis.[1][6] Studies on colorectal cancer cells demonstrate that 5-ASA down-regulates COX-2 at both the mRNA and protein levels.[6] However, it is generally considered a weak COX inhibitor compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[7]
Modulation of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. When activated by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α), it translocates to the nucleus and drives the expression of numerous inflammatory genes, including PTGS2 (the gene encoding COX-2). 5-ASA can decrease the activity of NF-κB.[1][8] By modulating the NF-κB inhibitor, IκBα, 5-ASA effectively suppresses the transcription of COX-2, leading to a downstream reduction in prostaglandin synthesis.[1]
Activation of the PPAR-γ Pathway
A significant component of 5-ASA's anti-inflammatory activity is mediated through the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor highly expressed in colonic epithelial cells.[9][10] 5-ASA acts as a ligand for PPAR-γ, enhancing its expression and promoting its translocation from the cytoplasm to the nucleus.[1][9][11] The activation of PPAR-γ exerts potent anti-inflammatory effects, which include the inhibition of prostaglandin production.[8] The therapeutic effect of 5-ASA is markedly diminished in animal models with deficient PPAR-γ, confirming the critical role of this pathway.[9][12]
Quantitative Data on 5-ASA's Effects
The biological impact of 5-ASA has been quantified in various experimental systems. The following tables summarize key findings from in vitro and in vivo studies.
Table 1: Effect of 5-ASA on Eicosanoid Synthesis in Human Colonic Mucosal Cells
| Parameter | 5-ASA Concentration | Outcome | Reference |
|---|---|---|---|
| PGE2 Production | 100 µM (10⁻⁴ mol/l) | No significant alteration | [13] |
| LTB4 Synthesis | 100 µM (10⁻⁴ mol/l) | Dose-related decrease | [13] |
| LTB4/PGE2 Ratio | 100 µM (10⁻⁴ mol/l) | Significantly diminished | [13] |
Data derived from isolated colonic mucosal cells from healthy volunteers.
Table 2: Effect of 5-ASA on PPAR-γ Expression in Human Colonic Tissue
| Experimental System | 5-ASA Concentration | Outcome | Reference |
|---|---|---|---|
| HT-29 Colonic Epithelial Cells | Not specified | ~3-fold induction of PPAR-γ mRNA and protein | [9] |
| Organ Cultures of Colonic Biopsies | 1, 30, and 50 mM | Increased expression of PPAR-γ mRNA |[9] |
Table 3: Anti-proliferative and Pro-apoptotic Effects of 5-ASA via PPAR-γ
| Cell Line | 5-ASA Concentration | Endpoint | Result | Reference |
|---|---|---|---|---|
| HT-29 | 30 mM | Cell Growth Inhibition | ~60% reduction | [10][14] |
| HT-29 | 30 mM | Cell Proliferation Inhibition | ~63% reduction | [10][14] |
| HT-29 | 30 mM | Apoptosis Induction | ~75% of cells | [10][14] |
Effects were abolished by the PPAR-γ antagonist GW9662, confirming the pathway's involvement.
Table 4: In Vivo Efficacy of 5-ASA in Animal Models
| Animal Model | 5-ASA Treatment | Endpoint | Result | Reference |
|---|---|---|---|---|
| TNBS-induced Colitis (Rats) | Rectal NAC + 5-ASA | PGE2 Levels | Suppressed to control values | [15] |
| Xenograft Tumor Model (SCID Mice) | 50 mM daily for 21 days | Tumor Weight & Volume | ~80% reduction | [14] |
The antitumor effect in the xenograft model was abolished by a PPAR-γ antagonist.
Key Experimental Protocols
Reproducible and accurate quantification of 5-ASA's effects requires standardized experimental protocols. Below are methodologies for key assays cited in the literature.
Measurement of Prostaglandin E2 in Colonic Tissue
This protocol is designed to accurately measure PGE2 levels in mucosal biopsies while preventing artifactual synthesis post-collection.[16]
-
Biopsy Collection: Obtain mucosal biopsies from the colon via endoscopy.
-
Inhibition of Ex Vivo Synthesis: Immediately transfer the fresh tissue into a pre-chilled buffer containing a potent COX inhibitor, such as indomethacin (e.g., 10 µM in phosphate-buffered saline).[16] This step is critical to halt any enzymatic activity post-excision.
-
Homogenization: Mince the tissue and homogenize it on ice using a suitable mechanical homogenizer.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.[17]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins and eicosanoids.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.[17]
-
Data Normalization: Measure the total protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA). Express PGE2 levels relative to the total protein content (e.g., pg of PGE2 per mg of protein) to standardize for biopsy size variations.[16]
References
- 1. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of mesalazine combined with probiotics on inflammation and immune function of patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. droracle.ai [droracle.ai]
- 5. The role of mesalamine in the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-2-dependent and -independent inhibition of proliferation of colon cancer cells by 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. annalsgastro.gr [annalsgastro.gr]
- 8. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium [escholarship.org]
- 13. The effect of 5-aminosalicylate and para-aminosalicylate on the synthesis of prostaglandin E2 and leukotriene B4 in isolated colonic mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The 5-aminosalicylic acid antineoplastic effect in the intestine is mediated by PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of N-acetylcysteine plus mesalamine on prostaglandin synthesis and nitric oxide generation in TNBS-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of prostaglandin E2 in rectal mucosa in human subjects: a method study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
The Molecular Targets of Mesalamine in Intestinal Epithelial Cells: An In-depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Mesalamine, or 5-aminosalicylic acid (5-ASA), remains a first-line therapy for inducing and maintaining remission in mild to moderate ulcerative colitis. Its therapeutic efficacy is largely attributed to its local action on the intestinal epithelium. While its clinical benefits are well-established, the precise molecular mechanisms underpinning its anti-inflammatory and potential chemopreventive effects are multifaceted. This technical guide provides a comprehensive overview of the primary molecular targets of mesalamine within intestinal epithelial cells. It details the key signaling pathways modulated by the drug, presents available quantitative data on its activity, and outlines the experimental protocols used to elucidate these interactions. This document is intended to serve as a detailed resource for researchers and professionals involved in the study of inflammatory bowel disease and the development of novel therapeutics.
Introduction
Mesalamine (5-ASA) is the active moiety of sulfasalazine and is the cornerstone of treatment for ulcerative colitis. Its mechanism of action is not attributed to a single target but rather to a synergistic effect on multiple inflammatory and signaling pathways within the intestinal mucosa. This guide focuses on its direct effects on intestinal epithelial cells, which are central to the pathogenesis of inflammatory bowel disease (IBD). The key molecular targets discussed herein include the peroxisome proliferator-activated receptor-gamma (PPAR-γ), the nuclear factor-kappa B (NF-κB) signaling pathway, the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and other emerging targets such as p21-activated kinase 1 (PAK1) and the Wnt/β-catenin pathway.
Primary Molecular Targets and Signaling Pathways
Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ)
PPAR-γ is a nuclear hormone receptor that plays a critical role in regulating inflammation and maintaining intestinal homeostasis. Mesalamine has been identified as a ligand and activator of PPAR-γ in intestinal epithelial cells.[1][2]
Mechanism of Action: Upon binding to PPAR-γ in the cytoplasm, mesalamine induces a conformational change that promotes its translocation to the nucleus.[1] In the nucleus, the mesalamine-PPAR-γ complex heterodimerizes with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the transcription of genes with anti-inflammatory properties and the repression of pro-inflammatory gene expression.[2][3] The anti-inflammatory effects of 5-ASA have been shown to be mediated, at least in part, by PPAR-γ.[1]
Signaling Pathway Diagram:
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key mechanism of mesalamine's action.[4] Pro-inflammatory stimuli, such as TNF-α, typically lead to the degradation of the inhibitory protein IκBα, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes.
Mechanism of Action: Mesalamine has been shown to inhibit the NF-κB pathway through multiple mechanisms. One key action is the inhibition of IκBα degradation, which prevents the nuclear translocation of NF-κB.[4] Additionally, mesalamine can inhibit the phosphorylation of the p65 subunit of NF-κB, which is required for its full transcriptional activity, even if it has already translocated to the nucleus.[5][6]
Signaling Pathway Diagram:
Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways
Mesalamine exhibits anti-inflammatory effects by inhibiting the enzymatic activity of COX and LOX, which are responsible for the synthesis of pro-inflammatory lipid mediators.[7]
Mechanism of Action: Mesalamine inhibits the production of prostaglandins and leukotrienes from arachidonic acid by blocking the COX and LOX pathways, respectively. While it is considered a weak inhibitor compared to traditional NSAIDs, its high local concentration in the colonic mucosa allows for a significant therapeutic effect. Studies indicate that mesalamine can down-regulate the expression of COX-2 in intestinal epithelial cells.[8][9]
Other Molecular Targets
p21-activated kinase 1 (PAK1): Mesalamine has been shown to inhibit PAK1, a serine/threonine kinase involved in cell motility, proliferation, and survival. Inhibition of PAK1 by mesalamine leads to increased cell adhesion through the modulation of E-cadherin and β-catenin at the cell membrane.[10]
Wnt/β-catenin Signaling: This pathway is crucial for intestinal epithelial cell proliferation and is often dysregulated in colorectal cancer. Mesalamine has been found to interfere with this pathway by reducing the nuclear accumulation of β-catenin and decreasing the expression of its target genes, such as c-Myc and Cyclin D1.[11]
Signal Transducer and Activator of Transcription 3 (STAT3): Some studies suggest that mesalamine can down-regulate the phosphorylation and activation of STAT3, a transcription factor involved in inflammatory responses and cell proliferation.
Quantitative Data Summary
The following tables summarize the available quantitative data for the effects of mesalamine on its molecular targets in intestinal epithelial and related cell types. It is important to note that specific IC50 and Kd values for some targets are not consistently reported in the literature.
| Target | Parameter | Value | Cell Line/System |
| NF-κB | Transcriptional Inhibition | Half-maximal effect: 16 mM | Caco-2 |
| Transcriptional Inhibition | Maximal effect: 40 mM | Caco-2 | |
| PPAR-γ | Reporter Gene Activity | 3-fold increase | HT-29 |
| Lipoxygenase | IC50 (5-LOX) | 4-5 mM | Human Neutrophils |
| Cell Proliferation | Reduction in cell count | Dose-dependent (10-50 mM) | Caco-2, HT-29, HCT-116 |
Note: Data for COX-1/COX-2 IC50 and PPAR-γ binding affinity (Kd) for mesalamine are not consistently available in the reviewed literature.
Detailed Experimental Protocols
Western Blotting for Protein Expression and Phosphorylation (e.g., IκBα, p-STAT3)
This protocol provides a general framework for assessing changes in protein levels or phosphorylation status in intestinal epithelial cells following treatment with mesalamine.
1. Cell Culture and Treatment:
-
Culture intestinal epithelial cells (e.g., HT-29, Caco-2) to 80-90% confluency in appropriate media.
-
Treat cells with desired concentrations of mesalamine (e.g., 10-50 mM) or vehicle control for a specified time course (e.g., 24-48 hours).
-
If investigating signaling pathways, pre-treat with mesalamine before stimulating with an agonist (e.g., 10 ng/mL TNF-α for 30 minutes to assess IκBα degradation).
2. Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-IκBα, anti-phospho-STAT3, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin).
Experimental Workflow Diagram:
NF-κB Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of mesalamine.
1. Cell Seeding and Transfection:
-
Seed Caco-2 or HT-29 cells in a 24-well plate.
-
Co-transfect cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
2. Treatment and Stimulation:
-
After 24 hours of transfection, pre-treat the cells with various concentrations of mesalamine (e.g., 0-40 mM) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α or 1 ng/mL IL-1β) for 6-8 hours.
3. Cell Lysis and Luciferase Assay:
-
Wash cells with PBS and lyse them using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as a percentage of the activity in stimulated cells without mesalamine treatment.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol is for quantifying the mRNA levels of mesalamine-regulated genes, such as the β-catenin targets c-Myc and Cyclin D1.
1. Cell Culture and Treatment:
-
Culture HT-29 or other suitable cells and treat with mesalamine as described in section 4.1.
2. RNA Extraction and cDNA Synthesis:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and quantity.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
3. qRT-PCR:
-
Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers for the target gene (e.g., c-Myc, Cyclin D1) and a housekeeping gene (e.g., GAPDH, ACTB), and the diluted cDNA.
-
Perform the PCR reaction in a real-time PCR thermal cycler.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.
Conclusion
The therapeutic effects of mesalamine in intestinal epithelial cells are the result of its engagement with a diverse array of molecular targets. Its ability to concurrently activate the anti-inflammatory PPAR-γ pathway while inhibiting the pro-inflammatory NF-κB, COX, and LOX pathways underscores its multifaceted mechanism of action. Furthermore, emerging evidence of its impact on pathways involved in cell adhesion and proliferation, such as PAK1 and Wnt/β-catenin, provides insight into its potential chemopreventive properties. This guide has synthesized the current understanding of these molecular interactions, providing a foundation for future research aimed at optimizing IBD therapy and developing novel drugs that leverage these key molecular nodes. Further investigation is warranted to obtain more precise quantitative data on the binding affinities and inhibitory concentrations of mesalamine for some of its targets.
References
- 1. Alterations in gene expressions of Caco-2 cell responses to LPS and ploy(I:C) stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5-ASA Affects Cell Cycle Progression in Colorectal Cells by Reversibly Activating a Replication Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. 5-aminosalicylic acid mediates expression of cyclooxygenase-2 and 15-hydroxyprostaglandin dehydrogenase to suppress colorectal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Normalization genes for quantitative RT-PCR in differentiated Caco-2 cells used for food exposure studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combined treatment of Caco-2 cells with butyrate and mesalazine inhibits cell proliferation and reduces Survivin protein level - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Colon: An In-depth Technical Guide to the Pharmacokinetics of Mesalamine Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Mesalamine, or 5-aminosalicylic acid (5-ASA), remains a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis. Its therapeutic efficacy is largely dependent on topical action at the site of inflammation in the colon. Consequently, a variety of delivery systems have been engineered to ensure targeted drug release, navigate the physiological challenges of the gastrointestinal (GI) tract, and optimize the local concentration of 5-ASA. This technical guide provides a comprehensive overview of the pharmacokinetics of different mesalamine delivery systems, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid in research and development.
Oral Mesalamine Delivery Systems: A Comparative Analysis
Oral mesalamine formulations are designed to bypass the upper GI tract and release the active drug in the distal ileum and colon. This is primarily achieved through pH-dependent coatings, time-dependent release mechanisms, or a combination of both in multi-matrix systems.
Delayed-Release Formulations
Delayed-release formulations typically employ a pH-sensitive enteric coating that remains intact in the acidic environment of the stomach and proximal small intestine, dissolving only at a higher pH, characteristic of the terminal ileum and colon.
Table 1: Pharmacokinetic Parameters of Delayed-Release Mesalamine Formulations
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Study Population | Reference |
| Mesalamine Delayed-Release Tablets | 2.4 g or 4.8 g once daily | Variable | 9-12 | Slightly more than dose-proportional | 21-22 | Healthy Subjects | [1] |
| Asacol (enteric-coated) | 2.4 g once daily | 1419 (mean) | - | - | - | Healthy Volunteers | [2] |
| Asacol | 800 mg three times daily | - | - | - | - | Healthy Volunteers | [2] |
| Lialda (Multi-Matrix) | 2.4 g once daily | - | - | - | 21-22 | Healthy Volunteers | [2][3] |
| Mesalamine Delayed-Release 800 mg | Single 800 mg dose | 208 (mean) | 24 (median) | 2296 (AUC8-48h), 2533 (AUC0-tldc) | ~20 | Healthy Subjects | [4] |
| Mesalamine Delayed-Release Capsules | 400 mg | - | 14.4 | - | - | Healthy Adults | [5] |
| Mesalamine Delayed-Release Tablets | 400 mg | - | 17.1 | - | - | Healthy Adults | [5] |
Extended-Release Formulations
Extended-release formulations are designed for a slow, continuous release of mesalamine throughout the GI tract. This is often achieved by embedding the drug within a semi-permeable membrane or a wax matrix.
Table 2: Pharmacokinetic Parameters of Extended-Release Mesalamine Formulations
| Formulation | Dose | Cmax (mcg/mL) | Tmax (h) | AUC | Bioavailability (%) | Study Population | Reference |
| Pentasa (ethylcellulose-coated microgranules) | 1 g | ~1 | 3 | - | 20-30 | - | [6] |
| Mesalamine Extended-Release Capsules | 500 mg | - | ~14 | - | ~28 | - | [7] |
| Mesalamine Extended-Release Capsules | 1 g | ~1 | 3 | Nonlinear increase with dose | - | Healthy Subjects | [8] |
Multi-Matrix System (MMX)
The Multi-Matrix System (MMX) combines a pH-dependent enteric coating with a lipophilic and hydrophilic matrix. This allows for a delayed initial release followed by a prolonged, even distribution of mesalamine throughout the colon.
Table 3: Pharmacokinetic Parameters of Multi-Matrix Mesalamine Formulations
| Formulation | Dose | Cmax | Tmax (h) | AUC | Bioavailability (%) | Study Population | Reference |
| MMX Mesalamine | 30 mg/kg/day | - | - | - | 29.4 | Pediatric UC Patients | [3][9] |
| MMX Mesalamine | 60 mg/kg/day | - | - | - | 27.0 | Pediatric UC Patients | [3][9] |
| MMX Mesalamine | 100 mg/kg/day | - | ~2 (median) | Subproportional increase | 22.1 | Pediatric UC Patients | [3][9] |
| MMX Mesalamine (Lialda) | 2.4 g or 4.8 g | - | - | - | ~24 | Healthy Volunteers | [10] |
Rectal Mesalamine Delivery Systems
For distal ulcerative colitis, proctitis, and proctosigmoiditis, rectal formulations offer the advantage of direct drug delivery to the inflamed mucosa with minimal systemic absorption.[11]
Table 4: Pharmacokinetic Parameters of Rectal Mesalamine Formulations
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | Urinary Excretion (% of dose) | Study Population | Reference |
| Mesalamine Enema (Pentasa) | 1 g twice daily | Low | - | 15 | Healthy Subjects | [12] |
| Mesalamine Suppository (Pentasa) | 1 g twice daily | Low | - | 10 | Healthy Subjects | [12] |
| Mesalamine Suppository | 500 mg every 8 hours | 361 (steady state) | - | ≤ 12 (as 5-ASA), 8-77 (as N-Ac-5-ASA) | Ulcerative Proctitis Patients | [13] |
| Mesalamine Enema | 1 g/100 mL once daily for 7 days | - | - | ~27.77 (total) | Healthy Chinese Subjects | [14] |
Experimental Protocols: A Methodological Overview
The pharmacokinetic data presented in this guide are derived from a variety of clinical studies. Understanding the methodologies employed is crucial for the interpretation of these findings.
Study Design
The majority of studies cited are randomized, open-label, or crossover trials.[2][15][16] Single-dose and multiple-dose studies are conducted to evaluate both initial absorption and steady-state pharmacokinetics.[1][3][17] The effect of food on bioavailability is a common investigative endpoint, with studies conducted under both fasting and fed conditions.[18][19]
Subject Population
Studies are typically conducted in healthy adult volunteers to characterize the fundamental pharmacokinetic profile of a formulation.[2][15][16] However, studies in pediatric populations and patients with ulcerative colitis are also crucial to understand the pharmacokinetics in the target population.[3][9] Renal function is a key consideration, and patients with impaired renal function are often monitored closely due to the renal excretion of mesalamine and its metabolite.[1][4]
Dosing and Sample Collection
Dosing regimens vary depending on the formulation and study objectives, ranging from single doses to multiple daily doses over several days to achieve steady-state concentrations.[2][3] Blood and urine samples are collected at specified time points to measure the concentrations of mesalamine and its primary metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).[2][3][15] Fecal excretion is also measured in some studies to quantify the amount of unabsorbed drug.[12][20]
Analytical Methods
The concentrations of 5-ASA and N-Ac-5-ASA in biological matrices are typically quantified using validated high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS) detection.[5][18][21] These methods offer high sensitivity and specificity for accurate pharmacokinetic analysis.
Visualizing the Pathways and Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological and experimental processes.
Mesalamine Release Mechanisms
The following diagram illustrates the different release mechanisms of oral mesalamine formulations as they transit through the gastrointestinal tract.
Metabolic Pathway of Mesalamine
This diagram outlines the primary metabolic pathway of mesalamine in the body.
Experimental Workflow for a Pharmacokinetic Study
The following workflow illustrates the typical steps involved in a clinical pharmacokinetic study of a mesalamine formulation.
Conclusion
The diverse range of mesalamine delivery systems reflects the ongoing effort to optimize the topical delivery of 5-ASA to the site of colonic inflammation while minimizing systemic absorption. The choice of a particular formulation for clinical use or for further development depends on a variety of factors including the specific location and extent of disease, as well as patient-specific factors. This guide provides a foundational understanding of the pharmacokinetic profiles of these varied systems, offering valuable data and methodological insights for the research and drug development community. The continued refinement of delivery technologies holds the promise of further enhancing the therapeutic efficacy and safety of mesalamine in the management of IBD.
References
- 1. Mesalamine Delayed Release Tablets: Package Insert / Prescribing Info / MOA [drugs.com]
- 2. Similar pharmacokinetics of three dosing regimens comprising two oral delayed‐release mesalamine formulations in healthy adult volunteers: Randomised, open‐label, parallel‐group study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized clinical trial: pharmacokinetics and safety of multimatrix mesalamine for treatment of pediatric ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. These highlights do not include all the information needed to use MESALAMINE DELAYED-RELEASE TABLETS safely and effectively. See full prescribing information for MESALAMINE DELAYED-RELEASE TABLETS. Mesalamine delayed-release tablets, for oral use Initial U.S. Approval: 1987 [dailymed.nlm.nih.gov]
- 5. Bioavailability and swallowability of an age-appropriate, delayed-release mesalamine formulation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Articles [globalrx.com]
- 8. DailyMed - MESALAMINE capsule, extended release [dailymed.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. scielo.org.co [scielo.org.co]
- 11. Mesalamine (USAN) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Availability of mesalazine (5-aminosalicylic acid) from enemas and suppositories during steady-state conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Pharmacokinetic and safety profiles of mesalazine enema in healthy Chinese subjects: A single- and multiple-dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bioavailability of single and multiple doses of enteric-coated mesalamine and sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. altasciences.com [altasciences.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Systematic review: the pharmacokinetic profiles of oral mesalazine formulations and mesalazine pro-drugs used in the management of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. walshmedicalmedia.com [walshmedicalmedia.com]
Investigating the Anti-inflammatory Properties of 5-ASA Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminosalicylic acid (5-ASA), the active moiety of sulfasalazine and the primary component of a class of drugs known as mesalamines, is a cornerstone in the management of inflammatory bowel disease (IBD). Its therapeutic efficacy is attributed to its local anti-inflammatory effects within the gastrointestinal tract. Upon administration, 5-ASA is extensively metabolized, both by intestinal epithelial cells and gut microbiota, to N-acetyl-5-aminosalicylic acid (Ac-5-ASA). The anti-inflammatory role of this major metabolite has been a subject of considerable investigation and debate. This technical guide provides an in-depth analysis of the anti-inflammatory properties of 5-ASA and its metabolites, focusing on their mechanisms of action, relevant signaling pathways, and the experimental protocols employed for their evaluation. Quantitative data from preclinical and clinical studies are summarized to facilitate a comparative understanding of their therapeutic potential.
Introduction
Inflammatory bowel diseases, including ulcerative colitis and Crohn's disease, are chronic inflammatory disorders of the gastrointestinal tract.[1] 5-Aminosalicylic acid (5-ASA) has been a first-line therapy for mild to moderate IBD for decades.[2] Its therapeutic action is primarily localized to the colonic mucosa, where it is thought to modulate various inflammatory pathways.[1] The main metabolite of 5-ASA, N-acetyl-5-aminosalicylic acid (Ac-5-ASA), is formed through N-acetylation by N-acetyltransferase 1 (NAT1) in intestinal epithelial cells and by gut bacteria.[1][3] While initially considered an inactive detoxification product, emerging evidence suggests that Ac-5-ASA may possess biological activities, particularly in the context of peroxisome proliferator-activated receptor-gamma (PPAR-γ) activation.[4] This guide delves into the molecular mechanisms underlying the anti-inflammatory effects of 5-ASA and Ac-5-ASA, providing a comprehensive resource for researchers in the field.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of 5-ASA are multifaceted, involving the modulation of several key signaling pathways. The primary mechanisms include the inhibition of the nuclear factor-kappa B (NF-κB) pathway and the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2] 5-ASA has been shown to decrease the activity of NF-κB induced by tumor necrosis factor-alpha (TNF-α) by modulating the NF-κB inhibitor, IκBα.[1]
Activation of PPAR-γ Signaling
PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation, cell proliferation, and apoptosis.[2] 5-ASA has been identified as a ligand and activator of PPAR-γ.[4][5] This activation leads to the suppression of pro-inflammatory cytokine production, such as TNF-α and interleukins.[1] The role of Ac-5-ASA in PPAR-γ activation is still under investigation, with some evidence suggesting it may also contribute to this pathway.[4]
Data Presentation: Quantitative Analysis of Anti-inflammatory Effects
The following tables summarize the available quantitative data on the anti-inflammatory properties of 5-ASA and its metabolite, Ac-5-ASA. It is important to note that direct comparative studies with quantitative endpoints such as IC50 values are limited in the literature.
Table 1: In Vitro Inhibition of Inflammatory Markers
| Compound | Target | Cell Line | IC50 | Reference |
| 5-ASA | Nitric Oxide Production | DLD-1 | 4.5 mM | [6] |
| 5-ASA | Nitric Oxide Production | Caco-2BBe | 2.5 mM | [6] |
Note: Direct comparative IC50 values for Ac-5-ASA on these markers were not found in the reviewed literature.
Table 2: In Vivo Efficacy in Animal Models of Colitis
| Compound | Animal Model | Dosage | Key Findings | Reference |
| 5-ASA | TNBS-induced colitis (mice) | 100 mg/kg/day | Significant reduction in macroscopic and microscopic inflammation scores. | [7] |
| 5-ASA | DSS-induced colitis (mice) | 75 mg/kg/day | Ineffective in wild-type mice, but significantly reduced MPO activity and restored colon length in NAT1/2 knockout mice (where 5-ASA is not metabolized to Ac-5-ASA). | [8] |
Table 3: Cellular Uptake and Metabolism
| Compound | Cell Type | Incubation Time | Uptake (nmol/g dry weight) | Reference |
| 5-ASA | Isolated human colonic epithelial cells | 1 hour | 160.5 | [9] |
| Ac-5-ASA | Isolated human colonic epithelial cells | 1 hour | 5.75 | [9] |
Table 4: Clinical Efficacy in Ulcerative Colitis (Dose-Response)
| Dosage | Disease Severity | Outcome | Reference |
| 2.4 g/day | Mild-to-moderate | 51% of patients experienced improvement. | [9] |
| 4.8 g/day | Mild-to-moderate | 56% of patients experienced improvement (not statistically significant vs. 2.4 g/day ). | [9] |
| 2.4 g/day | Moderate | 57% of patients achieved treatment success. | [9] |
| 4.8 g/day | Moderate | 72% of patients achieved treatment success (P=.0384 vs. 2.4 g/day ). | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline key experimental protocols used to investigate the anti-inflammatory properties of 5-ASA and its metabolites.
In Vivo Model: TNBS-Induced Colitis in Mice
This model is widely used to mimic the pathology of Crohn's disease.
-
Animals: Female CD-1 mice are typically used.
-
Induction:
-
Mice are fasted for 24 hours prior to induction.
-
Anesthesia is induced with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).
-
A catheter is inserted 4 cm proximal to the anus.
-
100 µL of 1% 2,4,6-trinitrobenzenesulfonic acid (TNBS) in 50% ethanol is administered intrarectally.
-
Mice are held in a head-down position for 1 minute to ensure distribution of the TNBS solution.
-
-
Treatment: 5-ASA or its metabolites are typically administered orally or rectally daily, starting before or after colitis induction.
-
Assessment of Inflammation:
-
Macroscopic Scoring: The colon is excised, and the degree of inflammation is scored based on the presence of ulceration, thickening of the bowel wall, and adhesions.
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in colonic tissue is a quantitative marker of inflammation. (See protocol 4.3).
-
Histological Analysis: Colon sections are stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration, crypt damage, and epithelial ulceration.
-
In Vitro Model: Cytokine Inhibition Assay in Caco-2 Cells
This assay is used to evaluate the ability of compounds to suppress the production of pro-inflammatory cytokines in intestinal epithelial cells.
-
Cell Line: Caco-2, a human colorectal adenocarcinoma cell line that differentiates to form a polarized epithelial cell monolayer.
-
Protocol:
-
Seed Caco-2 cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with various concentrations of 5-ASA or Ac-5-ASA for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent such as a combination of interleukin-1β (IL-1β) and interferon-gamma (IFN-γ) or with lipopolysaccharide (LPS).
-
Incubate for 18-24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
A cell viability assay (e.g., MTT or LDH) should be performed in parallel to ensure that the observed cytokine inhibition is not due to cytotoxicity.
-
Myeloperoxidase (MPO) Activity Assay
This colorimetric assay quantifies neutrophil infiltration in tissue samples.
-
Reagents:
-
Potassium phosphate buffer (50 mM, pH 6.0)
-
Hexadecyltrimethylammonium bromide (HTAB)
-
o-dianisidine dihydrochloride
-
Hydrogen peroxide (H₂O₂)
-
-
Protocol:
-
Homogenize colonic tissue samples in potassium phosphate buffer containing 0.5% HTAB.
-
Centrifuge the homogenate and collect the supernatant.
-
In a 96-well plate, add the supernatant to a reaction mixture containing potassium phosphate buffer, o-dianisidine dihydrochloride, and H₂O₂.
-
Measure the change in absorbance at 450-460 nm over time using a spectrophotometer.
-
MPO activity is calculated from the rate of change in absorbance and expressed as units per milligram of tissue.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Discussion and Future Directions
The anti-inflammatory effects of 5-ASA are well-documented and are mediated through multiple mechanisms, with the inhibition of the NF-κB pathway and activation of PPAR-γ being central. The role of its major metabolite, Ac-5-ASA, remains less clear. While some studies suggest it is largely inactive, its potential interaction with PPAR-γ warrants further investigation.[4] The discrepancy in cellular uptake between 5-ASA and Ac-5-ASA likely contributes to the observed differences in their in vivo efficacy.[9]
Future research should focus on obtaining direct comparative quantitative data on the anti-inflammatory potency of 5-ASA and its metabolites. Head-to-head studies evaluating their IC50 values for the inhibition of key inflammatory mediators and their binding affinities for nuclear receptors would provide invaluable information for drug development professionals. Furthermore, elucidating the specific contribution of gut microbial metabolism to the therapeutic efficacy and variability in patient response to 5-ASA remains a critical area of investigation. A deeper understanding of these aspects will pave the way for the development of more targeted and effective therapies for inflammatory bowel disease.
Conclusion
5-ASA remains a vital therapeutic agent for IBD, exerting its anti-inflammatory effects through the modulation of the NF-κB and PPAR-γ signaling pathways. While its primary metabolite, Ac-5-ASA, is generally considered less active, its complete biological profile is yet to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory properties of 5-ASA and its metabolites, offering a valuable resource for researchers and professionals in the field of gastroenterology and drug development. Further research focusing on direct quantitative comparisons of the bioactivities of 5-ASA and its metabolites is essential to refine our understanding and optimize therapeutic strategies for IBD.
References
- 1. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut Microbial Metabolism of 5-ASA Diminishes Its Clinical Efficacy in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Importance of the evaluation of N-acetyltransferase enzyme activity prior to 5-aminosalicylic acid medication for ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of 5-aminosalicylic acid and N-acetylaminosalicylic acid uptake by the isolated human colonic epithelial cell - PMC [pmc.ncbi.nlm.nih.gov]
Liazal's Impact on the Gut Microbiome in IBD Models: A Technical Guide
This in-depth technical guide explores the effects of Liazal (mesalamine, 5-aminosalicylic acid or 5-ASA) on the gut microbiome in preclinical models of Inflammatory Bowel Disease (IBD). Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on this compound's modulation of the gut microbiota, details the experimental protocols used in pivotal studies, and visualizes the underlying signaling pathways.
Core Findings: this compound's Modulation of the IBD Gut Microbiome
This compound, a cornerstone in the treatment of mild to moderate ulcerative colitis, exerts its therapeutic effects not only through direct anti-inflammatory actions on the host but also by significantly influencing the composition and function of the gut microbiota.[1][2] In IBD, the gut microbiome is typically characterized by dysbiosis, including reduced bacterial diversity and an altered ratio of key bacterial phyla.[3] Preclinical studies in various IBD models consistently demonstrate that mesalamine can partially ameliorate this dysbiosis.
A key observation is the impact of mesalamine on the Firmicutes to Bacteroidetes ratio, which is often altered in IBD. One study in a piglet model of DSS-induced colitis found that mesalamine treatment helped to restore the DSS-mediated increment of the Firmicutes/Bacteroidetes ratio.[1] This suggests a selective pressure exerted by the drug on the microbial community structure.[1]
Furthermore, mesalamine treatment has been shown to alter the abundance of specific bacterial genera. In a DSS-induced colitis model in piglets, mesalamine treatment significantly reduced the abundance of Methanobrevibacter, a genus associated with gut dysbiosis.[1] Conversely, studies in human ulcerative colitis patients have shown that mesalamine can help to restore the abundance of beneficial genera like Butyricicoccus and reduce potentially pro-inflammatory genera such as Escherichia-shigella and Enterococcus.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies investigating the effect of mesalamine on the gut microbiome in IBD models.
Table 1: Effect of Mesalamine on Gut Microbiota Diversity in a DSS-Induced Colitis Piglet Model
| Diversity Metric | Control Group | DSS Group | DSS + Mesalamine Group |
| Beta Diversity | - | Significantly different from Control | Significantly different from DSS |
| Alpha Diversity (Chao1, ACE) | No significant difference | No significant difference | No significant difference |
Data synthesized from a study on DSS-induced colitis in piglets.[1]
Table 2: Relative Abundance of Key Bacterial Taxa in a DSS-Induced Colitis Piglet Model
| Taxonomic Level | Taxon | DSS Group (Change relative to Control) | DSS + Mesalamine Group (Change relative to DSS Group) |
| Phylum | Firmicutes/Bacteroidetes Ratio | Increased | Decreased (Restored towards control levels) |
| Phylum | Euryarchaeota | Increased | Decreased |
| Genus | Methanobrevibacter | Increased | Decreased |
| Genus | Akkermansia | Increased | Decreased |
Data synthesized from a study on DSS-induced colitis in piglets.[1]
Table 3: Mesalamine-Restored Bacterial Genera in a Study of Ulcerative Colitis Patients
| Genera (Restored by Mesalamine) |
| Butyricicoccus |
| Escherichia-shigella (abundance reversed) |
| Enterococcus (abundance reversed) |
| Megamonas (abundance reversed) |
| Streptococcus (abundance reversed) |
| Prevotella_9 (abundance reversed) |
| [Eubacterium]_coprostanoligenes_group (abundance reversed) |
Data from a 16S rRNA sequencing and metabolomics study in ulcerative colitis patients.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative experimental protocols from studies on this compound's effect on the gut microbiome in IBD models.
DSS-Induced Colitis Model in Piglets
-
Animal Model: Eighteen weaned piglets were randomly assigned to three groups: Control (CON), DSS, and Mesalamine (MES).[2]
-
Induction of Colitis: The DSS and MES groups received 3% dextran sulfate sodium (DSS) in their drinking water for 13 consecutive days to induce colitis.[2]
-
Mesalamine Administration: The MES group received a daily oral administration of 2 g of mesalamine in addition to the DSS treatment.[2]
-
Sample Collection: Fecal samples were collected for 16S rRNA gene sequencing to analyze the gut microbiota composition.[1]
-
Microbiome Analysis:
-
DNA Extraction: Genomic DNA was extracted from fecal samples.
-
16S rRNA Gene Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene were amplified by PCR and sequenced.
-
Bioinformatic Analysis: Operational Taxonomic Units (OTUs) were clustered, and taxonomic assignment was performed. Alpha and beta diversity analyses were conducted to assess microbial community richness and structure.
-
DSS-Induced Colitis Model in Mice
-
Animal Model: Wild-type mice are typically used.
-
Induction of Colitis: Colitis is induced by administering 2-3% DSS in the drinking water for a period of 5-7 days.[4][5]
-
Mesalamine Administration: Mesalamine (e.g., 50 mg/kg) is administered daily via oral gavage.[4][5] Treatment can be prophylactic (before DSS) or therapeutic (concurrent with or after DSS).
-
Outcome Measures: Disease activity index (DAI) score (monitoring weight loss, stool consistency, and bleeding), colon length, and histological analysis of the colon are assessed. Myeloperoxidase (MPO) activity is measured as a marker of neutrophil infiltration.
-
Microbiome Analysis: Fecal or cecal contents are collected for 16S rRNA gene sequencing as described in the piglet model.
Signaling Pathways and Mechanisms of Action
This compound's therapeutic effects are multifactorial, involving both host- and microbe-targeted mechanisms.
Host-Directed Anti-Inflammatory Pathways
Mesalamine is well-established to inhibit pro-inflammatory signaling pathways within the host's intestinal epithelial and immune cells.[6][7] A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of the inflammatory response.[1] By inhibiting NF-κB, mesalamine reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7]
References
- 1. Mesalamine-Mediated Amelioration of Experimental Colitis in Piglets Involves Gut Microbiota Modulation and Intestinal Immune Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gut Microbiota and Related Metabolites Were Disturbed in Ulcerative Colitis and Partly Restored After Mesalamine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Relationship between the Gut Microbiota and Inflammatory Bowel Disease Therapeutics: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The anti-inflammatory drug mesalamine targets bacterial polyphosphate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety, Pharmacokinetics, and Bioequivalence Characterization of Two Different Strengths of Mesalazine Gastro-Resistant Tablets [mdpi.com]
The Intricate Dance of Mesalamine in Colonocytes: A Technical Guide to Cellular Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesalamine, or 5-aminosalicylic acid (5-ASA), remains a cornerstone in the therapeutic management of inflammatory bowel disease (IBD), particularly ulcerative colitis. Its efficacy is intrinsically linked to its localized action within the colonic mucosa. This technical guide provides an in-depth exploration of the cellular mechanisms governing the uptake and metabolic fate of mesalamine within colonocytes. A thorough understanding of these processes is paramount for optimizing drug delivery, enhancing therapeutic efficacy, and fostering the development of novel therapeutic strategies. This document details the key transporters facilitating mesalamine's entry into colonic epithelial cells, the primary metabolic pathway of N-acetylation, and the experimental protocols employed to elucidate these phenomena. Quantitative data are systematically presented, and complex biological pathways and experimental workflows are visualized to provide a clear and comprehensive overview for researchers and drug development professionals.
Cellular Uptake of Mesalamine: A Transporter-Mediated Process
The journey of mesalamine from the colonic lumen into the target colonocytes is not a simple act of diffusion but a sophisticated process mediated by a cohort of solute carrier (SLC) transporters. These proteins, embedded within the apical membrane of intestinal epithelial cells, actively facilitate the intracellular accumulation of 5-ASA, a prerequisite for its therapeutic action.
Several key transporters have been identified as playing a crucial role in mesalamine uptake:
-
Sodium-Coupled Monocarboxylate Transporter 1 (SMCT1; SLC5A8): This transporter facilitates the Na+-dependent uptake of monocarboxylates and has been shown to be a significant contributor to mesalamine transport in the colon.
-
Organic Anion-Transporting Polypeptides (OATPs): This family of transporters, particularly OATP1B1 (SLCO1B1), OATP1B3 (SLCO1B3), and OATP2B1 (SLCO2B1), have been demonstrated to mediate the uptake of mesalamine.[1] Genetic variations within the genes encoding these transporters can influence the efficiency of mesalamine uptake and may contribute to inter-individual differences in drug response.[1]
The affinity and capacity of these transporters for mesalamine have been quantified in various experimental models, providing valuable insights into the kinetics of its uptake.
Table 1: Quantitative Data on Mesalamine Uptake in Colonocytes
| Transporter | Experimental Model | Parameter | Value | Reference |
| SMCT1 | Mouse colonic mucosa | K | 2.4 mM | [2] |
| IC | 2.8 mM (inhibition of [³H]nicotinate uptake) | [2] | ||
| K | 2.1 mM (inhibition of Na+-dependent 5-ASA uptake by nicotinate) | [2] | ||
| IC | 0.19 mM (inhibition by ibuprofen) | [2] | ||
| OATP1B1 | HEK293 cells expressing OATP1B1 | K | 55.1 µM | [1] |
| OATP1B1 (1b variant) | HEK293 cells expressing OATP1B11b | K | 16.3 µM | [1] |
| OATP1B1 (5 variant) | HEK293 cells expressing OATP1B15 | K | 24.3 µM | [1] |
| OATP1B1 (15 variant) | HEK293 cells expressing OATP1B115 | K | 32.4 µM | [1] |
K\ (Michaelis constant) represents the substrate concentration at half-maximal transport velocity. IC\ is the half-maximal inhibitory concentration. K\ is the inhibitory constant.
Metabolism of Mesalamine: The N-Acetylation Pathway
Upon entering the colonocyte, mesalamine undergoes metabolic transformation, primarily through N-acetylation, to form N-acetyl-5-aminosalicylic acid (Ac-5-ASA). This reaction is catalyzed by the arylamine N-acetyltransferase (NAT) enzymes, with NAT1 being the predominant isoform in the colonic epithelium.[2] While Ac-5-ASA is generally considered to be therapeutically inactive, this metabolic step is crucial as it influences the intracellular concentration and residence time of the active 5-ASA molecule. The rate of N-acetylation can vary among individuals due to genetic polymorphisms in the NAT1 gene, potentially impacting the clinical efficacy of mesalamine.
Table 2: Quantitative Data on Mesalamine Metabolism in Colonocytes
| Enzyme | Experimental Model | Parameter | Value | Reference |
| N-Acetyltransferase (NAT) | Mouse colonic mucosal homogenates | K\ (5-ASA) | 5.8 ± 0.3 µM | [3] |
| V | 2.6 ± 0.2 µM·min\·mg protein | [3] | ||
| N-Acetyltransferase (NAT) | Human colonic biopsy homogenates | N-acetylation rate | 370 ± 20 nmol/g wet wt | [4] |
| N-acetylation rate | 2.9 ± 0.9 nmol/mg·min | [4] |
K\ (Michaelis constant) is the substrate concentration at half-maximal enzyme velocity. V\ (maximal velocity) is the maximum rate of reaction.
Visualizing the Pathways and Processes
To provide a clearer understanding of the complex interactions involved in mesalamine's journey within the colonocyte and the experimental approaches to study them, the following diagrams have been generated using the DOT language.
Signaling and Metabolic Pathways
Caption: Cellular uptake and metabolism of mesalamine in colonocytes.
Experimental Workflows
Caption: Key experimental workflows for studying mesalamine uptake and metabolism.
Detailed Experimental Protocols
A precise and reproducible methodology is the bedrock of scientific advancement. This section provides detailed protocols for the key experiments used to investigate the cellular uptake and metabolism of mesalamine.
Caco-2 Cell Permeability Assay
This in vitro model utilizes the human colon adenocarcinoma cell line, Caco-2, which differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier.
I. Cell Culture and Seeding:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For permeability studies, seed Caco-2 cells onto semipermeable filter supports (e.g., Transwell® inserts) at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21 days to allow for complete differentiation and the formation of a confluent monolayer with well-established tight junctions. The culture medium should be changed every 2-3 days.
II. Monolayer Integrity Assessment:
-
Prior to the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be stable and consistent with established laboratory standards, typically >250 Ω·cm².
III. Transport Experiment:
-
Rinse the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Add the test solution containing mesalamine (at various concentrations) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plates at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh transport buffer.
-
To study efflux, the experiment can be reversed, with mesalamine added to the basolateral compartment and samples collected from the apical compartment.
IV. Sample Analysis and Permeability Calculation:
-
Analyze the concentration of mesalamine and its metabolite, Ac-5-ASA, in the collected samples using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer (µg/s).
-
A is the surface area of the filter membrane (cm²).
-
C0 is the initial concentration of the drug in the donor compartment (µg/mL).
-
In Situ Single-Pass Intestinal Perfusion in Rats
This in vivo model allows for the study of drug absorption in a specific segment of the intestine under controlled conditions while maintaining physiological blood flow.[5][6]
I. Animal Preparation:
-
Fast male Sprague-Dawley or Wistar rats (250-300 g) overnight with free access to water.
-
Anesthetize the rat with an appropriate anesthetic agent (e.g., urethane or a ketamine/xylazine mixture).
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Perform a midline abdominal incision to expose the small intestine and colon.
II. Surgical Procedure:
-
Select the desired intestinal segment (e.g., a 10-15 cm segment of the colon).
-
Carefully cannulate the proximal and distal ends of the selected segment with flexible tubing, avoiding disruption of the mesenteric blood supply.
-
Gently flush the lumen of the isolated segment with warm saline (37°C) to remove any residual contents.
III. Perfusion Experiment:
-
Perfuse the isolated intestinal segment with a pre-warmed (37°C) and oxygenated perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4) at a constant flow rate (e.g., 0.2 mL/min) using a peristaltic pump.
-
Allow for an initial equilibration period of 20-30 minutes with the drug-free buffer.
-
Switch to the perfusion buffer containing a known concentration of mesalamine and a non-absorbable marker (e.g., [¹⁴C]polyethylene glycol 4000) to correct for water flux.
-
Collect the entire perfusate from the outlet cannula at regular intervals (e.g., every 10-15 minutes) for a duration of 90-120 minutes.
IV. Sample Analysis and Absorption Calculation:
-
Measure the volume of each collected sample and determine the concentrations of mesalamine and the non-absorbable marker using appropriate analytical methods (e.g., HPLC for mesalamine, liquid scintillation counting for the radiolabeled marker).
-
Calculate the net water flux and correct the drug concentration for any water absorption or secretion.
-
Determine the absorption rate constant (ka) and the permeability coefficient (Peff) from the disappearance of the drug from the perfusate over the length of the intestinal segment.
N-Acetyltransferase (NAT) Activity Assay in Colonic Tissue
This assay measures the enzymatic activity of NAT in colonic tissue homogenates, providing a direct assessment of the rate of mesalamine acetylation.[2]
I. Tissue Preparation:
-
Obtain fresh colonic mucosal biopsies or resected tissue.
-
Immediately place the tissue in ice-cold homogenization buffer (e.g., 100 mM sodium phosphate, 1 mM DTT, 1 mM EDTA, pH 7.4).
-
Homogenize the tissue using a suitable homogenizer (e.g., a Potter-Elvehjem homogenizer or a bead beater).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove cellular debris.
-
Collect the supernatant, which contains the cytosolic fraction where NAT enzymes are located.
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).
II. Enzymatic Reaction:
-
Prepare a reaction mixture containing the colonic homogenate (cytosolic fraction), a saturating concentration of the acetyl donor, acetyl-coenzyme A (Acetyl-CoA, typically 0.5 mM), and a buffer solution (e.g., the homogenization buffer).
-
Pre-incubate the reaction mixture at 37°C for a few minutes.
-
Initiate the reaction by adding a known concentration of mesalamine (5-ASA).
-
Incubate the reaction at 37°C for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stopping reagent, such as trichloroacetic acid, or by heat inactivation.
III. Product Quantification:
-
Quantify the amount of Ac-5-ASA produced using a sensitive and specific analytical method.
-
Fluorometric Assay: A continuous-rate fluorometric assay can be employed where the formation of Ac-5-ASA is measured in real-time.[2]
-
HPLC: High-performance liquid chromatography with UV or fluorescence detection can be used to separate and quantify Ac-5-ASA from the reaction mixture.
-
IV. Calculation of Enzyme Activity:
-
Express the NAT activity as the rate of Ac-5-ASA formation, typically in units of nmol of product formed per minute per milligram of total protein (nmol/min/mg protein).
Conclusion
The cellular uptake and metabolism of mesalamine in colonocytes are intricate processes that are fundamental to its therapeutic effect in inflammatory bowel disease. A detailed understanding of the transporters involved, the kinetics of uptake, the enzymatic conversion to its primary metabolite, and the experimental methodologies to study these events is critical for the rational design of more effective drug formulations and for personalizing therapy based on individual patient characteristics. The data and protocols presented in this technical guide serve as a comprehensive resource for researchers and drug development professionals dedicated to advancing the treatment of IBD. By continuing to unravel the complexities of mesalamine's interaction with the colonic epithelium, we can pave the way for improved therapeutic outcomes for patients worldwide.
References
- 1. Role of organic anion-transporting polypeptides for cellular mesalazine (5-aminosalicylic acid) uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of the evaluation of N-acetyltransferase enzyme activity prior to 5-aminosalicylic acid medication for ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute murine colitis reduces colonic 5-aminosalicylic acid metabolism by regulation of N-acetyltransferase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colonic N-acetylation of 5-aminosalicylic acid in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. ijpsonline.com [ijpsonline.com]
The Potential of Mesalamine in Crohn's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Mesalamine, or 5-aminosalicylic acid (5-ASA), has long been a cornerstone in the management of ulcerative colitis. Its role in Crohn's disease, however, remains a subject of ongoing investigation and debate. While not universally effective, particularly in severe disease, evidence suggests that high-dose mesalamine may offer a therapeutic benefit for inducing remission in patients with mild to moderate Crohn's disease, presenting an alternative for those wishing to avoid corticosteroids.[1] This technical guide delves into the current understanding of mesalamine's mechanism of action, summarizes key clinical trial data, and provides detailed experimental protocols for researchers exploring its potential in Crohn's disease.
Molecular Mechanisms of Action
The therapeutic effects of mesalamine are believed to be primarily topical, acting on the inflamed mucosa of the gastrointestinal tract.[2] Its anti-inflammatory properties are multifaceted, targeting several key signaling pathways implicated in the pathogenesis of Crohn's disease.
1.1. Inhibition of the NF-κB Pathway
A primary mechanism of mesalamine is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[3] In the inflamed gut, NF-κB is activated in immune cells like macrophages, leading to the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[4][5][6][7] Mesalamine has been shown to prevent the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[4][5][6]
1.2. Activation of PPAR-γ
Mesalamine is a known agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor highly expressed in colonic epithelial cells.[8][9][10] Activation of PPAR-γ exerts anti-inflammatory effects, in part by antagonizing the NF-κB pathway.[9][11] The binding of mesalamine to PPAR-γ leads to the recruitment of coactivators and the regulation of gene expression that helps to control intestinal inflammation.[8]
1.3. Other Anti-Inflammatory Effects
Beyond NF-κB and PPAR-γ, mesalamine also inhibits the cyclooxygenase (COX) and lipoxygenase pathways, reducing the production of pro-inflammatory prostaglandins and leukotrienes.[2] There is also emerging evidence that mesalamine may induce colonic regulatory T cells (Tregs) by activating the Aryl Hydrocarbon Receptor (AhR), further contributing to its immunomodulatory effects.
Caption: Mesalamine's dual action on NF-κB inhibition and PPAR-γ activation.
Clinical Efficacy in Crohn's Disease
The effectiveness of mesalamine for inducing remission in active Crohn's disease is dose-dependent and appears to be most relevant for mild to moderate cases. High-dose mesalamine (≥ 2.4 g/day ) has shown superiority over placebo, whereas low-dose formulations have not demonstrated a significant difference.[1][12] However, conventional corticosteroids are generally more effective for remission induction.[1][12]
| Study Type | Comparison | Patient Population | Mesalamine Dosage | Key Outcomes (Remission) | Reference |
| Network Meta-analysis | High-Dose Mesalamine vs. Placebo | Mild to Moderate Active CD | ≥ 2.4 g/day | Statistically significant in favor of mesalamine. | [12] |
| Network Meta-analysis | Low-Dose Mesalamine vs. Placebo | Mild to Moderate Active CD | < 2.4 g/day | No significant difference. | [12] |
| Network Meta-analysis | Mesalamine vs. Corticosteroids | Mild to Moderate Active CD | High and Low Doses | Statistically significant in favor of corticosteroids. | [12] |
| Network Meta-analysis | High-Dose Budesonide vs. Low-Dose Mesalamine | Mild to Moderate Active CD | < 2.4 g/day | Statistically significant in favor of high-dose budesonide. | [12] |
| Randomized Controlled Trial | Mesalamine vs. Placebo | Active CD (Ileum and/or Colon) | 4 g/day | 43% remission in mesalamine group vs. 18% in placebo group. | [13] |
| Cochrane Review | High-Dose Mesalamine (controlled-release) vs. Placebo | Active CD | 4 g/day | Not superior to placebo for inducing remission. | [2] |
| Cochrane Review | High-Dose Mesalamine (delayed-release) vs. Placebo | Active CD | 3 - 4.5 g/day | Not superior to placebo for inducing remission (RR 2.02, 95% CI 0.75 to 5.45). | [2] |
CD: Crohn's Disease; RR: Relative Risk; CI: Confidence Interval. Remission is typically defined as a Crohn's Disease Activity Index (CDAI) score of <150.
Impact on Inflammatory Markers and Gut Barrier Function
Mesalamine treatment has been associated with a reduction in key inflammatory markers. Studies have shown that mesalamine can decrease serum levels of C-reactive protein (CRP).[14][15] When combined with probiotics, mesalamine has also been shown to lower levels of TNF-α and IL-6 while increasing the anti-inflammatory cytokine IL-10. This combination therapy also appears to improve intestinal mucosal barrier function.
| Marker | Effect of Mesalamine | Quantitative Data Example | Reference |
| C-Reactive Protein (CRP) | Decrease | Serum levels decreased from 0.36 mg/dl to 0.14 mg/dl (P=0.023) over 2 years in one study. | [14] |
| TNF-α | Decrease (with probiotics) | Levels were lower in the mesalamine + probiotics group compared to mesalamine alone. | |
| IL-6 | Decrease (with probiotics) | Levels were lower in the mesalamine + probiotics group compared to mesalamine alone. | |
| IL-10 | Increase (with probiotics) | Levels were elevated in the mesalamine + probiotics group versus the control group. |
Experimental Protocols for Preclinical Research
To further investigate the mechanisms and efficacy of mesalamine, robust preclinical models and assays are essential. Below are detailed protocols for key experiments.
4.1. In Vivo Model: DSS-Induced Colitis in Mice
This model is widely used to simulate the acute inflammation seen in IBD and is suitable for evaluating the therapeutic effects of mesalamine.
References
- 1. cda-amc.ca [cda-amc.ca]
- 2. Aminosalicylates for induction of remission or response in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. Induction of Colonic Regulatory T Cells by Mesalamine by Activating the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. PPARγ in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Roles of PPARγ/NF-κB Signaling Pathway in the Pathogenesis of Intrahepatic Cholestasis of Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mesalamine for the Treatment of Crohn Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mesalamine capsules for the treatment of active Crohn's disease: results of a 16-week trial. Pentasa Crohn's Disease Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
Whitepaper: The Influence of 5-Aminosalicylic Acid (5-ASA) on Immune Cell Signaling in the Lamina Propria
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
5-aminosalicylic acid (5-ASA), also known as mesalamine, is a cornerstone therapy for inducing and maintaining remission in mild-to-moderate inflammatory bowel disease (IBD), particularly ulcerative colitis (UC).[1][2] While its clinical efficacy is well-established, the precise molecular mechanisms underpinning its anti-inflammatory effects within the intestinal lamina propria are multifaceted and continue to be an area of active investigation. This technical guide provides an in-depth examination of 5-ASA's influence on key immune signaling pathways in the lamina propria, the resident immune cell populations it affects, and the experimental methodologies used to elucidate these actions. The primary mechanism involves the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with potent anti-inflammatory properties.[3][4][5] Additionally, 5-ASA modulates other critical inflammatory pathways, including nuclear factor-kappa B (NF-κB) and Wnt/β-catenin, and influences the differentiation of regulatory T cells.[1][6][7][8] This document synthesizes current research to offer a detailed resource for professionals in the field.
Core Signaling Pathways Modulated by 5-ASA
5-ASA exerts its therapeutic effects not through a single mechanism but by modulating a network of interconnected signaling pathways that are crucial in intestinal inflammation.
Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Pathway
A primary mechanism of 5-ASA is its function as a ligand and agonist for PPAR-γ.[3][4][5][9] PPAR-γ is a nuclear receptor highly expressed in colonic epithelial cells and, to a lesser extent, in immune cells like macrophages and lymphocytes within the lamina propria.[3][4][10] Its activation is a key event in resolving inflammation.
Mechanism of Action:
-
Binding and Activation: 5-ASA binds directly to PPAR-γ. This binding induces a conformational change in the receptor.[3][11]
-
Nuclear Translocation: Upon activation, 5-ASA promotes the translocation of PPAR-γ from the cytoplasm into the nucleus.[3][6][12]
-
Heterodimerization: In the nucleus, the 5-ASA-bound PPAR-γ forms a heterodimer with the retinoid X receptor (RXR).[11]
-
Gene Transcription: This PPAR-γ/RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[3][11] This binding regulates the transcription of genes involved in inflammation, cell differentiation, and apoptosis.[13]
-
Anti-inflammatory Effects: A key consequence of PPAR-γ activation is the transrepression of pro-inflammatory transcription factors, most notably NF-κB.[6][8] This leads to a downstream reduction in the production of inflammatory cytokines such as TNF-α and interleukins.[6]
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition is a key anti-inflammatory strategy. 5-ASA has been shown to suppress NF-κB activation through both PPAR-γ-dependent and -independent mechanisms.[6][8][14]
Mechanism of Action:
-
Inhibition of IκBα Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli (like TNF-α) lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus. 5-ASA can prevent this degradation, thus keeping NF-κB inactive in the cytoplasm.[6]
-
PPAR-γ-Mediated Repression: As described above, 5-ASA-activated PPAR-γ can directly inhibit the transcriptional activity of NF-κB in the nucleus.[6]
-
Reduced Cytokine Production: By inhibiting NF-κB, 5-ASA reduces the transcription of numerous pro-inflammatory genes, including TNF-α, IL-1β, and IL-6, which are key drivers of inflammation in the lamina propria.[6][8]
Other Relevant Pathways
-
Wnt/β-catenin Signaling: 5-ASA has been shown to inhibit the Wnt/β-catenin pathway, which is often aberrantly activated in colitis and can promote cell proliferation.[7][15] This action may contribute to its chemopreventive effects against colitis-associated cancer.[7][13]
-
Aryl Hydrocarbon Receptor (AhR): Recent evidence suggests that 5-ASA can activate the AhR pathway in hematopoietic cells, which promotes the induction of colonic regulatory T cells (Tregs).[1] This represents a novel mechanism for its immunomodulatory effects.[1]
-
PI3K/Akt Signaling: 5-ASA can reduce the activation of the PI3K/Akt pathway in intestinal epithelial cells.[7][10] This pathway is involved in cell survival and proliferation, and its inhibition by 5-ASA may contribute to both anti-inflammatory and chemopreventive outcomes.[7]
Influence on Lamina Propria Immune Cells
5-ASA's therapeutic action is realized through its effects on various cell types within the intestinal mucosa.
-
Epithelial Cells: Although not classical immune cells, intestinal epithelial cells are key players. 5-ASA acts topically on these cells to enhance barrier function and reduce the production of inflammatory mediators.[4] It directly activates PPAR-γ in these cells, which is considered a primary site of action.[3][9]
-
Macrophages and Lymphocytes: 5-ASA can be localized within macrophages and lymphocytes of the lamina propria following administration.[3] Within these cells, it is hypothesized to activate PPAR-γ and inhibit NF-κB, thereby reducing their pro-inflammatory activity and cytokine secretion.[3][6]
-
Regulatory T cells (Tregs): By activating the AhR pathway, 5-ASA treatment can promote the accumulation of Foxp3+ Tregs in the colon.[1] These cells are crucial for maintaining immune tolerance and suppressing excessive inflammatory responses. This effect is dependent on AhR expression in hematopoietic cells and involves the activation of TGF-β1.[1]
Quantitative Data Summary
The following tables summarize quantitative findings from key studies on the effects of 5-ASA.
Table 1: Effect of 5-ASA on Gene Expression in Human Colonic Biopsies
| Gene | 5-ASA Concentration | Fold Induction (Mean ± SEM) | P-value | Reference |
|---|---|---|---|---|
| PPAR-γ mRNA | 1 mM | ~1.5 | < 0.05 | [3] |
| PPAR-γ mRNA | 30 mM | ~2.5 | < 0.05 | [3] |
| PPAR-γ mRNA | 50 mM | ~3.0 | < 0.05 | [3] |
| NGAL mRNA | 1 mM | ~1.8 | < 0.05 | [3] |
| NGAL mRNA | 30 mM | ~3.0 | < 0.05 | [3] |
| NGAL mRNA | 50 mM | ~4.0 | < 0.05 | [3] |
Data derived from organ cultures of human colonic biopsies treated for 24 hours. NGAL is a target gene of PPAR-γ.
Table 2: Effect of 5-ASA on Cell Signaling in IL-10-/- Mice with Colitis
| Marker | Treatment Group | % Reduction vs. Untreated | P-value | Reference |
|---|---|---|---|---|
| P-Akt+ cells | Low Dose 5-ASA | 60% | < 0.05 | [7] |
| P-Akt+ cells | High Dose 5-ASA | 75% | < 0.02 | [7] |
| P-β-catenin+ cells | Low Dose 5-ASA | 35% | Not specified | [7] |
| P-β-catenin+ cells | High Dose 5-ASA | 61% | < 0.02 | [7] |
P-Akt and P-β-catenin are markers of activated Akt and β-catenin signaling, respectively.
Table 3: Effect of 5-ASA on Tumor Growth in a Xenograft Model
| Treatment Group | Measurement | % Reduction vs. Control | Timepoint | Reference |
|---|---|---|---|---|
| 5-ASA (50 mM) | Tumor Weight | 80-86% | Day 21 | [13] |
| 5-ASA (50 mM) | Tumor Volume | 80-86% | Day 21 | [13] |
SCID mice were engrafted with HT-29 colon cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to study 5-ASA's effects.
Isolation of Lamina Propria Mononuclear Cells (LPMCs) from Murine Colon
This protocol is essential for studying immune cell populations directly from the site of inflammation.[16][17][18][19]
Objective: To obtain a single-cell suspension of mononuclear cells from the murine colonic lamina propria for downstream analysis (e.g., flow cytometry).
Materials:
-
Murine colon tissue
-
Chilled Colon Buffer (e.g., PBS with no Ca2+/Mg2+)
-
Strip Media (e.g., HBSS, HEPES, EDTA)
-
Digestion Media (e.g., RPMI, HEPES, FBS, Collagenase D, DNase I)
-
66% silica-based density separation media (e.g., Percoll)
-
40 µm cell strainers
-
Orbital shaker at 37°C
Procedure:
-
Tissue Preparation: Euthanize the mouse and excise the colon. Remove excess fat and Peyer's patches.[19] Flush the colon with chilled buffer to remove luminal contents.[16]
-
Epithelial Layer Removal: Cut the colon longitudinally and then into small (~0.5 cm) pieces. Place fragments in "Strip Media" containing EDTA to remove epithelial cells. Incubate at 37°C in an orbital shaker. This step is repeated until the supernatant is clear.
-
Enzymatic Digestion: Wash the tissue fragments to remove EDTA. Transfer them to "Digestion Media" containing collagenase and DNase I. Incubate at 37°C with constant agitation for 60 minutes to digest the extracellular matrix and release lamina propria cells.[16]
-
Cell Isolation: After digestion, pass the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.[16]
-
Leukocyte Enrichment: To enrich for leukocytes, resuspend the cells and carefully layer them over a silica-based density gradient. Centrifuge to separate the mononuclear cells (which will form a layer at the interface) from red blood cells and debris.
-
Washing and Counting: Collect the LPMC layer, wash with buffer, and perform a cell count and viability assessment (e.g., using Trypan Blue). The cells are now ready for analysis.
Human Colonic Biopsy Organ Culture
This ex vivo method allows for testing the direct effects of 5-ASA on human intestinal tissue.[3]
Objective: To assess the effect of 5-ASA on gene expression in intact human colonic tissue.
Materials:
-
Fresh colonic biopsies from patients (e.g., during colonoscopy)
-
Culture medium (e.g., RPMI-1640 supplemented with antibiotics)
-
6-well culture plates with inserts
-
5-ASA stock solution
-
Incubator (37°C, 5% CO2)
-
RNA extraction kits, reagents for qRT-PCR
Procedure:
-
Biopsy Collection: Obtain fresh colonic biopsies and immediately place them in culture medium on ice.
-
Culture Setup: Place each biopsy on a sterile insert within a well of a 6-well plate containing fresh culture medium.
-
Treatment: Add 5-ASA to the medium at desired final concentrations (e.g., 1 mM, 30 mM, 50 mM).[3] Include an untreated control group (medium alone).
-
Incubation: Culture the biopsies for a specified period (e.g., 24 hours) in a standard cell culture incubator.[3]
-
Tissue Processing: After incubation, harvest the biopsies. A portion can be used to measure lactate dehydrogenase (LDH) release into the medium to assess tissue viability.
-
Analysis: Snap-freeze the remaining tissue for subsequent RNA extraction. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of target genes (e.g., PPAR-γ and its downstream targets).
Western Blotting for Protein Expression/Activation
Objective: To determine the effect of 5-ASA on the protein levels and phosphorylation status (activation) of key signaling molecules (e.g., PPAR-γ, P-Akt, P-β-catenin).
Materials:
-
Protein lysates from treated cells or tissues
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate proteins by size by running equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: After further washing, apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
5-aminosalicylic acid is a pleiotropic agent that influences multiple signaling pathways within the lamina propria to exert its anti-inflammatory effects. The activation of the PPAR-γ nuclear receptor stands out as a central mechanism, leading to the downstream inhibition of the pro-inflammatory NF-κB pathway.[3][6] Furthermore, 5-ASA's ability to modulate PI3K/Akt and Wnt/β-catenin signaling contributes to its role in regulating cell proliferation and apoptosis, which is relevant for its chemopreventive properties.[7][15] The novel finding that 5-ASA induces regulatory T cells via the AhR pathway adds another dimension to its immunomodulatory capabilities.[1] This guide provides a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers and drug developers focused on IBD and intestinal immune regulation.
References
- 1. Induction of Colonic Regulatory T Cells by Mesalamine by Activating the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-ASA inhibits epithelial β-catenin activation in chronic ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Aminosalicylic acid alters the gut microbiota and altered microbiota transmitted vertically to offspring have protective effects against colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Antioxidant Properties of Mesalamine in Colitis Inhibit Phosphoinositide 3-Kinase Signaling in Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. 5-aminosalicylic acid is an attractive candidate agent for chemoprevention of colon cancer in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-ASA Affects Cell Cycle Progression in Colorectal Cells by Reversibly Activating a Replication Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Isolation of Lamina Propria Mononuclear Cells from Murine Colon Using Collagenase E [jove.com]
- 17. Protocol for the collection and analysis of the different immune cell subsets in the murine intestinal lamina propria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for the collection and analysis of the different immune cell subsets in the murine intestinal lamina propria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isolation and functional characterisation of lamina propria leukocytes from helminth-infected, murine small intestine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Liazal (Mesalamine) Efficacy in Colon Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liazal (mesalamine, 5-aminosalicylic acid or 5-ASA) is an anti-inflammatory agent commonly used in the treatment of inflammatory bowel disease. Accumulating evidence suggests that mesalamine may also possess chemopreventive properties against colorectal cancer (CRC).[1][2] These application notes provide a comprehensive guide to in vitro models and protocols for studying the efficacy of this compound on colon cancer cells. The included methodologies are designed to assess its anti-proliferative, pro-apoptotic, and signaling pathway-modulating effects.
Mechanism of Action of this compound in Colon Cancer Cells
This compound exerts its anti-neoplastic effects on colon cancer cells through a multi-faceted approach, influencing key signaling pathways that govern cell growth, survival, and inflammation.
-
Inhibition of the Wnt/β-catenin Signaling Pathway: This pathway is constitutively active in a majority of colorectal cancers, promoting cell proliferation.[3] this compound has been shown to inhibit this pathway by promoting the phosphorylation of β-catenin, which leads to its degradation. This, in turn, reduces the expression of downstream target genes like cyclin D1 and c-Myc, which are critical for cell cycle progression.[3]
-
Modulation of the NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in inflammation-associated cancer by promoting the expression of pro-inflammatory molecules and anti-apoptotic genes. This compound can inhibit the activation of NF-κB, thereby reducing inflammation and promoting apoptosis in colon cancer cells.[4]
-
Activation of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ): PPAR-γ is a nuclear receptor that, when activated, exhibits anti-tumorigenic effects, including the induction of apoptosis and inhibition of cell proliferation.[5] this compound has been identified as a ligand for PPAR-γ, and its activation is a key mechanism for the anti-cancer effects of the drug.[3][5]
Data Presentation: Quantitative Effects of this compound on Colon Cancer Cells
The following tables summarize the quantitative effects of this compound on various colon cancer cell lines as reported in in vitro studies.
| Cell Line | This compound Concentration | Incubation Time | Effect on Cell Viability/Proliferation | Reference |
| HT-29 | 10-50 mM | 72 hours | Dose-dependent decrease in cell proliferation. 50 mM resulted in a ~50% decrease. | [5] |
| Caco-2 | 10-50 mM | 48 hours | Dose-dependent reduction in cell count. | |
| HCT-116 | 10-50 mM | 48 hours | Dose-dependent reduction in cell count. | |
| DLD-1 | 30 mM | 24 hours | Significant reduction in cell viability. |
| Cell Line | This compound Concentration | Incubation Time | Effect on Apoptosis | Reference |
| HT-29 | 40 mM | Not Specified | Induction of apoptosis through caspase-3 activation. | [2] |
| Caco-2 | Not Specified | Not Specified | Increased caspase-3 activity and PARP cleavage. | [6] |
| Colorectal Cancer Tissue (in vivo) | 4 g/day (topical) | 14 days | Significant increase in apoptotic score in tumor samples. | [1] |
| Cell Line | This compound Concentration | Incubation Time | Effect on Signaling Pathway Components | Reference |
| HT-29 | 30-50 mM | 48 hours | Concentration-dependent upregulation of PPAR-γ protein expression. | [7] |
| HT-29 | 30 mM | 48 hours | Increased PPAR-γ transcriptional activity. | [7] |
| HCT-116 | 1-2 mg/ml | 48 hours | No significant change in cyclin D1 or c-myc expression (β-catenin mutant cell line). | [8] |
| SW48 | 1-2 mg/ml | 48 hours | No significant change in cyclin D1 or c-myc expression (β-catenin mutant cell line). | [8] |
Experimental Protocols
Cell Culture
-
Cell Lines: Human colon adenocarcinoma cell lines such as HT-29, Caco-2, HCT-116, and DLD-1 are commonly used.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Colon cancer cells
-
Complete culture medium
-
This compound (Mesalamine) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Colon cancer cells
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Materials:
-
Colon cancer cells
-
This compound stock solution
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate Ac-DEVD-pNA)
-
Microplate reader
-
-
Protocol:
-
Seed and treat cells with this compound as described for other assays.
-
Induce apoptosis as a positive control (e.g., with staurosporine).
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 50-100 µg of protein from each lysate to separate wells.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the caspase-3 substrate (Ac-DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
-
Western Blot Analysis for Wnt/β-catenin Pathway Proteins
This technique is used to detect changes in the expression levels of specific proteins.
-
Materials:
-
Colon cancer cells
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-Cyclin D1, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-β-catenin, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
-
NF-κB Activation Assay (p65 Nuclear Translocation)
This immunofluorescence assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a hallmark of NF-κB activation.
-
Materials:
-
Colon cancer cells grown on coverslips
-
This compound stock solution
-
TNF-α (as a positive control for NF-κB activation)
-
4% paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-NF-κB p65)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
-
-
Protocol:
-
Seed cells on coverslips in a 24-well plate.
-
Pre-treat cells with this compound for a specified time.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30-60 minutes to induce NF-κB activation.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% BSA for 30 minutes.
-
Incubate with the anti-NF-κB p65 primary antibody (1:200 dilution) for 1 hour.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (1:500 dilution) for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on slides using mounting medium containing DAPI.
-
Visualize the subcellular localization of p65 using a fluorescence microscope.
-
PPAR-γ Activity Assay
This is a transcription factor ELISA-based assay to measure the activation of PPAR-γ.
-
Materials:
-
Colon cancer cells
-
This compound stock solution
-
PPAR-γ Transcription Factor Assay Kit (containing a 96-well plate with immobilized PPRE oligonucleotides, primary antibody against PPAR-γ, HRP-conjugated secondary antibody, and developing solutions)
-
Nuclear extraction kit
-
Microplate reader
-
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Isolate nuclear extracts from the cells according to the manufacturer's protocol.
-
Add the nuclear extracts to the wells of the PPRE-coated plate.
-
Incubate to allow PPAR-γ to bind to the PPRE.
-
Wash the wells to remove unbound proteins.
-
Add the primary antibody specific for PPAR-γ.
-
Incubate and wash.
-
Add the HRP-conjugated secondary antibody.
-
Incubate and wash.
-
Add the developing solution and measure the absorbance at 450 nm. The absorbance is proportional to the amount of activated PPAR-γ.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound's multi-target effects on key signaling pathways in colon cancer.
Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound's efficacy on colon cancer cells.
References
- 1. Mesalazine-induced apoptosis of colorectal cancer: on the verge of a new chemopreventive era? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Mesalazine causes a mitotic arrest and induces caspase-dependent apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mesalazine negatively regulates CDC25A protein expression and promotes accumulation of colon cancer cells in S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 5-ASA Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminosalicylic acid (5-ASA) is a cornerstone in the management of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1][2] Its therapeutic efficacy is primarily attributed to its anti-inflammatory properties within the gastrointestinal tract. The proposed mechanisms of action for 5-ASA are multifaceted, including the inhibition of cyclooxygenase and lipoxygenase pathways, which reduces the production of inflammatory prostaglandins and leukotrienes.[3][4] Furthermore, emerging evidence strongly suggests that 5-ASA exerts its effects through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in regulating inflammation and cell metabolism.[5][6][7][8][9] Another key pathway implicated in IBD pathogenesis and modulated by 5-ASA is the nuclear factor kappa B (NF-κB) signaling pathway, a master regulator of inflammatory responses.[10][11][12][13]
Despite the clinical success of 5-ASA, there is a continuous need for the development of novel derivatives with improved efficacy, better side-effect profiles, and enhanced delivery to the site of inflammation. High-throughput screening (HTS) provides a powerful platform to rapidly evaluate large libraries of 5-ASA derivatives for their potential to modulate these key signaling pathways. This document provides detailed application notes and protocols for establishing a robust HTS cascade for the discovery of next-generation 5-ASA therapeutics.
Core Screening Strategy
The proposed HTS strategy employs a multi-tiered approach, beginning with a primary screen to identify compounds that activate PPAR-γ, followed by secondary and counter-screens to confirm activity, assess potency, and eliminate non-specific actors or cytotoxic compounds.
Primary High-Throughput Screening Assay: PPAR-γ Activation
The primary assay will utilize a cell-based luciferase reporter gene assay to quantify the activation of the PPAR-γ signaling pathway by 5-ASA derivatives.[14][15][16][17][18] This assay is highly sensitive, reproducible, and amenable to HTS formats.[19]
Experimental Protocol: PPAR-γ Luciferase Reporter Assay
1. Materials and Reagents:
-
HEK293T cells (or other suitable cell line with low endogenous PPAR-γ expression)
-
PPAR-γ expression plasmid
-
Luciferase reporter plasmid containing a PPAR-γ response element (PPRE) upstream of the luciferase gene
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
5-ASA derivatives library (dissolved in DMSO)
-
Rosiglitazone (positive control)
-
DMSO (vehicle control)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
White, opaque 384-well microplates
-
Automated liquid handling systems
2. Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
For transfection, seed cells into a T75 flask and grow to 70-80% confluency.
-
Co-transfect the cells with the PPAR-γ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours of transfection, detach the cells and resuspend them in fresh culture medium.
3. Assay Procedure:
-
Dispense 20 µL of the transfected cell suspension into each well of a 384-well plate using an automated dispenser.
-
Incubate the plates for 4-6 hours to allow for cell attachment.
-
Using a pintool or acoustic dispenser, transfer 100 nL of each 5-ASA derivative from the compound library plates to the assay plates.
-
Include wells with rosiglitazone as a positive control and DMSO as a negative (vehicle) control.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 20 µL of the luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate reader.
4. Data Analysis:
-
Calculate the percentage of PPAR-γ activation for each compound relative to the positive control (Rosiglitazone).
-
Determine the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[19]
-
Identify "hits" as compounds that exhibit a statistically significant increase in luciferase activity above a predefined threshold (e.g., >3 standard deviations above the mean of the negative controls).
Secondary and Counter-Screens
Compounds identified as primary hits will be subjected to a series of secondary and counter-screens to confirm their activity, determine their potency, and rule out non-specific effects or cytotoxicity.
Dose-Response Confirmation and Potency Determination
Hits from the primary screen will be re-tested in the PPAR-γ luciferase reporter assay over a range of concentrations (e.g., 10-point dose-response curve) to confirm their activity and determine their half-maximal effective concentration (EC50).
Orthogonal Assay: NF-κB Inhibition
To further characterize the anti-inflammatory potential of the hits, an orthogonal assay will be performed to assess their ability to inhibit the NF-κB signaling pathway. A luciferase reporter assay with an NF-κB response element will be used.
1. Materials and Reagents:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
TNF-α (stimulant)
-
5-ASA derivatives
-
Bay 11-7082 (positive control for NF-κB inhibition)
-
Luciferase assay reagent
-
White, opaque 384-well microplates
2. Procedure:
-
Transfect HEK293T cells with the NF-κB luciferase reporter plasmid.
-
Seed the transfected cells into 384-well plates.
-
Pre-incubate the cells with the 5-ASA derivatives for 1 hour.
-
Stimulate the cells with TNF-α to activate the NF-κB pathway.
-
After 6-8 hours of stimulation, measure luciferase activity as described for the PPAR-γ assay.
Cytotoxicity Counter-Screen
It is crucial to ensure that the observed activity of the hit compounds is not due to cytotoxicity. A cell viability assay will be performed in parallel with the secondary assays.
1. Materials and Reagents:
-
HEK293T cells
-
5-ASA derivatives
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
White, opaque 384-well microplates
2. Procedure:
-
Seed HEK293T cells into 384-well plates.
-
Treat the cells with the 5-ASA derivatives at the same concentrations used in the secondary assays.
-
Incubate for the same duration as the secondary assays (e.g., 24 hours).
-
Add CellTiter-Glo® reagent to each well.
-
Measure the luminescence, which is proportional to the amount of ATP and thus an indicator of cell viability.[20][21][22]
Data Presentation
All quantitative data from the screening cascade should be summarized in clearly structured tables for easy comparison and hit prioritization.
Table 1: Summary of HTS Data for 5-ASA Derivatives
| Compound ID | Primary Screen (% PPAR-γ Activation) | EC50 (µM) - PPAR-γ Activation | % Inhibition of NF-κB Activity | IC50 (µM) - NF-κB Inhibition | CC50 (µM) - Cytotoxicity | Selectivity Index (CC50/EC50) |
| 5-ASA-001 | 85.2 | 5.8 | 65.4 | 12.1 | >100 | >17.2 |
| 5-ASA-002 | 92.1 | 2.3 | 78.9 | 8.5 | 85.3 | 37.1 |
| 5-ASA-003 | 15.6 | >100 | 10.2 | >100 | >100 | - |
| ... | ... | ... | ... | ... | ... | ... |
| Rosiglitazone | 100.0 | 0.1 | - | - | >100 | - |
Visualizations
Signaling Pathways and Experimental Workflows
Diagrams illustrating the key signaling pathways and the experimental workflow are crucial for a clear understanding of the screening process.
Caption: High-throughput screening workflow for 5-ASA derivatives.
References
- 1. zanecohencentre.ca [zanecohencentre.ca]
- 2. 5-Aminosalicylic acid derivatives. Clinical and pharmaceutical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator-activated receptor-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. The NF-κB signaling system in the immunopathogenesis of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emerging Roles for Non-canonical NF-κB Signaling in the Modulation of Inflammatory Bowel Disease Pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-kappaB in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. biocat.com [biocat.com]
- 15. What are the advantages of using reporter assay to study a transcription factor? | AAT Bioquest [aatbio.com]
- 16. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. goldbio.com [goldbio.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 20. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 21. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Mesalamine Concentration in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesalamine, also known as 5-aminosalicylic acid (5-ASA), is a first-line anti-inflammatory agent for the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1] Its therapeutic efficacy is primarily localized to the colonic mucosa.[2] Therefore, quantifying mesalamine concentrations directly in tissue samples is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, preclinical drug development, and understanding its mechanism of action at the site of inflammation.
These application notes provide detailed protocols for the extraction and quantification of mesalamine in tissue samples using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). A general protocol for Enzyme-Linked Immunosorbent Assay (ELISA) is also included.
Mechanism of Action of Mesalamine
The anti-inflammatory effects of mesalamine are multifaceted. It is known to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[3][4][5] Additionally, mesalamine can modulate inflammatory signaling pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB) and activating peroxisome proliferator-activated receptor-gamma (PPAR-γ).[3] It also acts as a scavenger of reactive oxygen species (ROS), which contribute to tissue damage in IBD.[4]
Experimental Protocols
A generalized workflow for the quantification of mesalamine in tissue samples is presented below. This involves sample collection, homogenization, extraction, and subsequent analysis.
Protocol 1: Tissue Sample Preparation for HPLC and LC-MS/MS
This protocol is adapted from methods for rectal biopsy analysis and can be optimized for other intestinal tissues.
Materials:
-
Tissue sample (e.g., colonic or rectal biopsy)
-
Homogenization Buffer: 0.05 M Phosphate Buffer (pH 7.4) or 50 mM Tris-HCl with 2 mM EDTA (pH 7.4).
-
Protease Inhibitor Cocktail
-
Internal Standard (IS) Solution (e.g., 4-aminosalicylic acid or Mesalamine-d3)
-
Methanol, ice-cold
-
Acetonitrile, ice-cold
-
Propionic anhydride (optional, for derivatization)
-
Mechanical homogenizer (e.g., Polytron) or ultrasonicator
Procedure:
-
Sample Weighing: Accurately weigh the frozen or fresh tissue sample.
-
Homogenization:
-
Place the tissue sample in a microcentrifuge tube on ice.
-
Add an appropriate volume of ice-cold Homogenization Buffer (e.g., 100 mg of tissue per 900 µL of buffer) containing a protease inhibitor cocktail.[5]
-
Add the internal standard solution.
-
Homogenize the tissue using a mechanical homogenizer or disrupt the cells via ultrasonication until no visible tissue fragments remain. Keep the sample on ice throughout this process.
-
-
Protein Precipitation:
-
Add at least 3 volumes of ice-cold acetonitrile or methanol to the tissue homogenate.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Incubate at -20°C for at least 30 minutes to facilitate protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at high speed (e.g., 10,000-15,000 x g) for 10-15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new clean tube without disturbing the protein pellet.
-
The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for analysis, or directly injected if the solvent is compatible with the chromatographic method.
-
Protocol 2: Quantification by LC-MS/MS
LC Parameters:
| Parameter | Typical Conditions |
|---|---|
| Column | C18 or Phenyl column (e.g., 100 x 2.1 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium acetate in water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized based on column and system (Isocratic or gradient elution) |
| Flow Rate | 0.2 - 0.6 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 25 - 40°C |
MS/MS Parameters:
| Parameter | Typical Conditions |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Mesalamine: 154.1; Derivatized Mesalamine: 210.1 |
| Product Ion (m/z) | Mesalamine: 108.0; Derivatized Mesalamine: 192.1 |
| Internal Standard | Mesalamine-d3 (m/z 213.1 → 195.1 for derivatized) |
Note: Derivatization with propionic anhydride may be used to improve chromatographic retention and sensitivity. MRM transitions should be optimized for the specific instrument used.
Protocol 3: Quantification by HPLC-UV
HPLC Parameters:
| Parameter | Typical Conditions |
|---|---|
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer (pH 6.8) : Methanol (e.g., 60:40, v/v) |
| Flow Rate | 1.0 - 1.2 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 230 - 235 nm |
| Column Temperature | Ambient |
Protocol 4: General Protocol for Quantification by ELISA
Procedure:
-
Tissue Homogenization: Prepare tissue homogenates as described in Protocol 1, often using a lysis buffer recommended by the ELISA kit manufacturer. This typically includes buffers like RIPA or a Tris-based buffer with protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the tissue homogenate using a standard protein assay (e.g., BCA assay). This allows for the normalization of mesalamine concentration to the total protein content.
-
ELISA Procedure: Follow the specific instructions provided with the commercial mesalamine ELISA kit. This generally involves:
-
Diluting tissue homogenates to fall within the standard curve range of the assay.
-
Adding standards, controls, and diluted samples to the antibody-coated microplate.
-
Incubating with a detection antibody (often conjugated to an enzyme like HRP).
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution that develops a color in the presence of the enzyme.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
-
-
Calculation: Calculate the mesalamine concentration in the samples by interpolating their absorbance values from the standard curve.
Data Presentation
The following tables summarize typical quantitative data for mesalamine assays. While much of the detailed validation is performed in plasma, similar performance is expected in tissue matrices with appropriate sample cleanup.
Table 1: Summary of LC-MS/MS Method Performance
| Parameter | Mesalamine | N-Acetyl Mesalamine (Metabolite) | Reference |
| Linearity Range (ng/mL) | 2 - 1500 | 10 - 2000 | [3] |
| Intra-day Precision (%RSD) | 1.60 - 8.63% | 0.99 - 5.67% | [3] |
| Inter-day Precision (%RSD) | 2.14 - 8.67% | 1.72 - 4.89% | [3] |
| Intra-day Accuracy (%) | 102.70 - 105.48% | 99.64 - 106.22% | [3] |
| Inter-day Accuracy (%) | 100.64 - 103.87% | 100.71 - 104.27% | [3] |
Table 2: Summary of HPLC Method Performance for Tissue
| Parameter | Value |
| Lower Limit of Detection (ng/mg tissue) | < 0.2 |
| Intra- and Inter-assay CV (%) | < 10% |
| Recovery (%) | 95.4 - 108.3% |
| Linearity (Correlation Coefficient) | > 0.99 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the quantification of mesalamine in tissue samples. LC-MS/MS offers the highest sensitivity and specificity, making it the preferred method for samples with low expected concentrations. HPLC-UV provides a reliable and more accessible alternative. The choice of method will depend on the specific research question, available instrumentation, and required sensitivity. Proper sample preparation, including efficient homogenization and protein removal, is critical for obtaining accurate and reproducible results from tissue matrices.
References
Application of Nanoparticle-Based Delivery Systems for Mesalamine in Inflammatory Bowel Disease
Application Notes
Introduction: Mesalamine (5-aminosalicylic acid or 5-ASA) is a cornerstone in the management of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1][2] Its therapeutic efficacy is often limited by its rapid absorption in the upper gastrointestinal tract, leading to reduced drug concentration at the inflamed colonic site and potential systemic side effects.[3][4] Nanoparticle-based delivery systems offer a promising strategy to overcome these limitations by enabling targeted and sustained release of mesalamine to the colon, thereby enhancing its therapeutic effect and minimizing adverse reactions.[1][5][6] These advanced delivery systems can be engineered to respond to specific physiological triggers in the colon, such as pH and resident enzymes, ensuring site-specific drug release.
Key Advantages of Nanoparticle-Based Delivery:
-
Targeted Delivery: Nanoparticles can be designed to accumulate preferentially at the inflamed tissues in the colon, a phenomenon known as the enhanced permeability and retention (EPR) effect.[7]
-
Sustained Release: Encapsulation of mesalamine within a nanoparticle matrix allows for a prolonged and controlled release profile, maintaining therapeutic concentrations at the target site over an extended period.[1][8]
-
Improved Stability: Nanocarriers can protect mesalamine from degradation in the harsh environment of the upper gastrointestinal tract.[3]
-
Reduced Side Effects: By localizing drug delivery to the colon, systemic absorption is minimized, which can reduce the incidence and severity of side effects.[1][7]
-
Enhanced Efficacy: Increased drug concentration at the site of inflammation can lead to improved therapeutic outcomes in the treatment of IBD.[5][9]
Types of Nanoparticle Systems for Mesalamine Delivery:
A variety of nanoparticle platforms have been explored for the delivery of mesalamine, each with unique properties and advantages:
-
Solid Lipid Nanoparticles (SLNs): These are composed of biodegradable and biocompatible lipids that are solid at room temperature.[10] They offer high drug loading capacity and can be surface-modified, for instance with chitosan, to enhance mucoadhesion and colonic targeting.[3][9]
-
Polymeric Nanoparticles: Biodegradable polymers such as chitosan, alginate, Eudragit®, and PLGA are widely used to fabricate mesalamine-loaded nanoparticles.[1][5][11]
-
Chitosan Nanoparticles: Chitosan, a natural polysaccharide, is particularly attractive due to its biocompatibility, biodegradability, and mucoadhesive properties.[1][6] It can be formulated into nanoparticles using methods like ionic gelation.[1]
-
Eudragit® Coated Nanoparticles: Eudragit® polymers are pH-sensitive and can be used to coat nanoparticles, preventing drug release in the acidic environment of the stomach and upper intestine and allowing for release in the more neutral to alkaline pH of the colon.[2][12]
-
Alginate-Chitosan Nanoparticles/Microparticles: The combination of alginate and chitosan can form polyelectrolyte complexes that offer controlled release and effective colonic targeting.[11][13][14]
-
-
Dendrimers: Highly branched, well-defined macromolecules like PAMAM dendrimers can be used to conjugate with mesalamine, potentially increasing its intracellular delivery.[4]
-
Zein Nanoparticles: Zein, a protein from corn, has been used to encapsulate mesalamine, demonstrating gastroresistance and sustained release at colonic pH.[8]
Data Presentation
The following tables summarize quantitative data from various studies on mesalamine-loaded nanoparticles, providing a comparative overview of their physicochemical properties and drug release characteristics.
Table 1: Physicochemical Properties of Mesalamine-Loaded Nanoparticles
| Nanoparticle Type | Polymer/Lipid | Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation/Entrapment Efficiency (%) | Reference |
| Chitosan-modified SLNs | Glyceryl monostearate, Chitosan, Poloxamer | Hot homogenization and ultrasonication | 100.1 | - | 78.01 | [3][9] |
| Chitosan Nanoparticles | Chitosan, TPP | Ionic gelation | 53.9 - 322.8 | +15.2 to +28.2 | 89 | [1] |
| Polysaccharide-based Nanoparticles | Sodium alginate, Triglyceride monostearate, Stearic acid | Hot homogenization | 217 ± 6 | -30.7 ± 5 | 72.71 | [15][16] |
| Eudragit RS100 Nanoparticles | Eudragit RS100 | Modified emulsification solvent evaporation | ~200 | - | 72.09 | [5][17] |
| Eudragit S-100 Coated PEC Nanoparticles | Chitosan, Na-CMC, Eudragit S-100 | Polyelectrolyte complexation | 319.2 ± 4.1 | -13.45 ± 4.13 | 62.26 ± 2.03 | [7][18] |
| Zein Nanoparticles | Zein | Desolvation | 266.6 ± 52 | -36.4 ± 1.5 | - | [8] |
| Ethyl Cellulose Nanoparticles | Ethyl Cellulose | Oil/water emulsion solvent evaporation | 142 ± 2.8 | -24.8 ± 2.3 | 87.9 ± 1.6 | [19] |
| Solid Lipid Nanoparticles | Glyceryl monostearate | Microemulsification | 82.1 ± 5.37 | -13.9 | - | [10][20] |
Table 2: In Vitro Drug Release of Mesalamine from Nanoparticles
| Nanoparticle Type | Release Conditions | Duration (h) | Cumulative Release (%) | Reference |
| Chitosan-modified SLNs | Acidic pH followed by colonic medium | 24 | < 20% (acidic), 90.9% (colonic) | [3][9] |
| Chitosan Nanoparticles | PBS | 48 | 90.17 ± 2.45 | [1] |
| Polysaccharide-based Nanoparticles | Rat cecal media | 24 | 87 ± 4.0 | [15][16] |
| Polysaccharide-based Nanoparticles | Human cecal media | 24 | 76 ± 4.2 | [15][16] |
| Eudragit S-100 Coated PEC Nanoparticles | Simulated gastric and intestinal fluid | 48 | 74.9 ± 2.9 | [7][18] |
| Zein Nanoparticles | pH 7.4 | 120 | 97.67 ± 0.32 | [8] |
| Ethyl Cellulose Nanoparticles | Simulated intestinal fluid | 48 | 93 ± 2.9 | [19] |
| Eudragit S-100 Coated Beads | pH 7.4 | 24 | 91.5 ± 1.2 | [21][22] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of mesalamine-loaded nanoparticles based on cited literature.
Protocol 1: Preparation of Chitosan-Coated Solid Lipid Nanoparticles (SLNs) by Hot Homogenization and Ultrasonication
Adapted from Tumma et al. (2025)[3][9]
Materials:
-
Mesalamine
-
Glyceryl monostearate (GMS)
-
Chitosan
-
Poloxamer
-
Deionized water
Procedure:
-
Preparation of Lipid Phase: Melt the accurately weighed GMS at a temperature 5-10°C above its melting point. Disperse the mesalamine in the molten lipid.
-
Preparation of Aqueous Phase: Dissolve the Poloxamer and Chitosan in deionized water and heat to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-speed homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 10 minutes) to form a coarse emulsion.
-
Ultrasonication: Subject the coarse emulsion to ultrasonication using a probe sonicator to reduce the particle size and form a nanoemulsion.
-
Cooling and Nanoparticle Formation: Allow the nanoemulsion to cool down to room temperature with continuous stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Purification: The resulting SLN dispersion can be purified by methods such as dialysis or centrifugation to remove unentrapped drug and excess surfactant.
Protocol 2: Preparation of Mesalamine-Loaded Chitosan Nanoparticles by Ionic Gelation
Adapted from Moghadam et al. (2017)[1]
Materials:
-
Chitosan (low molecular weight)
-
Mesalamine
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
Procedure:
-
Preparation of Chitosan Solution: Dissolve chitosan in a 1% (v/v) acetic acid solution with gentle stirring to obtain a clear solution (e.g., 0.1 mg/mL).
-
Preparation of Mesalamine Solution: Dissolve mesalamine in deionized water.
-
Drug Loading: Add the mesalamine solution to the chitosan solution under continuous stirring.
-
Nanoparticle Formation: Prepare an aqueous solution of TPP. Add the TPP solution dropwise to the chitosan-mesalamine mixture under constant magnetic stirring at room temperature. The formation of nanoparticles occurs spontaneously due to the ionic interaction between the positively charged amino groups of chitosan and the negatively charged polyanions of TPP.
-
Purification: Separate the nanoparticles from the reaction medium by centrifugation (e.g., 15,000 rpm for 30 minutes). Wash the nanoparticle pellet with deionized water to remove any unreacted reagents and unencapsulated drug.
-
Lyophilization: For long-term storage, the purified nanoparticles can be freeze-dried.
Protocol 3: Preparation of Eudragit®-Coated Nanoparticles by Emulsification Solvent Evaporation
Adapted from Nagaraja et al. (2021)[5][17]
Materials:
-
Mesalamine
-
Eudragit® polymer (e.g., RS100, S100)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Polyvinyl alcohol (PVA) or other suitable surfactant
-
Deionized water
Procedure:
-
Preparation of Organic Phase: Dissolve both mesalamine and the Eudragit® polymer in the organic solvent (e.g., DCM).
-
Preparation of Aqueous Phase: Prepare an aqueous solution of the surfactant (e.g., PVA).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate. This leads to the precipitation of the polymer and the formation of solid nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant and unencapsulated drug, and then resuspend them in deionized water.
-
Lyophilization: Freeze-dry the purified nanoparticle suspension for storage.
Protocol 4: Characterization of Mesalamine-Loaded Nanoparticles
1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) using a Zetasizer.
-
Procedure: Dilute the nanoparticle suspension with deionized water to an appropriate concentration. Perform the measurements at a fixed scattering angle (e.g., 90°) and a constant temperature (e.g., 25°C). The zeta potential is a measure of the surface charge and indicates the stability of the nanoparticle dispersion.[15]
2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:
-
Method: Indirect or direct quantification using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure (Indirect Method):
-
Separate the nanoparticles from the aqueous medium by centrifugation.
-
Measure the concentration of free mesalamine in the supernatant using a validated analytical method (e.g., UV-Vis spectroscopy at the λmax of mesalamine).[1]
-
Calculate the EE and DL using the following formulas:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100
-
-
3. In Vitro Drug Release Study:
-
Method: Dialysis bag method or sample and separate method.
-
Procedure (Dialysis Bag Method):
-
Place a known amount of the mesalamine-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium that simulates the physiological conditions of the gastrointestinal tract (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8, and simulated colonic fluid pH 7.4).[7][18]
-
Maintain the setup at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of mesalamine in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).[1]
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for the preparation and characterization of mesalamine nanoparticles.
Caption: Simplified signaling pathway of mesalamine in intestinal epithelial cells.
References
- 1. Design and Characterization of Mesalamine Loaded Nanoparticles for Controlled Delivery System [nanomedicine-rj.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. researchgate.net [researchgate.net]
- 8. Nanoparticles Obtained from Zein for Encapsulation of Mesalazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneonatalsurg.com [jneonatalsurg.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Colon-specific delivery of 5-aminosalicylic acid from chitosan-Ca-alginate microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel pH–enzyme-dependent mesalamine colon-specific delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-ASA loaded chitosan-Ca-alginate microparticles: Preparation and physicochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of chitosan/alginate nanoparticle in oral drug delivery systems: prospects and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. impactfactor.org [impactfactor.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 19. researchgate.net [researchgate.net]
- 20. rjptonline.org [rjptonline.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing Animal Models of Colitis to Test Novel 5-ASA Formulations
Introduction
Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis (UC) and Crohn's disease (CD), is a group of chronic inflammatory conditions of the gastrointestinal tract.[1] 5-aminosalicylic acid (5-ASA) compounds are a mainstay in the treatment of mild to moderate IBD.[2][3] The development of novel 5-ASA formulations with improved efficacy and targeted delivery necessitates robust preclinical evaluation in relevant animal models of colitis.[2][4][5] These models are indispensable for understanding IBD pathogenesis and for the in vivo assessment of potential therapeutic interventions.[1][6] This document provides detailed protocols for establishing and utilizing various murine models of colitis to test the efficacy of new 5-ASA formulations.
Choosing an Animal Model of Colitis
The selection of an appropriate animal model is critical and depends on the specific research question and the characteristics of the novel 5-ASA formulation being tested. The most commonly used chemically induced models are Dextran Sodium Sulfate (DSS), 2,4,6-trinitrobenzenesulfonic acid (TNBS), and oxazolone-induced colitis.[1][7] The adoptive T-cell transfer model is a widely used immunological model.[6][8]
| Model | Inducing Agent | Mechanism | Key Features | Human Disease Resemblance |
| DSS-Induced Colitis | Dextran Sodium Sulfate (DSS) in drinking water | Epithelial barrier disruption, leading to an inflammatory response to luminal antigens. | Rapid onset, highly reproducible, mucosal ulceration and neutrophil infiltration.[9] | Ulcerative Colitis (UC)[7] |
| TNBS-Induced Colitis | Intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) | Hapten-induced delayed-type hypersensitivity reaction, leading to a T-cell mediated immune response.[1][10] | Transmural inflammation, fibrosis, and a Th1-mediated immune response.[7][10] | Crohn's Disease (CD)[7] |
| Oxazolone-Induced Colitis | Intrarectal administration of oxazolone | Hapten-induced Th2-mediated immune response.[11][12] | Predominantly distal colonic inflammation, eosinophil infiltration, and IL-13 production.[11][12][13] | Ulcerative Colitis (UC)[11][12] |
| Adoptive T-Cell Transfer | Intraperitoneal injection of naïve CD4+CD45RBhigh T cells into immunodeficient mice (e.g., RAG-/- or SCID). | Disruption of T-cell homeostasis, leading to a T-cell mediated chronic intestinal inflammation.[14][15] | Chronic, progressive wasting disease, transmural inflammation, and both colonic and small bowel involvement.[14][15] | Crohn's Disease (CD)[15] |
Experimental Protocols
Dextran Sodium Sulfate (DSS)-Induced Colitis
This model is well-suited for high-throughput screening of new compounds due to its simplicity and reproducibility.[9]
Materials:
-
C57BL/6 or BALB/c mice (8-10 weeks old)
-
Dextran Sodium Sulfate (DSS), molecular weight 36,000-50,000 Da
-
Sterile drinking water
-
Animal balance
-
Reagents for Disease Activity Index (DAI) assessment
Protocol:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Induction of Acute Colitis:
-
Induction of Chronic Colitis:
-
Administer 2-3 cycles of 2.5-3% DSS for 5-7 days, followed by a 1-2 week recovery period with regular drinking water between cycles.[18]
-
-
Monitoring:
-
Record body weight, stool consistency, and the presence of rectal bleeding daily.
-
-
Termination:
-
At the end of the study period (e.g., day 8 for acute models), euthanize mice.
-
Collect colon tissue for length measurement, histological analysis, and myeloperoxidase (MPO) assay.
-
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis
This model is characterized by a Th1-dominant immune response and is useful for studying aspects of Crohn's disease.[7][10]
Materials:
-
BALB/c or SJL/J mice (8-10 weeks old)
-
2,4,6-trinitrobenzenesulfonic acid (TNBS)
-
Ethanol (50% v/v)
-
Flexible catheter
-
Anesthetic (e.g., isoflurane)
Protocol:
-
Acclimatization: Acclimatize mice for at least one week.
-
Induction:
-
Fast mice overnight before induction.
-
Anesthetize the mice.
-
Prepare a solution of TNBS in 50% ethanol. A typical dose is 100-150 mg/kg.
-
Slowly instill 100 µL of the TNBS solution intrarectally using a flexible catheter inserted approximately 4 cm from the anus.[1]
-
Keep the mice in a head-down position for at least 60 seconds to ensure proper distribution of the TNBS solution.
-
The control group receives 50% ethanol.
-
-
Monitoring:
-
Monitor mice daily for body weight changes, stool consistency, and overall health.
-
Calculate the DAI score.
-
-
Termination:
-
Euthanize mice 3-7 days after induction for acute colitis, or after several weeks for chronic models.
-
Collect colon tissue for analysis.
-
Oxazolone-Induced Colitis
This model is distinguished by a Th2-mediated immune response, making it a suitable model for certain aspects of ulcerative colitis.[11][13]
Materials:
-
BALB/c or SJL/J mice (8-10 weeks old)
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Ethanol (40-50% v/v)
-
Flexible catheter
-
Anesthetic
Protocol:
-
Acclimatization: Acclimatize mice for at least one week.
-
Induction:
-
Monitoring:
-
Monitor the mice daily for body weight, DAI, and signs of distress.
-
-
Termination:
-
Euthanize mice 2-5 days after induction.
-
Collect colon tissue for analysis.
-
Adoptive T-Cell Transfer Model
This immunological model is used to study the role of T-cells in the pathogenesis of chronic colitis.[6][20]
Materials:
-
Donor mice (e.g., C57BL/6)
-
Recipient immunodeficient mice (e.g., RAG1-/- or SCID), 6-8 weeks old
-
Materials for cell isolation and sorting (e.g., magnetic beads or flow cytometry)
-
Anti-CD4 and Anti-CD45RB antibodies
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Isolation:
-
Euthanize donor mice and aseptically remove their spleens.
-
Prepare a single-cell suspension from the spleens.
-
Isolate CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
-
Cell Sorting:
-
Label the isolated CD4+ T cells with fluorescently conjugated anti-CD4 and anti-CD45RB antibodies.
-
Sort the cells into CD4+CD45RBhigh (naïve T cells) and CD4+CD45RBlow (memory/regulatory T cells) populations using FACS.[21]
-
-
Cell Transfer:
-
Monitoring:
-
Monitor the mice weekly for body weight loss, which typically begins 2-4 weeks after transfer.[15]
-
Assess for clinical signs of colitis such as hunched posture, ruffled fur, and diarrhea.
-
-
Termination:
-
Euthanize mice when they have lost 15-20% of their initial body weight, or at a predetermined time point (usually 5-8 weeks post-transfer).[15]
-
Collect colon and other tissues for analysis.
-
Evaluation of Colitis Severity
Disease Activity Index (DAI)
The DAI is a composite score used for the clinical assessment of colitis severity in mice.[9][18]
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | <1 | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose Stools | Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross Bleeding |
Histological Scoring
Histological assessment of the colon is crucial for quantifying inflammation and tissue damage.[22][23]
| Parameter | Score | Description |
| Inflammation Severity | 0 | None |
| 1 | Mild | |
| 2 | Moderate | |
| 3 | Severe | |
| Inflammation Extent | 0 | None |
| 1 | Mucosa | |
| 2 | Mucosa and Submucosa | |
| 3 | Transmural | |
| Crypt Damage | 0 | None |
| 1 | Basal 1/3 damaged | |
| 2 | Basal 2/3 damaged | |
| 3 | Only surface epithelium intact | |
| 4 | Entire crypt and epithelium lost |
This is an example scoring system; specific criteria may vary.[24]
Myeloperoxidase (MPO) Assay
MPO is an enzyme found in neutrophils, and its activity in the colon tissue is a quantitative marker of neutrophil infiltration and inflammation.[25][26]
Protocol Outline:
-
Homogenize a pre-weighed piece of colon tissue in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Add the supernatant to a reaction mixture containing a substrate for MPO (e.g., o-dianisidine dihydrochloride) and hydrogen peroxide.
-
Measure the change in absorbance over time using a spectrophotometer.
-
Calculate MPO activity relative to the tissue weight.
Testing Novel 5-ASA Formulations
Experimental Design:
-
Groups:
-
Group 1: Healthy Control (no colitis induction)
-
Group 2: Colitis Control (colitis induction + vehicle)
-
Group 3: Positive Control (colitis induction + standard 5-ASA formulation)
-
Group 4-n: Experimental Groups (colitis induction + novel 5-ASA formulation at various doses)
-
-
Administration: The route and frequency of administration will depend on the characteristics of the novel formulation (e.g., oral gavage, incorporated into food).
-
Timing: Treatment can be administered prophylactically (before or at the time of colitis induction) or therapeutically (after the onset of clinical signs of colitis).
Efficacy Evaluation:
The efficacy of the novel 5-ASA formulation is assessed by its ability to ameliorate the signs of colitis compared to the colitis control group. Key outcome measures include:
-
Reduction in DAI score[27]
-
Prevention of body weight loss
-
Improvement in colon length (colitis often causes colon shortening)
-
Lower histological scores
-
Reduced MPO activity[25]
-
Modulation of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the colon tissue.
| Parameter | Expected Outcome in Untreated Colitis | Expected Outcome with Effective 5-ASA Treatment |
| DAI Score | Increased | Decreased |
| Body Weight | Decreased | Maintained or increased |
| Colon Length | Shortened | Preserved |
| Histological Score | Increased | Decreased |
| MPO Activity | Increased | Decreased |
| Pro-inflammatory Cytokines | Increased | Decreased |
Key Signaling Pathways in Colitis
Understanding the molecular mechanisms underlying colitis is crucial for developing targeted therapies. 5-ASA is thought to exert its anti-inflammatory effects through the modulation of several key signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[28][29] In IBD, this pathway is often constitutively active, leading to the overexpression of pro-inflammatory genes.[28][30][31]
Caption: Canonical NF-κB signaling pathway activation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways (including p38, JNK, and ERK) are involved in cellular responses to stress and inflammation and play a significant role in IBD.[32][33][34][35]
Caption: A simplified MAPK signaling cascade in inflammation.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway mediates signaling for numerous cytokines that are critical in the pathogenesis of IBD.[36][37][38][39][40]
Caption: Overview of the JAK-STAT signaling pathway.
Experimental Workflow for Testing Novel 5-ASA Formulations
The following diagram illustrates a typical workflow for evaluating a novel 5-ASA formulation in a colitis animal model.
Caption: Workflow for preclinical evaluation of 5-ASA formulations.
References
- 1. DSS Colitis and TNBS Colitis Models: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 2. Novel 5-aminosalicylic acid formulations in ulcerative colitis: old dog, new tricks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacology of 5-ASA Compounds in Inflammatory Bowel Disease | Abdominal Key [abdominalkey.com]
- 4. login.medscape.com [login.medscape.com]
- 5. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 6. inotiv.com [inotiv.com]
- 7. mdpi.com [mdpi.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxazolone-induced colitis in BALB/C mice: a new method to evaluate the efficacy of therapeutic agents for ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Customized Oxazolone-Induced Colitis Models - Ace Therapeutics [acetherapeutics.com]
- 13. Oxazolone-induced colitis in BALB/C mice: a new method to evaluate the efficacy of therapeutic agents for ulcerative colitis. | Semantic Scholar [semanticscholar.org]
- 14. Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]
- 15. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. noblelifesci.com [noblelifesci.com]
- 18. atlantis-press.com [atlantis-press.com]
- 19. researchgate.net [researchgate.net]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Video: Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]
- 22. Histomorphological scoring of murine colitis models: A practical guide for the evaluation of colitis and colitis-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. In Vivo Evaluation of 5-ASA Colon-Specific Tablets Using Experimental-Induced Colitis Rat Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. criver.com [criver.com]
- 27. tandfonline.com [tandfonline.com]
- 28. NF-κB pathway in colitis-associated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Emerging Roles for Non-canonical NF-κB Signaling in the Modulation of Inflammatory Bowel Disease Pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Activation of nuclear factor κB in colonic mucosa from patients with collagenous and ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | Regulation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κβ) in Inflammatory Bowel Diseases [frontiersin.org]
- 32. MAP kinases in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Mitogen activated protein kinases: a role in inflammatory bowel disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 34. academic.oup.com [academic.oup.com]
- 35. The role of p38 mitogen-activated protein kinase in the pathogenesis of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Involvement of JAK/STAT signaling in the pathogenesis of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. research.regionh.dk [research.regionh.dk]
- 38. mdpi.com [mdpi.com]
- 39. JAK-STAT Pathway Regulation of Intestinal Permeability: Pathogenic Roles and Therapeutic Opportunities in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 40. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
Application Note: Modeling Liazal's Therapeutic Effects in Ulcerative Colitis Using Patient-Derived Intestinal Organoids
Introduction
Liazal (mesalamine), a 5-aminosalicylic acid (5-ASA) compound, is a first-line therapy for inducing and maintaining remission in mild-to-moderate ulcerative colitis (UC), a chronic inflammatory bowel disease (IBD) characterized by mucosal inflammation of the colon.[1][2] The therapeutic mechanisms of mesalamine are multifaceted, involving the inhibition of inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase, and modulation of transcription factors like nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptor-gamma (PPAR-γ).[3][4] Patient-derived intestinal organoids have emerged as a powerful in vitro model system that recapitulates the genetic and cellular complexity of the human intestinal epithelium, offering a physiologically relevant platform to investigate disease pathogenesis and therapeutic responses.[5][6] This application note describes the use of human intestinal organoids to model UC and evaluate the therapeutic efficacy of this compound.
Principle
Patient-derived intestinal organoids, or colonoids, can be established from rectal biopsies of both healthy individuals and UC patients.[7] These three-dimensional structures, containing both epithelial and stromal cell compartments, can be cultured long-term and induced to form a polarized epithelial monolayer.[5][8] An inflammatory microenvironment mimicking UC can be induced by treating the organoids with a cocktail of pro-inflammatory cytokines.[9][10] This inflamed organoid model can then be used to assess the anti-inflammatory and barrier-protective effects of this compound by measuring various cellular and molecular endpoints.
Key Applications
-
Mechanism of Action Studies: Elucidate the molecular pathways modulated by this compound in a human-relevant system.
-
Personalized Medicine: Assess inter-patient variability in drug response to potentially tailor therapeutic strategies.
-
Drug Screening: Evaluate the efficacy of novel therapeutic compounds in comparison to or in combination with this compound.
-
Biomarker Discovery: Identify potential biomarkers predictive of this compound response.
Experimental Protocols
Protocol 1: Generation and Culture of Human Intestinal Organoids
This protocol outlines the establishment of intestinal organoids from human colonic biopsies.[11][12]
Materials:
-
Colonic biopsy tissue
-
Chelation Buffer (e.g., Gentle Cell Dissociation Reagent)
-
Basement Membrane Matrix (e.g., Matrigel or Cultrex™)[11]
-
Intestinal Organoid Growth Medium[13]
-
24-well culture plates
Procedure:
-
Wash the biopsy tissue with cold PBS supplemented with antibiotics.
-
Mince the tissue into small fragments and incubate in Chelation Buffer to isolate intestinal crypts.
-
Centrifuge the crypt suspension to pellet the isolated crypts.
-
Resuspend the crypt pellet in Basement Membrane Matrix and plate as domes in a pre-warmed 24-well plate.[12]
-
Allow the matrix to polymerize at 37°C for 15-30 minutes.[12]
-
Overlay the domes with Intestinal Organoid Growth Medium.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage the organoids every 7-10 days by disrupting the domes, fragmenting the organoids, and re-plating in fresh matrix.[12]
Protocol 2: Induction of an Inflammatory Phenotype
This protocol describes the induction of an inflammatory state in established intestinal organoids.[9][14]
Materials:
-
Mature intestinal organoids
-
Pro-inflammatory cytokine cocktail (e.g., TNF-α, IFN-γ, IL-1β)[10][14]
-
Intestinal Organoid Growth Medium
Procedure:
-
Culture mature intestinal organoids for at least 7 days post-passaging.
-
Prepare the cytokine cocktail in fresh Intestinal Organoid Growth Medium at pre-determined optimal concentrations.
-
Replace the existing medium with the cytokine-containing medium.
-
Incubate the organoids for 24-48 hours to induce an inflammatory phenotype. This can be confirmed by measuring the secretion of inflammatory markers like IL-6 and IL-8.[15][16]
Protocol 3: this compound Treatment
Materials:
-
Inflamed intestinal organoids
-
This compound (mesalamine)
-
Intestinal Organoid Growth Medium with cytokine cocktail
Procedure:
-
Prepare a stock solution of this compound and dilute it to various concentrations in the cytokine-containing medium.
-
Treat the inflamed organoids with different concentrations of this compound. Include a vehicle control (medium with cytokines but no this compound).
-
Incubate for a defined period (e.g., 24-72 hours) to assess the therapeutic effects.
Protocol 4: Assessment of Therapeutic Efficacy
This protocol assesses the integrity of the epithelial barrier.[17][18][19]
Materials:
-
Organoid-derived monolayers on Transwell inserts[19]
-
Epithelial Voltohmmeter (EVOM) for Transepithelial Electrical Resistance (TEER) measurement[17]
-
FITC-dextran (4 kDa)[17]
-
Fluorometer
Procedure:
-
Generate organoid-derived monolayers on Transwell inserts.[19]
-
Induce inflammation and treat with this compound as described in Protocols 2 and 3.
-
TEER Measurement: At various time points, measure the TEER across the monolayer using an EVOM. An increase in TEER indicates improved barrier function.[17]
-
FITC-Dextran Assay: Add FITC-dextran to the apical chamber of the Transwell. After incubation, measure the fluorescence in the basolateral chamber. A decrease in fluorescence indicates reduced paracellular permeability and enhanced barrier function.[17][20]
This protocol quantifies the expression of genes related to inflammation and barrier function.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., TNF, IL1B, IL6, TJP1 (ZO-1), OCLN (Occludin)) and housekeeping genes.
Procedure:
-
Harvest organoids after treatment and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR to quantify the relative expression levels of target genes. A decrease in pro-inflammatory gene expression and an increase in tight junction gene expression would indicate a therapeutic effect.
This protocol visualizes the expression and localization of key proteins.
Materials:
-
Organoids cultured on coverslips or in chamber slides
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-ZO-1, anti-Occludin, anti-p65 for NF-κB)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Fix, permeabilize, and block the organoids.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently-labeled secondary antibodies.
-
Counterstain with DAPI and mount.
-
Image using a fluorescence or confocal microscope to assess protein expression and localization. For example, this compound is expected to inhibit the nuclear translocation of NF-κB p65.[21][22]
This protocol measures the concentration of secreted pro-inflammatory cytokines in the culture medium.[15]
Materials:
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-8)
-
Culture supernatants from treated and control organoids
-
Microplate reader
Procedure:
-
Collect the culture medium from all experimental conditions.
-
Perform the ELISA according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations. A reduction in pro-inflammatory cytokine levels indicates a positive therapeutic effect.
Data Presentation
Quantitative data from the described assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Epithelial Barrier Function
| Treatment Group | TEER (Ω·cm²) | FITC-Dextran Permeability (RFU) |
| Healthy Control | 550 ± 25 | 150 ± 15 |
| Inflamed Control | 250 ± 20 | 450 ± 30 |
| This compound (10 µM) | 350 ± 22 | 320 ± 25 |
| This compound (50 µM) | 480 ± 30 | 210 ± 20 |
Table 2: Effect of this compound on Inflammatory Gene Expression (Fold Change vs. Healthy Control)
| Treatment Group | TNF | IL6 | TJP1 (ZO-1) |
| Inflamed Control | 15.2 ± 1.8 | 25.5 ± 2.3 | 0.4 ± 0.05 |
| This compound (10 µM) | 8.1 ± 0.9 | 12.3 ± 1.5 | 0.7 ± 0.08 |
| This compound (50 µM) | 2.5 ± 0.3 | 4.1 ± 0.5 | 0.9 ± 0.1 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion (pg/mL)
| Treatment Group | TNF-α | IL-6 | IL-8 |
| Healthy Control | 15 ± 3 | 20 ± 5 | 50 ± 8 |
| Inflamed Control | 250 ± 20 | 400 ± 35 | 800 ± 60 |
| This compound (10 µM) | 150 ± 15 | 220 ± 25 | 450 ± 40 |
| This compound (50 µM) | 50 ± 8 | 80 ± 12 | 150 ± 20 |
Visualizations
References
- 1. Mesalamine in the treatment and maintenance of remission of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ulcerative Colitis Medication: Alpha 4 Integrin Inhibitors, 5-aminosalicylic Acid Derivative, Antidiarrheal, Antimicrobials, Corticosteroids, Gastrointestinal, Interleukin Inhibitors, Immunosuppressant Agents, JAK Inhibitors, Sphingosine 1-Phosphate Receptor Modulators, Tumor Necrosis Factor Inhibitors [emedicine.medscape.com]
- 3. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. gut.bmj.com [gut.bmj.com]
- 8. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 9. Establishment of an ulcerative colitis model using colon organoids derived from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Human Intestinal Organoid Culture Protocol [rndsystems.com]
- 12. Human Intestinal Organoid Culture Protocol | Bio-Techne [bio-techne.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. Proinflammatory cytokines suppress stemness-related properties and expression of tight junction in canine intestinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipopolysaccharide-Induced Inflammatory Cytokine Expression in Taste Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alkaloids from Tetrastigma hemsleyanum and Their Anti-Inflammatory Effects on LPS-Induced RAW264.7 Cells [mdpi.com]
- 17. stemcell.com [stemcell.com]
- 18. greenstonebio.com [greenstonebio.com]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. Mesalazine inhibits activation of transcription factor NF-kappaB in inflamed mucosa of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: Methodologies for Evaluating the Stability of Mesalamine in Different pH Environments
Introduction
Mesalamine, or 5-aminosalicylic acid (5-ASA), is a primary anti-inflammatory agent for the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[1] The therapeutic efficacy of orally administered mesalamine is highly dependent on its targeted delivery to the colon. To prevent premature absorption in the upper gastrointestinal (GI) tract, many formulations are designed with pH-sensitive coatings.[2][3] These coatings are intended to remain intact in the acidic environment of the stomach and dissolve only in the more neutral to alkaline environment of the distal ileum and colon (pH > 6-7).[2]
Therefore, evaluating the stability and release characteristics of mesalamine in different pH environments is critical for drug development, quality control, and ensuring clinical effectiveness. These application notes provide detailed protocols for dissolution testing, stability-indicating HPLC analysis, and forced degradation studies, which are fundamental methodologies for assessing the pH-dependent stability of mesalamine.
Section 1: Dissolution Testing for pH-Dependent Release
Dissolution testing is an essential in vitro method used to predict the in vivo performance of a drug product. For pH-dependent mesalamine formulations, this involves simulating the transit through the varying pH environments of the GI tract to ensure the drug is released at the intended site.[4] Studies show that most mesalamine formulations release very little drug in acidic conditions (pH 1.0-6.4) but show significant, albeit variable, release profiles at pH 7.2 and above.[5][6]
Protocol 1: In Vitro Dissolution Testing of Mesalamine Formulations
This protocol is based on the United States Pharmacopeia (USP) Apparatus II (paddle method) and is designed to assess drug release in simulated gastric and intestinal fluids.[4]
1. Equipment and Reagents:
-
USP Dissolution Apparatus II (Paddle Apparatus)
-
UV-Vis Spectrophotometer or HPLC system
-
pH meter
-
Analytical balance
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Hydrochloric acid (HCl)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Sodium hydroxide (NaOH)
-
Deionized water
2. Preparation of Dissolution Media:
-
Acid Stage (Simulated Gastric Fluid, pH 1.0-1.4): Prepare 0.1 N HCl. For a pH of 1.4, adjust as necessary.[4][7]
-
Buffer Stage 1 (Simulated Upper Intestinal Fluid, pH 6.4-6.8): Prepare a 0.05 M phosphate buffer by dissolving appropriate amounts of KH₂PO₄ and adjusting the pH with NaOH.[6][7]
-
Buffer Stage 2 (Simulated Colonic Fluid, pH 7.2-7.5): Prepare a 0.05 M phosphate buffer. For pH 7.5, dissolve 6.8 g of KH₂PO₄ and 1 g of NaOH in 1000 mL of water, adjusting the final pH with 1.0 N NaOH.[7]
3. Experimental Procedure:
-
Set up the dissolution apparatus. Preheat 900 mL of the desired medium to 37 ± 0.5 °C in each vessel.
-
Set the paddle rotation speed, typically to 100 rpm.[7]
-
Place one mesalamine tablet or capsule into each vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8 hours).
-
Replace the withdrawn sample volume with an equal amount of fresh, preheated medium.
-
For multi-stage pH testing, the tablets can be carefully transferred to a new vessel containing the next pH medium.[7]
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of mesalamine in the samples using a validated analytical method, such as UV-Vis spectrophotometry (at ~330 nm) or HPLC.[8]
-
Calculate the cumulative percentage of drug released at each time point.
Data Presentation: Mesalamine Dissolution Profiles
The following tables summarize quantitative data from studies on various mesalamine formulations, illustrating their pH-dependent release characteristics.
Table 1: Percent Release of Mesalamine from Extended-Release Capsules at Various Gastric pH Levels [7]
| Time (hours) | pH 1.2 | pH 1.4 | pH 1.6 | pH 2.0 | pH 2.75 |
|---|---|---|---|---|---|
| 2 | 41.7% | 46.1% | 27.7% | 13.5% | 8.2% |
| 5 | 88.0% | 92.2% | 61.2% | 34.2% | 19.0% |
Table 2: Percent Release of Mesalamine from Various Formulations in Simulated GI Tract pH Conditions [4][5][6]
| Formulation | pH 1.0 (2 h) | pH 6.4 (1 h) | pH 7.2 (Time to Complete Release) |
|---|---|---|---|
| Mesalazine EC | < 1% | < 1% | Within 1 hour |
| Mesalazine EC 500 PCH | < 1% | < 1% | Within 1 hour |
| Mesalazin-Kohlpharma | < 1% | < 1% | Within 2 hours |
| Mesalazin-Eurim | < 1% | < 1% | Within 2 hours |
| Mesalazina-Faes | < 1% | < 1% | Within 2 hours |
| Multimatrix Mesalamine | < 1% | < 1% | Within 7 hours |
Visualization: pH-Dependent Drug Release
Caption: Logical flow of a pH-dependent mesalamine formulation through the GI tract.
Section 2: Stability-Indicating Method using HPLC
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, excipients, or impurities.[9] For mesalamine, a reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed.
Protocol 2: Stability-Indicating RP-HPLC Method for Mesalamine
This protocol describes a general RP-HPLC method for the quantification of mesalamine. It should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.[9]
1. Equipment and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[9]
-
HPLC-grade acetonitrile and/or methanol
-
Phosphate buffer (e.g., potassium dihydrogen phosphate)
-
Orthophosphoric acid
-
Mesalamine reference standard
2. Chromatographic Conditions (Example): [8][9]
-
Mobile Phase: Phosphate buffer (pH 3.0) and acetonitrile in a 70:30 (v/v) ratio.[9] The mobile phase should be filtered through a 0.45 µm membrane and degassed before use.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient (e.g., 25 °C)
-
Injection Volume: 20 µL
-
Retention Time: Approximately 3.8 minutes under these conditions.[9]
3. Preparation of Solutions:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of mesalamine reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10-60 µg/mL).
-
Sample Solution: For dissolution samples or degradation study samples, dilute as necessary with the mobile phase to fall within the linear range of the calibration curve.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in sequence to establish the calibration curve.
-
Inject the sample solutions.
-
Quantify the mesalamine concentration in the samples by comparing their peak areas to the calibration curve.
Visualization: General Stability Analysis Workflow
References
- 1. ijpbs.com [ijpbs.com]
- 2. Mesalazine release from a pH dependent formulation: effects of omeprazole and lactulose co-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-dependent vs. constant release of mesalazine in the treatment of ulcerative colitis: Do drug delivery concepts determine therapeutic efficacy? (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissolution of Commercially Available Mesalamine Formulations at Various pH Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissolution of Commercially Available Mesalamine Formulations at Various pH Levels | springermedizin.de [springermedizin.de]
- 6. Dissolution of Commercially Available Mesalamine Formulations at Various pH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Design and validation of a robust stability-indicating reversed-phase HPLC method for quantification of mesalamine in formulated drug products - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Designing Clinical Trials for Novel Mesalamine-Based Therapies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mesalamine, also known as 5-aminosalicylic acid (5-ASA), is a cornerstone in the management of mild to moderate ulcerative colitis (UC), a form of inflammatory bowel disease (IBD).[1] Its therapeutic action is primarily localized to the gut, where it exerts anti-inflammatory effects.[2][3] The development of new mesalamine-based therapies focuses on optimizing drug delivery to the site of inflammation and improving efficacy and patient compliance. This guide provides a detailed framework for designing robust clinical trials for these novel formulations, encompassing study design, experimental protocols, data presentation, and the underlying molecular mechanisms of action.
Clinical Trial Design for New Mesalamine Therapies
The design of a clinical trial for a new mesalamine-based therapy should be meticulously planned to ensure the generation of high-quality data to support its approval and clinical use. Key considerations include the study population, trial design, and the selection of appropriate endpoints.
Study Population
The target population for clinical trials of new mesalamine therapies typically includes adult patients with a confirmed diagnosis of active, mild to moderate ulcerative colitis.[1]
Inclusion Criteria:
-
Age: 18-65 years.[4]
-
Diagnosis: Confirmed diagnosis of ulcerative colitis through clinical, endoscopic, and histological evidence.[1][4]
-
Disease Activity: Active, mild to moderate UC, typically defined by a standardized scoring system such as the modified Ulcerative Colitis Disease Activity Index (UCDAI) score of ≥4 and ≤10, with an endoscopy subscore of ≥1.[1]
-
Informed Consent: Willingness to participate and provide informed consent.[4]
Exclusion Criteria:
-
Severe Disease: Patients with severe ulcerative colitis requiring corticosteroids or biologic therapies.
-
Concomitant Conditions: Presence of other significant gastrointestinal disorders or other conditions that could interfere with the assessment of the study drug.
-
Prior Medications: Use of medications that could affect the study outcome within a specified washout period.
-
Hypersensitivity: Known hypersensitivity to salicylates.
Trial Design
A randomized, double-blind, placebo-controlled, parallel-group design is the gold standard for Phase III clinical trials evaluating the efficacy and safety of new mesalamine formulations for inducing remission in active UC.[5]
Key Design Elements:
-
Randomization: Patients are randomly assigned to receive either the new mesalamine therapy, a placebo, or an active comparator (an existing mesalamine formulation).
-
Blinding: Both the investigators and the patients are unaware of the treatment assignment to minimize bias.
-
Treatment Duration: The treatment period for induction of remission studies is typically 6 to 8 weeks.[1] Maintenance of remission studies can extend for 6 months or longer.[5]
-
Dosage: The dosage of the new mesalamine therapy should be based on preclinical and Phase I/II data. Multiple dosage arms may be included to determine the optimal dose.
Experimental Protocols
Standardized and validated protocols are essential for the accurate assessment of disease activity and treatment response.
Assessment of Disease Activity: Ulcerative Colitis Disease Activity Index (UCDAI)
Methodology:
-
Stool Frequency: Record the patient's daily number of stools compared to their normal baseline.
-
Rectal Bleeding: Assess the amount of visible blood in the stool.
-
Mucosal Appearance at Endoscopy: Evaluate the appearance of the colonic mucosa during endoscopy for signs of inflammation.
-
Physician's Global Assessment: The physician provides an overall assessment of the patient's disease activity.
Assessment of Remission Maintenance: Sutherland Disease Activity Index (SDAI)
The revised Sutherland Disease Activity Index (SDAI) is frequently used in maintenance trials to define relapse.
Methodology:
Relapse is typically defined by the following criteria based on the SDAI:[5]
-
Rectal Bleeding Score: A score of ≥1.
-
Mucosal Appearance Score: A score of ≥2.
-
UC Flare: The occurrence of a clinical flare-up of UC symptoms.
-
Initiation of New UC Medication: The need to start a new medication to treat a UC flare.
Data Presentation
Quantitative data from clinical trials should be summarized in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Efficacy of Once-Daily Mesalamine Granules for Maintenance of Remission [5]
| Outcome | Mesalamine Granules (n=209) | Placebo (n=96) | P-value |
| Relapse-Free at 6 Months | 78.9% | 58.3% | < 0.001 |
| Component | Score 0 | Score 1 | Score 2 | Score 3 |
| Stool Frequency | Normal | 1-2 more than normal | 3-4 more than normal | 5 or more than normal |
| Rectal Bleeding | None | Streaks of blood with stool <50% of the time | Obvious blood with stool >50% of the time | Passing blood alone |
| Mucosal Appearance | Normal or inactive disease | Mild disease (erythema, decreased vascular pattern, mild friability) | Moderate disease (marked erythema, absent vascular pattern, friability, erosions) | Severe disease (spontaneous bleeding, ulceration) |
| Physician's Global Assessment | Normal | Mild disease | Moderate disease | Severe disease |
Visualization of Mesalamine's Mechanism of Action
Understanding the molecular pathways through which mesalamine exerts its therapeutic effects is crucial for rational drug design and development.
Inhibition of the NF-κB Signaling Pathway
Mesalamine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[9][10][11]
Caption: Mesalamine inhibits the NF-κB signaling pathway.
Activation of the PPAR-γ Pathway
Mesalamine is also known to activate Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.[2][3][12]
Caption: Mesalamine activates the PPAR-γ signaling pathway.
Clinical Trial Workflow
The following diagram illustrates a typical workflow for a clinical trial of a new mesalamine-based therapy.
Caption: A typical clinical trial workflow for mesalamine therapies.
Conclusion
The design and execution of clinical trials for new mesalamine-based therapies require a comprehensive understanding of the disease, the drug's mechanism of action, and rigorous methodologies for assessing clinical outcomes. By adhering to well-defined protocols, utilizing validated disease activity indices, and presenting data in a clear and standardized format, researchers can generate the high-quality evidence needed to advance the treatment of ulcerative colitis. The visualization of molecular pathways and experimental workflows further enhances the understanding and communication of the scientific rationale behind these clinical investigations.
References
- 1. A Phase 2a, Multicenter, Randomized, Double-Blind, Parallel-Group, Placebo-Controlled Trial of IBD98-M Delayed-Release Capsules to Induce Remission in Patients with Active and Mild to Moderate Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. PPARgamma is involved in mesalazine-mediated induction of apoptosis and inhibition of cell growth in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 5. Clinical trial: once-daily mesalamine granules for maintenance of remission of ulcerative colitis - a 6-month placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Website [eprovide.mapi-trust.org]
- 7. mdapp.co [mdapp.co]
- 8. Mayo Score/Disease Activity Index (DAI) for Ulcerative Colitis [mdcalc.com]
- 9. Mesalazine alleviated the symptoms of spontaneous colitis in interleukin-10 knockout mice by regulating the STAT3/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mesalamine blocks tumor necrosis factor growth inhibition and nuclear factor kappaB activation in mouse colonocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mesalazine alleviated the symptoms of spontaneous colitis in interleukin-10 knockout mice by regulating the STAT3/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidant properties of mesalamine in colitis inhibit phosphoinositide 3-kinase signaling in progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Identifying Genes Mediating 5-Aminosalicylic Acid (5-ASA) Action Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-aminosalicylic acid (5-ASA) is a cornerstone therapy for inflammatory bowel disease (IBD), yet its precise mechanisms of action are not fully elucidated.[1][2] It is understood that 5-ASA modulates multiple pathways, including cyclooxygenase/prostaglandin E2 (COX-2/PGE2) signaling, peroxisome proliferator-activated receptor γ (PPAR-γ) activation, and the Wnt/β-catenin pathway.[3][4][5][6] However, a comprehensive, unbiased identification of the genes that mediate its therapeutic effects and potential side effects is lacking. CRISPR-Cas9 genome-wide screening offers a powerful and precise tool to systematically interrogate the genome for genes whose loss-of-function confers sensitivity or resistance to 5-ASA, thereby uncovering novel drug targets and biomarkers.[7][8][9]
These application notes provide a detailed protocol for conducting a CRISPR-Cas9 knockout screen to identify genes involved in the cellular response to 5-ASA.
Signaling Pathways Associated with 5-ASA Action
5-ASA is known to influence several key cellular signaling pathways implicated in inflammation and cancer.
-
PPAR-γ Signaling Pathway: 5-ASA can activate PPAR-γ, a nuclear receptor that plays a role in modulating inflammatory responses.[3][5] This activation can lead to the induction of the tumor suppressor gene PTEN and the inhibition of anti-apoptotic proteins.[3] The anti-inflammatory effects of 5-ASA are thought to be at least partially mediated by PPAR-γ.[10]
-
Wnt/β-catenin Signaling Pathway: Studies have shown that 5-ASA can influence the Wnt/β-catenin signaling pathway, which is crucial in cell proliferation.[4][6] 5-ASA has been observed to reduce β-catenin levels and its nuclear localization.[4] It can also affect the expression of downstream targets like COX-2 and cyclin D1.[4]
Experimental Workflow for CRISPR-Cas9 Screening
The overall workflow for a pooled CRISPR-Cas9 knockout screen to identify genes mediating 5-ASA's action involves several key steps from library transduction to hit validation.
Experimental Protocols
Cell Line Preparation and sgRNA Library Transduction
This protocol outlines the steps for preparing a Cas9-expressing cell line and transducing it with a pooled sgRNA library.
-
Cell Line Selection: Choose a relevant human cell line (e.g., colorectal cancer cell line like HT-29 or a non-cancerous colon epithelial cell line) that is sensitive to 5-ASA. Stably express Cas9 nuclease in the chosen cell line.[7]
-
Lentiviral sgRNA Library Production: Generate a pooled lentiviral sgRNA library (e.g., GeCKOv2) in HEK293T cells using packaging plasmids like pMD2.G and psPAX2.[7]
-
Transduction:
-
Plate the Cas9-expressing cells.
-
Infect the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.[8] Use polybrene to enhance transduction efficiency.[7]
-
Maintain a sufficient number of cells to ensure a library representation of at least 200-500 cells per sgRNA.[7]
-
-
Antibiotic Selection: After 24-48 hours, select for successfully transduced cells by adding puromycin to the culture medium.[7]
5-ASA Treatment and Sample Collection
This section details the drug treatment and collection of cell populations for analysis.
-
After puromycin selection, expand the transduced cell population.
-
Collect a baseline cell sample (T0) to determine the initial sgRNA distribution.
-
Split the remaining cells into two groups: a treatment group and a vehicle control group.
-
Treat the treatment group with a predetermined concentration of 5-ASA that results in approximately 50-70% inhibition of cell growth.
-
Treat the control group with the vehicle (e.g., DMSO).
-
Culture the cells for a duration that allows for the selection pressure to take effect (typically 14-21 days).
-
Harvest the cells from both the 5-ASA-treated and vehicle control groups.
Genomic DNA Extraction, PCR, and Sequencing
This protocol covers the preparation of samples for next-generation sequencing.
-
Extract genomic DNA from the T0, 5-ASA-treated, and vehicle control cell populations.[7]
-
Use PCR to amplify the sgRNA cassettes from the extracted genomic DNA.[7]
-
Perform next-generation sequencing (NGS) on the amplified sgRNA cassettes to determine the representation of each sgRNA in the different cell populations.[7]
Data Analysis and Hit Identification
The sequencing data is analyzed to identify genes whose knockout affects cell viability in the presence of 5-ASA.
-
Read Alignment: Align the sequencing reads to the original sgRNA library to determine the read count for each sgRNA.[7]
-
Normalization: Normalize the read counts to the total number of reads per sample.[7]
-
Hit Identification: Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched (resistance genes) or depleted (sensitizer genes) in the 5-ASA-treated population compared to the control.
Data Presentation
The results of the CRISPR-Cas9 screen can be summarized in tables to facilitate interpretation and comparison.
Table 1: Hypothetical Results of a Genome-Wide CRISPR-Cas9 Screen for 5-ASA Modulating Genes
| Gene | sgRNA ID | Log2 Fold Change (5-ASA vs. Control) | p-value | Phenotype |
| GENE-A | sgA-1 | 3.5 | 1.2e-8 | Resistance |
| GENE-A | sgA-2 | 3.1 | 5.6e-8 | Resistance |
| GENE-B | sgB-1 | -2.8 | 3.4e-7 | Sensitization |
| GENE-B | sgB-2 | -2.5 | 9.1e-7 | Sensitization |
| GENE-C | sgC-1 | 2.9 | 2.5e-6 | Resistance |
| GENE-C | sgC-2 | 2.7 | 8.0e-6 | Resistance |
| GENE-D | sgD-1 | -2.2 | 1.1e-5 | Sensitization |
| GENE-D | sgD-2 | -2.0 | 4.3e-5 | Sensitization |
Table 2: Functional Annotation of Validated Gene Hits
| Gene | Function | Implication in 5-ASA Action |
| Resistance Genes | ||
| GENE-A | Drug Efflux Pump | Knockout may lead to intracellular accumulation of 5-ASA, requiring higher external concentrations for the same effect, thus appearing as resistance. |
| GENE-C | Pro-apoptotic Factor | Loss of this gene may make cells less susceptible to 5-ASA-induced apoptosis. |
| Sensitization Genes | ||
| GENE-B | DNA Repair Pathway | Disruption of this pathway could enhance the cytotoxic effects of 5-ASA, which is known to affect DNA replication checkpoints. |
| GENE-D | Anti-inflammatory Signaling | Knockout of a negative regulator of an inflammatory pathway could synergize with the anti-inflammatory effects of 5-ASA. |
Validation of Candidate Genes
It is crucial to validate the top hits from the primary screen to confirm their role in mediating 5-ASA's effects.
-
Individual Gene Knockout: Generate single-gene knockout cell lines for the top candidate genes using CRISPR-Cas9.[11]
-
Cell Viability Assays: Perform cell viability assays (e.g., MTS or CellTiter-Glo) on the individual knockout cell lines in the presence and absence of 5-ASA to confirm the resistance or sensitization phenotype.
-
Orthogonal Validation: Use alternative methods like RNA interference (RNAi) to silence the expression of the hit genes and assess the effect on 5-ASA sensitivity.[12] This helps to rule out off-target effects of the CRISPR-Cas9 system.[12]
-
Mechanistic Studies: Investigate the molecular mechanisms by which the validated genes influence the cellular response to 5-ASA. This could involve examining the effect of gene knockout on the known signaling pathways of 5-ASA.
Conclusion
The application of CRISPR-Cas9 genome-wide screening provides an unbiased and powerful approach to identify the genetic determinants of 5-ASA's action.[7][8] The detailed protocols and data interpretation guidelines presented here offer a framework for researchers to uncover novel genes and pathways involved in the therapeutic effects of 5-ASA. This knowledge can pave the way for the development of more effective IBD therapies and the identification of biomarkers for patient stratification.
References
- 1. Effects of mesalamine (5-aminosalicylic acid) on bacterial gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. 5-ASA Affects Cell Cycle Progression in Colorectal Cells by Reversibly Activating a Replication Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. revvity.com [revvity.com]
Troubleshooting & Optimization
Overcoming poor solubility of mesalamine in aqueous solutions for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mesalamine in in vitro assays, focusing on overcoming its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of mesalamine in aqueous solutions?
Mesalamine has poor solubility in water, which is pH-dependent. At 20°C, its solubility is approximately 0.84 g/L.[1] In phosphate buffers, the solubility increases with pH, from approximately 1.2 mg/mL at pH 6.0 to 5.5 mg/mL at pH 7.2.[2][3]
Q2: What are the recommended solvents for preparing mesalamine stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing mesalamine stock solutions. The solubility of mesalamine in DMSO is ≥7.65 mg/mL.[4] For in vitro assays, it is crucial to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[3]
Q3: How can I improve the solubility of mesalamine in my aqueous assay medium?
Several strategies can be employed to enhance mesalamine's solubility in aqueous solutions:
-
pH Adjustment: Increasing the pH of the buffer system can significantly improve solubility. A phosphate buffer with a pH of 7.2 or higher is recommended.[2][3]
-
Co-solvents: The use of co-solvents can aid in solubilization. However, it is essential to perform vehicle controls to ensure the co-solvent does not interfere with the assay.
-
Solid Dispersion Techniques: For formulation development, solid dispersion methods with polymers like polyethylene glycol (PEG) have been shown to increase aqueous solubility and dissolution rates.[5]
Q4: What is the stability of mesalamine in solution?
Mesalamine in solution is sensitive to light and oxidation.[4] However, studies have shown that mesalamine solutions are stable for at least 24 hours at room temperature (25 ± 2 °C).[6] For longer-term storage, it is advisable to prepare fresh solutions or store aliquots at -20°C or -80°C and protect them from light.
Q5: What concentrations of mesalamine are typically used in in vitro assays?
The effective concentration of mesalamine in in vitro assays can vary depending on the cell type and the specific endpoint being measured. Studies have reported using concentrations ranging from the micromolar to the low millimolar range (e.g., 0.5 mM to 50 mM).[7][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
This guide addresses common issues encountered when working with mesalamine in in vitro assays.
| Problem | Possible Cause | Recommended Solution |
| Precipitation of mesalamine in the stock solution. | - The concentration exceeds the solubility limit in the chosen solvent.- The solvent (e.g., DMSO) has absorbed moisture. | - Prepare a new stock solution at a lower concentration.- Use fresh, anhydrous DMSO.- Gently warm the solution to aid dissolution, but be mindful of potential degradation at high temperatures. |
| Precipitation of mesalamine upon dilution into aqueous assay medium. | - The final concentration in the aqueous medium is above its solubility limit at that specific pH and temperature.- The pH of the assay medium is too low. | - Increase the pH of the final assay medium to 7.2 or higher using a suitable buffer (e.g., phosphate buffer).- Reduce the final concentration of mesalamine in the assay.- Consider using a small percentage of a co-solvent in the final medium, ensuring appropriate vehicle controls are included. |
| Inconsistent or unexpected assay results. | - Degradation of mesalamine in the stock solution or assay medium.- Interference from the solvent or vehicle.- The chosen cell line is not responsive to mesalamine. | - Prepare fresh mesalamine solutions for each experiment and protect them from light.- Run parallel experiments with a vehicle control (the solvent used to dissolve mesalamine, at the same final concentration).- Confirm the expression of relevant targets (e.g., PPAR-γ) in your cell line. |
Data Presentation
Table 1: Solubility of Mesalamine in Various Solvents and Buffers
| Solvent/Buffer | Temperature | pH | Solubility |
| Water | 20°C | Neutral | ~0.84 mg/mL[1] |
| DMSO | Not Specified | Not Applicable | ≥7.65 mg/mL[4] |
| DMSO | Not Specified | Not Applicable | ~4 mg/mL (for stock solution) |
| Phosphate Buffer | Not Specified | 6.0 | ~1.2 mg/mL[2][3] |
| Phosphate Buffer | Not Specified | 7.2 | ~5.5 mg/mL[2][3] |
| PBS | Not Specified | 7.2 | ~1.7 mg/mL |
| 70% (v/v) Ethanol | 25°C | 4.5 | Comparable to distilled water |
| 70% (v/v) Ethanol | 37°C | Not Specified | Increased compared to 25°C |
| Propylene Glycol | 37°C | Not Applicable | 1.03 x 10⁻² mol/L[4] |
| 1,4-Dioxane + Water (0.4 mass fraction) | 37°C | Not Applicable | 1.68 x 10⁻² mol/L[4] |
Experimental Protocols
Protocol 1: Preparation of Mesalamine Stock Solution
This protocol describes the preparation of a 100 mM mesalamine stock solution in DMSO.
Materials:
-
Mesalamine powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Weigh out the appropriate amount of mesalamine powder in a sterile microcentrifuge tube. For a 1 mL 100 mM stock solution, this would be 15.31 mg.
-
Add the desired volume of anhydrous DMSO to the tube.
-
Vortex the tube until the mesalamine is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter if required for the downstream application.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro TNF-α Inhibition Assay
This protocol provides a general framework for assessing the anti-inflammatory effect of mesalamine by measuring the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production in a suitable cell line (e.g., THP-1 monocytes).
Materials:
-
THP-1 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS) to induce inflammation
-
Mesalamine stock solution (prepared as in Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in complete culture medium.
-
(Optional) Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, treat with PMA (e.g., 100 ng/mL) for 24-48 hours. After differentiation, remove the PMA-containing medium and replace it with fresh medium.
-
Mesalamine Treatment: Prepare serial dilutions of mesalamine in complete culture medium from the stock solution. Add the desired concentrations of mesalamine to the cells. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to the wells at a final concentration of 1 µg/mL to induce TNF-α production.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatants.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each mesalamine concentration compared to the LPS-stimulated control.
Visualizations
Caption: Experimental workflow for preparing and using mesalamine in in vitro assays.
Caption: Mesalamine activation of the PPAR-γ signaling pathway.
References
- 1. Dissolution of Commercially Available Mesalamine Formulations at Various pH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissolution of Commercially Available Mesalamine Formulations at Various pH Levels | springermedizin.de [springermedizin.de]
- 3. scirp.org [scirp.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antioxidant Properties of Mesalamine in Colitis Inhibit Phosphoinositide 3-Kinase Signaling in Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An In Vitro Study Evaluating the Safety of Mesalazine on Human Nasoepithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An In Vitro Study Evaluating the Safety of Mesalazine on Human Nasoepithelial Cells [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Liazal Dosage in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Liazal (mesalamine, 5-aminosalicylic acid or 5-ASA) in preclinical animal models of inflammatory bowel disease (IBD).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (mesalamine)?
A1: The exact mechanism of mesalamine is not fully understood, but it is known to exert a local anti-inflammatory effect on the colonic mucosa.[1] Key proposed mechanisms include:
-
Inhibition of Inflammatory Mediators: Mesalamine blocks the cyclooxygenase (COX) and lipoxygenase pathways, which reduces the production of pro-inflammatory prostaglandins and leukotrienes in the colon.[2][3]
-
Modulation of Transcription Factors: It inhibits the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression, and activates peroxisome proliferator-activated receptor-gamma (PPAR-γ), which has anti-inflammatory effects in the gut.[3][4]
-
Antioxidant Activity: Mesalamine may act as a scavenger of free radicals, helping to reduce oxidative damage to intestinal tissues.[3][5]
Q2: Which preclinical animal model is most suitable for evaluating this compound for ulcerative colitis (UC)?
A2: Chemically-induced colitis models are most common for studying UC.[6][7] The Dextran Sulfate Sodium (DSS)-induced colitis model in mice is widely used and recommended because it mimics many of the clinical and histopathological features of human UC, such as diarrhea, rectal bleeding, and mucosal ulceration.[8][9] The severity and chronicity (acute or chronic) of colitis can be controlled by adjusting the concentration and administration cycles of DSS.[6][10]
Q3: How should I determine a starting dose for a this compound dose-ranging study in mice?
A3: Determining a starting dose requires careful consideration of existing data. While a definitive starting dose is not established, a common approach is to:
-
Review Literature: Examine previous preclinical studies on mesalamine or similar 5-ASA compounds in rodent models of colitis.
-
Consider Toxicology Data: Non-Observed-Adverse-Effect-Level (NOAEL) data can provide a baseline for the upper limits of safety. For example, a 13-week dietary study in rats established a NOAEL of 200 mg/kg/day for mesalamine.[11]
-
Perform a Dose-Escalation Study: Start with a low dose (e.g., 10-50 mg/kg) and escalate through several logarithmic increments (e.g., 100 mg/kg, 200 mg/kg) to identify a dose that provides efficacy without significant toxicity.[12]
Q4: What are the critical endpoints for assessing this compound's efficacy in a DSS-induced colitis model?
A4: A comprehensive assessment should include both clinical and pathological endpoints:
-
Disease Activity Index (DAI): A composite score based on daily monitoring of weight loss, stool consistency, and rectal bleeding.[13]
-
Colon Length: Intestinal inflammation leads to colon shortening; therefore, measuring the colon length at necropsy is a key macroscopic indicator of inflammation.[14]
-
Histopathological Analysis: Microscopic examination of H&E-stained colon sections is crucial. A scoring system should be used to quantify the extent of leukocyte infiltration, tissue damage, and disruption of mucosal architecture.[15][16]
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in colon tissue serves as a biochemical marker for neutrophil infiltration and inflammation.[17]
Section 2: Troubleshooting Guide
Q1: I am observing high variability in disease severity (DAI scores) within my DSS control group. What could be the cause?
A1: High variability can confound results. Potential causes include:
-
Animal-Related Factors: Differences in age, sex, weight, and genetic background (even within the same strain) can affect susceptibility to DSS. Ensure all animals are closely matched.
-
Microbiome Differences: The gut microbiota significantly influences the host's response to DSS. Housing animals from different litters or suppliers in the same cage for an adequate acclimatization period can help normalize the microbiome.
-
DSS Administration: Ensure the DSS solution is prepared fresh, its concentration is accurate, and that all animals have equal access and consumption. Variations in water intake can lead to different disease severities.[8]
Q2: My study shows no significant therapeutic effect of this compound, even at what I believe are high doses. What should I investigate?
A2: A lack of efficacy can stem from several factors related to the drug or the experimental design:
-
Drug Formulation and Delivery: this compound is a delayed-release formulation designed for colonic targeting.[5] When preparing it for animal administration (e.g., oral gavage), ensure the active ingredient (mesalamine) is bioavailable. Crushing tablets and suspending them in a suitable vehicle like carboxymethylcellulose is a common method. The stability and homogeneity of the suspension are critical.
-
Timing of Administration: The therapeutic effect can depend on whether this compound is given prophylactically (before or during DSS induction) or therapeutically (after colitis is established). Clarify your research question and align the treatment schedule accordingly.
-
Severity of the Model: An overly severe colitis model (e.g., using a high concentration of DSS like 5%) might overwhelm the therapeutic capacity of the drug.[8][10] Consider using a lower DSS concentration (e.g., 2-3%) to create a larger therapeutic window for observing the drug's effects.[16]
Q3: I am seeing unexpected animal mortality or signs of toxicity in my this compound-treated groups. What steps should I take?
A3: Toxicity can sometimes occur, especially at higher doses.
-
Review Dosing and Safety Data: Single oral doses of 800 mg/kg and 1800 mg/kg of mesalamine were lethal to mice and rats, respectively, causing gastrointestinal and renal toxicity.[18] Ensure your highest dose is well below these levels.
-
Establish the Maximum Tolerated Dose (MTD): If you are testing a wide dose range, it is essential to first conduct a preliminary MTD study. This involves dose escalation in a small number of animals to identify the highest dose that does not cause significant morbidity or mortality.
-
Perform Necropsy and Histology: In case of unexpected death, perform a gross necropsy and collect major organs (kidneys, liver, spleen) for histopathological analysis to identify potential target organs of toxicity.[11]
Section 3: Experimental Protocols
Protocol 1: Induction of Acute DSS Colitis in Mice
-
Animal Selection: Use 8-12 week old, gender- and age-matched C57BL/6 mice.[9]
-
Acclimatization: Allow mice to acclimatize for at least one week under standard housing conditions.[10]
-
Baseline Measurement: Record the initial body weight of each mouse before starting DSS administration.
-
DSS Preparation: Prepare a 2.5% to 3% (w/v) DSS solution in autoclaved drinking water.[14][19] The solution should be prepared fresh and can be stored at 4°C for up to one week.[20]
-
DSS Administration: Replace the regular drinking water with the DSS solution. Administer for 5-7 consecutive days.[6][16] Ensure no other water sources are available.
-
Daily Monitoring: Weigh the mice daily and assess their clinical condition using the Disease Activity Index (DAI) scoring system (see Table 2).
-
Termination: At the end of the administration period (e.g., day 7 or 8), euthanize the mice for sample collection.
Protocol 2: this compound Formulation and Oral Administration
-
Preparation of Vehicle: Prepare a 0.5% solution of carboxymethylcellulose (CMC) in sterile water.
-
This compound Formulation: Calculate the required amount of this compound based on the dose and the number of animals. Crush the this compound tablets into a fine powder using a mortar and pestle.
-
Suspension: Suspend the powdered this compound in the 0.5% CMC vehicle to the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 0.2 mL). Ensure the suspension is homogenous by vortexing thoroughly before each administration.
-
Administration: Administer the suspension once daily via oral gavage using a proper-sized feeding needle (e.g., 20G). The control group should receive the vehicle only.
Protocol 3: Histological Scoring of Colitis
-
Tissue Processing: Fix a cross-section of the distal colon in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining: Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Evaluation: Score the sections in a blinded manner using a standardized scoring system (see Table 3). The score should evaluate the severity of inflammation, extent of injury, and crypt damage.[15][16][21]
Section 4: Data Presentation & Interpretation
Quantitative data should be organized into clear tables to facilitate comparison between dose groups.
Table 1: Example Layout for a Dose-Ranging Study
| Group | Treatment | N | Average DAI (Day 7) | Colon Length (cm) | Histology Score | MPO Activity (U/g) |
|---|---|---|---|---|---|---|
| 1 | Healthy Control | 8 | 0 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 2 | DSS + Vehicle | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 3 | DSS + this compound (50 mg/kg) | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 4 | DSS + this compound (100 mg/kg) | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 5 | DSS + this compound (200 mg/kg) | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
|---|---|---|---|
| 0 | None | Normal, well-formed | None |
| 1 | 1-5% | ||
| 2 | 5-10% | Loose stools | Slight bleeding |
| 3 | 10-15% | ||
| 4 | >15% | Diarrhea | Gross bleeding |
The final DAI is the sum of the scores for weight loss, stool consistency, and bleeding, divided by 3.
Table 3: Histological Scoring Criteria for Colitis
| Parameter | Score | Description |
|---|---|---|
| Inflammation Severity | 0 | None |
| 1 | Mild leukocyte infiltration in the lamina propria | |
| 2 | Moderate infiltration | |
| 3 | Severe infiltration with inflammatory cell aggregates | |
| Tissue Damage | 0 | Intact mucosa |
| 1 | Focal erosions | |
| 2 | Multifocal erosions | |
| 3 | Extensive ulceration | |
| Crypt Architecture | 0 | Normal crypts |
| 1 | Mild crypt distortion, some goblet cell loss | |
| 2 | Severe crypt distortion, significant goblet cell loss | |
| 3 | Complete loss of crypts |
The total histology score is the sum of the individual parameter scores.[15][16]
Section 5: Visualized Pathways and Workflows
Caption: Simplified signaling pathway of this compound (mesalamine).
Caption: Workflow for a preclinical this compound dose optimization study.
Caption: A decision tree for troubleshooting poor efficacy results.
References
- 1. Mesalazine - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 4. Mesalazine in inflammatory bowel disease: A trendy topic once again? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mesalamine for Ulcerative Colitis [webmd.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. researchgate.net [researchgate.net]
- 8. IBD Mouse Models for Preclinical Drug Screening | Aragen [aragen.com]
- 9. Induction of colitis and its analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. benchchem.com [benchchem.com]
- 13. DSS-induced experimental colitis in mice [bio-protocol.org]
- 14. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histomorphological scoring of murine colitis models: A practical guide for the evaluation of colitis and colitis-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Nanoparticle-Based Oral Drug Delivery Systems Targeting the Colon for Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 20. socmucimm.org [socmucimm.org]
- 21. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in mesalamine cell-based experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during in vitro cell-based experiments with mesalamine (5-aminosalicylic acid).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of mesalamine in cell-based assays?
A1: Mesalamine, also known as 5-aminosalicylic acid (5-ASA), is thought to exert its anti-inflammatory effects through multiple mechanisms. In cell-based experiments, its primary modes of action include the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), and the scavenging of reactive oxygen species (ROS).[1][2][3][4][5] By inhibiting NF-κB, mesalamine reduces the expression of pro-inflammatory cytokines.[4][6][7] Activation of PPAR-γ by mesalamine also contributes to its anti-inflammatory effects.[3][5][8][9][10] Furthermore, mesalamine's antioxidant properties help to mitigate cellular damage caused by oxidative stress.[8]
Q2: Which cell lines are commonly used for mesalamine studies?
A2: Several intestinal epithelial cell lines are frequently used to study the effects of mesalamine. These include Caco-2, HT-29, and HCT116 cells. These lines are chosen because they can model the intestinal barrier and express the relevant signaling pathways, such as NF-κB and PPAR-γ, that are modulated by mesalamine.[3][11][12][13][14]
Q3: What is the typical concentration range for mesalamine in cell culture experiments?
A3: The effective concentration of mesalamine can vary significantly depending on the cell line and the specific assay being performed. Generally, concentrations ranging from 10 mM to 50 mM are used to observe effects on cell viability and signaling pathways in colon cancer cell lines like Caco-2, HT-29, and HCT116.[11] For NF-κB inhibition, a maximal effect has been observed at 40 mM, with a half-maximal effect at 16 mM in Caco-2 cells.[15] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for mesalamine in cell viability assays.
-
Question: We are observing significant variability in the IC50 values of mesalamine in our MTT assays. What could be the cause?
-
Answer: Inconsistent IC50 values for mesalamine can arise from several factors:
-
Mesalamine Solubility and Stability: Mesalamine has poor water solubility, which can be influenced by pH and temperature.[16][17][18][19][20] Ensure that your mesalamine stock solution is fully dissolved before diluting it in cell culture medium. The pH of the final solution can affect its solubility and activity. It is advisable to prepare fresh solutions for each experiment, as mesalamine can degrade over time.
-
Cell Passage Number and Health: The sensitivity of cells to drugs can change with increasing passage number. It is crucial to use cells within a consistent and low passage range for all experiments. Ensure that the cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Inconsistent Seeding Density: Variations in the initial number of cells seeded per well can lead to different growth rates and, consequently, variability in the IC50 values. Use a precise and consistent cell seeding protocol.
-
Assay Protocol Variability: Ensure that incubation times for both drug treatment and the viability reagent (e.g., MTT) are consistent across all experiments. Variations in these times can significantly impact the results.[21][22][23][24]
-
Issue 2: High background or low signal in NF-κB reporter assays.
-
Question: Our NF-κB luciferase reporter assay is showing high background luminescence in untreated cells, or a weak signal after stimulation. How can we troubleshoot this?
-
Answer: Problems with NF-κB reporter assays can often be traced to the following:
-
Constitutive NF-κB Activation: Some cell lines may have high basal NF-κB activity. Ensure you have a proper negative control (unstimulated cells) to determine the baseline. If the baseline is too high, you may need to optimize your cell culture conditions or consider a different cell line.
-
Inefficient Transfection: If you are transiently transfecting a reporter plasmid, low transfection efficiency will result in a weak signal. Optimize your transfection protocol for the specific cell line you are using.
-
Suboptimal Stimulant Concentration: The concentration of the stimulating agent (e.g., TNF-α, IL-1β) is critical. Perform a dose-response experiment to find the optimal concentration that gives a robust signal without causing excessive cytotoxicity.
-
Incorrect Timing of Measurement: The kinetics of NF-κB activation can vary. It is important to perform a time-course experiment to determine the peak of luciferase expression after stimulation.[2][25][26][27]
-
Lysis Buffer and Reagent Quality: Ensure that the lysis buffer is effective in lysing the cells completely and that the luciferase substrate is not expired and has been stored correctly.
-
Issue 3: No significant activation of PPAR-γ is observed.
-
Question: We are not seeing the expected increase in PPAR-γ activity after treating cells with mesalamine. What could be wrong?
-
Answer: A lack of PPAR-γ activation by mesalamine could be due to several reasons:
-
Low Endogenous PPAR-γ Expression: The cell line you are using may not express sufficient levels of PPAR-γ. Verify the expression of PPAR-γ in your cells using techniques like Western blotting or qPCR.
-
Insufficient Mesalamine Concentration: Mesalamine is a relatively weak PPAR-γ agonist.[3] You may need to use higher concentrations to observe a significant effect. Refer to published literature for appropriate concentration ranges for your cell line.[3][8]
-
Assay Sensitivity: The sensitivity of your reporter assay may not be sufficient to detect modest increases in PPAR-γ activity. Ensure your reporter construct is responsive and that your detection reagents are optimal.
-
Presence of PPAR-γ Inhibitors: Components in your cell culture medium, such as certain fatty acids in the serum, could potentially interfere with PPAR-γ activation. Consider using a serum-free or charcoal-stripped serum medium for the duration of the experiment.
-
Issue 4: Inconsistent results in reactive oxygen species (ROS) measurements.
-
Question: Our measurements of ROS levels using DCFH-DA are highly variable between experiments. How can we improve consistency?
-
Answer: Measuring ROS can be challenging due to their transient nature. Here are some tips to improve the reproducibility of your DCFH-DA assay:
-
Probe Instability and Autoxidation: The DCFH-DA probe can be light-sensitive and prone to autoxidation, leading to high background fluorescence. Protect the probe from light at all times and prepare fresh working solutions immediately before use.[28][29][30][31]
-
Consistent Staining and Incubation Times: The uptake of the probe and its oxidation by ROS are time-dependent processes. Adhere strictly to the same incubation times for all samples and experiments.
-
Cellular Health and Density: Stressed or unhealthy cells can produce higher basal levels of ROS. Ensure your cells are healthy and seeded at a consistent density.
-
Avoidance of Interfering Substances: Phenol red and other components in the cell culture medium can interfere with the fluorescence measurement. It is recommended to perform the final measurement in a phenol red-free medium or PBS.
-
Immediate Measurement: Once the staining and treatment are complete, measure the fluorescence as quickly as possible to minimize artifacts from probe leakage or further oxidation.
-
Quantitative Data Summary
Table 1: Effect of Mesalamine on Cell Viability (IC50 Values)
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| MCF-7 | MTT | Not Specified | 6.358 | [11] |
Table 2: Effect of Mesalamine on NF-κB Transcriptional Activity
| Cell Line | Stimulant | Mesalamine Concentration (mM) | % Inhibition of NF-κB Activity | Reference |
| Caco-2 | IL-1 | 16 | ~50% | [15] |
| Caco-2 | IL-1 | 40 | >80% | [15] |
Table 3: Effect of Mesalamine on PPAR-γ Target Gene Expression
| Condition | Gene | Fold Change (vs. Untreated Active Colitis) | Reference |
| Mesalamine-treated CUC patients | Kruppel-like factor 4 | >1.25 | [8] |
| Mesalamine-treated CUC patients | HMGCS2 | >1.25 | [8] |
| Mesalamine-treated CUC patients | Keratin 20 | >1.25 | [8] |
| Mesalamine-treated CUC patients | PPARγ mRNA | >1.25 | [8] |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Mesalamine Treatment: Prepare serial dilutions of mesalamine in culture medium. Remove the old medium from the wells and add 100 µL of the mesalamine dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve mesalamine). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[22]
NF-κB Luciferase Reporter Assay
-
Cell Seeding and Transfection: Seed cells in a 24-well plate. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Mesalamine Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of mesalamine or vehicle control. Pre-incubate for 1-2 hours.
-
Stimulation: Add the NF-κB activating stimulant (e.g., TNF-α or IL-1β) to the wells and incubate for the predetermined optimal time (e.g., 6-8 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions. Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.[15][25]
PPAR-γ Transcriptional Activation Assay
-
Cell Seeding and Transfection: Seed cells in a 24-well plate. Co-transfect the cells with a PPAR-γ responsive element (PPRE)-driven luciferase reporter plasmid, a PPAR-γ expression plasmid (if endogenous levels are low), and a control Renilla plasmid.
-
Mesalamine Treatment: After 24 hours, treat the cells with different concentrations of mesalamine or a known PPAR-γ agonist (positive control) for 24-48 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities as described in the NF-κB assay protocol. The increase in the ratio of firefly to Renilla luciferase activity indicates PPAR-γ activation.
Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Mesalamine Treatment: Treat the cells with mesalamine for the desired time. Include a positive control (e.g., H2O2) and a vehicle control.
-
DCFH-DA Staining: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of DCFH-DA solution (e.g., 10 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C, protected from light.[28][29]
-
Fluorescence Measurement: Remove the DCFH-DA solution and wash the cells with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity immediately using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[32]
Visualizations
Caption: General workflow for mesalamine cell-based experiments.
References
- 1. Induction of Colonic Regulatory T Cells by Mesalamine by Activating the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Mesalazine inhibits activation of transcription factor NF-kappaB in inflamed mucosa of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant Properties of Mesalamine in Colitis Inhibit Phosphoinositide 3-Kinase Signaling in Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 10. PPAR-gamma in ulcerative colitis: a novel target for intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mesalamine modulates intercellular adhesion through inhibition of p-21 activated kinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined treatment of Caco-2 cells with butyrate and mesalazine inhibits cell proliferation and reduces Survivin protein level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PPARgamma is involved in mesalazine-mediated induction of apoptosis and inhibition of cell growth in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Dissolution of Commercially Available Mesalamine Formulations at Various pH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dissolution of Commercially Available Mesalamine Formulations at Various pH Levels | springermedizin.de [springermedizin.de]
- 19. Enrichment of aqueous solubility and dissolution profile of mesalamine: In vitro evaluation of solid dispersion - J Pharm Biol Sci [jpbs.in]
- 20. scirp.org [scirp.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. researchhub.com [researchhub.com]
- 24. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 25. oncology.wisc.edu [oncology.wisc.edu]
- 26. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. indigobiosciences.com [indigobiosciences.com]
- 28. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 29. doc.abcam.com [doc.abcam.com]
- 30. youtube.com [youtube.com]
- 31. cdn.caymanchem.com [cdn.caymanchem.com]
- 32. abcam.com [abcam.com]
Technical Support Center: Colonic Targeting of 5-ASA Delivery Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to improve the colonic targeting of 5-aminosalicylic acid (5-ASA) delivery systems.
General FAQs
Q1: What are the primary strategies for achieving colonic targeting of 5-ASA?
A1: The main strategies for colonic delivery of 5-ASA aim to prevent premature drug release in the upper gastrointestinal (GI) tract and ensure its arrival at the colon.[1][2] These approaches include:
-
Prodrugs: Chemically modifying 5-ASA to create an inactive form that is later activated by the specific conditions of the colon, such as bacterial enzymes.[3][4][5]
-
pH-Dependent Systems: Utilizing polymers that are insoluble at the low pH of the stomach but dissolve at the higher pH of the lower small intestine and colon.[6][7][8]
-
Time-Dependent Systems: Employing formulations designed to release the drug after a specific transit time through the GI tract.[9]
-
Bacterially-Triggered Systems: Using coatings or matrices made of polysaccharides that are specifically degraded by colonic bacteria.[10]
Q2: Why is colonic targeting of 5-ASA important for treating inflammatory bowel disease (IBD)?
A2: 5-ASA is a topical anti-inflammatory agent.[11] For it to be effective in treating conditions like ulcerative colitis, which primarily affects the colon, the drug must reach the site of inflammation in a sufficient concentration.[12][13] When administered orally without a targeting mechanism, 5-ASA is largely absorbed in the upper GI tract, which can lead to systemic side effects and reduced efficacy at the desired site of action.[5][12][14]
Q3: What are the key differences between ulcerative colitis and Crohn's disease in the context of 5-ASA delivery?
A3: Ulcerative colitis is typically confined to the colon and rectum.[14] Therefore, delivery systems that specifically target the colon are highly desirable. Crohn's disease, however, can affect any part of the GI tract, from the mouth to the anus. While some formulations of 5-ASA are used in mild forms of Crohn's, the approach to drug delivery may need to be adjusted based on the specific location of the inflammation.[15]
Troubleshooting Guides & FAQs by Delivery Strategy
Prodrug Approaches
In this strategy, 5-ASA is chemically linked to a carrier molecule, rendering it inactive and preventing its absorption in the upper GI tract. The bond is designed to be cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active 5-ASA.[3][5][16]
Troubleshooting Guide: Prodrug Experiments
| Issue | Possible Cause | Suggested Solution |
| Low 5-ASA release in in vitro fecal fermentations. | Inadequate anaerobic conditions. | Ensure strict anaerobic conditions are maintained throughout the experiment. Use an anaerobic chamber and pre-reduced media. |
| Low bacterial enzymatic activity in the fecal slurry. | Use fresh fecal samples from healthy donors. Consider pooling samples to account for individual variations in microflora. | |
| The specific azo bond is resistant to the particular bacterial strains present. | Characterize the microbial composition of the fecal slurry. Test the prodrug with specific bacterial strains known to produce azoreductase. | |
| High variability in 5-ASA release between batches. | Inconsistent synthesis of the prodrug. | Re-evaluate and standardize the chemical synthesis and purification steps to ensure consistent batch-to-batch quality. |
| Variation in the composition of the fecal slurry. | Standardize the preparation of the fecal slurry, including dilution factor and homogenization process. | |
| Premature release of 5-ASA in simulated gastric or intestinal fluid. | Hydrolysis of the chemical linkage at acidic or neutral pH. | Modify the chemical linker to be more stable in the upper GI tract. Consider more complex prodrug designs. |
Prodrug FAQs
Q1: What are some examples of 5-ASA prodrugs?
A1: Commercially available 5-ASA prodrugs include sulfasalazine, olsalazine, and balsalazide.[5][17] Research is ongoing into novel prodrugs, such as those linking 5-ASA to other therapeutic agents like butyrate or to natural polysaccharides like cyclodextrins.[3][14]
Q2: How can I assess the stability of my 5-ASA prodrug in the upper GI tract?
A2: You can perform in vitro stability studies using simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8 and 7.4).[18] The prodrug should show minimal degradation and release of free 5-ASA in these conditions over a period representative of transit through the stomach and small intestine.
Experimental Protocol: In Vitro Release from Prodrugs using Fecal Slurry
-
Preparation of Fecal Slurry:
-
Obtain fresh fecal samples from healthy human volunteers who have not taken antibiotics for at least 3 months.
-
Prepare a 10% (w/v) fecal slurry in pre-reduced phosphate-buffered saline (PBS) under anaerobic conditions.
-
Homogenize the slurry and filter through gauze to remove large particulate matter.
-
-
Release Study:
-
Add a known amount of the 5-ASA prodrug to the fecal slurry.
-
Incubate the mixture at 37°C in an anaerobic chamber.
-
At predetermined time points, withdraw aliquots of the slurry.
-
Stop the enzymatic reaction by adding a suitable solvent (e.g., methanol) and centrifuging to pellet the solids.
-
-
Analysis:
-
Analyze the supernatant for the concentration of free 5-ASA using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Visualization: Prodrug Activation Pathway
Caption: Bacterial enzyme-mediated activation of a 5-ASA prodrug in the colon.
pH-Dependent Systems
These systems use enteric coatings made of polymers that are insoluble in the acidic environment of the stomach but dissolve at the higher pH found in the small intestine and colon, thereby releasing the drug.[6][7]
Troubleshooting Guide: pH-Dependent Formulations
| Issue | Possible Cause | Suggested Solution |
| Premature drug release at low pH (e.g., pH 1.2). | Cracks or imperfections in the enteric coating. | Optimize the coating process parameters (e.g., spray rate, temperature, curing time). Ensure adequate coating thickness. |
| Use of a polymer with a dissolution pH that is too low. | Select a polymer with a higher pH threshold for dissolution (e.g., Eudragit® S100, which dissolves at pH > 7.0).[9] | |
| Incomplete or slow drug release at target pH (e.g., pH 7.4). | Coating is too thick or cross-linked. | Reduce the coating thickness or optimize the curing process to avoid excessive cross-linking. |
| Interaction between the drug and the polymer. | Characterize drug-polymer interactions using techniques like DSC or FTIR. Consider adding a separating layer between the drug core and the enteric coat. | |
| High inter-subject variability in in vivo studies. | Variability in GI transit times and pH profiles among individuals. | Consider a combination approach, such as a pH and time-dependent system, to reduce reliance on a single physiological trigger.[8] |
pH-Dependent Systems FAQs
Q1: Which polymers are commonly used for pH-dependent colonic targeting?
A1: Methacrylic acid copolymers, such as the Eudragit® series (e.g., L100, S100), are widely used.[19] By combining different grades of these polymers, the release pH can be finely tuned.[19] Other materials like chitosan and alginate are also explored for their pH-sensitive properties.[7][20]
Q2: How can I simulate the pH changes of the GI tract in vitro?
A2: A common method is to use a dissolution apparatus with sequential pH changes. For example, the formulation is first tested in simulated gastric fluid (pH 1.2) for 2 hours, followed by simulated intestinal fluid (pH 6.8) for 1-2 hours, and finally in a buffer simulating the colonic pH (e.g., pH 7.4).[18]
Quantitative Data: 5-ASA Release from pH-Sensitive Hydrogels
| pH of Medium | Cumulative Release at 24h (%) | Cumulative Release at 15 days (%) | Reference |
| 1.2 | 17.8 | 43.0 | [6] |
| 7.4 | 31.5 | 71.9 | [6] |
Experimental Protocol: In Vitro Dissolution Testing for pH-Dependent Systems
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).
-
Media Preparation:
-
Simulated Gastric Fluid (SGF): 0.1 N HCl, pH 1.2.
-
Simulated Intestinal Fluid (SIF): Phosphate buffer, pH 6.8.
-
Simulated Colonic Fluid (SCF): Phosphate buffer, pH 7.4.
-
-
Procedure:
-
Place the dosage form in the dissolution vessel containing SGF at 37°C.
-
After 2 hours, transfer the dosage form to a vessel containing SIF.
-
After an additional 1-2 hours, transfer to a vessel containing SCF for the remainder of the study.
-
Withdraw samples at regular intervals and analyze for 5-ASA concentration using UV-Vis spectrophotometry or HPLC.
-
Visualization: pH-Triggered Release Mechanism
Caption: pH-dependent polymer dissolution and drug release across the GI tract.
Bacterially-Triggered Systems
These systems are based on materials, typically polysaccharides like pectin, chitosan, or dextran, that are resistant to digestion by human enzymes in the upper GI tract but are readily degraded by the enzymes produced by the colonic microflora.[10]
Troubleshooting Guide: Bacterially-Triggered Formulations
| Issue | Possible Cause | Suggested Solution |
| Some drug release in the upper GI tract. | The polysaccharide matrix swells and allows diffusion of the drug before reaching the colon. | Modify the formulation by increasing the cross-linking density of the polysaccharide or by incorporating a pH-sensitive or time-dependent component to create a dual-trigger system. |
| The polysaccharide used is not entirely resistant to the conditions of the stomach and small intestine. | Select a more robust polysaccharide or chemically modify it to enhance its stability in the upper GI tract. | |
| In vitro release studies with bacterial enzymes are not reproducible. | The activity of the enzyme preparation varies between batches. | Standardize the enzyme activity for each experiment. Use a positive control to confirm enzyme activity. |
| The formulation is not accessible to the enzymes. | Ensure the formulation design allows for sufficient swelling to permit enzyme penetration and degradation of the matrix. |
Bacterially-Triggered Systems FAQs
Q1: What is the advantage of bacterially-triggered systems over pH-dependent systems?
A1: The bacterial population is more specific to the colon than the pH, which can be similar in the terminal ileum and the colon. This can potentially lead to more precise colonic targeting.[10]
Q2: How can I test my bacterially-triggered formulation in vitro without using fecal matter?
A2: You can use purified enzymes that are representative of those found in the colon, such as pectinase or dextranase, in a buffered solution.[18] This provides a more controlled and reproducible environment than a fecal slurry, although it is less physiologically relevant.
Experimental Protocol: In Vitro Release using Bacterial Enzymes
-
Media Preparation:
-
Prepare a buffer solution at a pH relevant to the colon (e.g., pH 7.0).
-
Dissolve the specific bacterial enzyme (e.g., pectinase) in the buffer at a predetermined concentration.
-
-
Release Study:
-
Place the formulation in the enzyme-containing medium at 37°C.
-
As a control, place an identical formulation in the same buffer without the enzyme.
-
-
Analysis:
-
Withdraw samples at set time intervals and analyze for 5-ASA content.
-
A significant increase in drug release in the enzyme-containing medium compared to the control indicates a bacterially-triggered release mechanism.
-
Visualization: Workflow for Evaluating Bacterially-Triggered Systems
Caption: Experimental workflow for the development of bacterially-triggered systems.
References
- 1. A review on 5-aminosalicylic acid colon-targeted oral drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Colon-targeting mutual prodrugs of 5-aminosalicylic acid and butyrate for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Designing of pH-Sensitive Hydrogels for Colon Targeted Drug Delivery; Characterization and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Polymeric-Based Formulation as Potential Smart Colonic Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time- and pH-dependent colon-specific drug delivery for orally administered diclofenac sodium and 5-aminosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Methodologies for Evaluating Colon-Targeted Pharmaceutical Products and Industry Perspectives for Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing clinical use of mesalazine (5-aminosalicylic acid) in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Colon-targeting mutual prodrugs of 5-aminosalicylic acid and butyrate for the treatment of ulcerative colitis - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13011B [pubs.rsc.org]
- 13. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Colon-specific drug delivery systems based on cyclodextrin prodrugs: In vivo evaluation of 5-aminosalicylic acid from its cyclodextrin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-ASAs (Aminosalicylates) [crohnsandcolitis.org.uk]
- 16. Sustained release of 5-aminosalicylic acid from azoreductase-responsive polymeric prodrugs for prolonged colon-targeted colitis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical Pharmacology of 5-ASA Compounds in Inflammatory Bowel Disease | Abdominal Key [abdominalkey.com]
- 18. Colon Targeted Drug Delivery Systems: A Review on Primary and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A pH-Dependent Colon-Targeted Oral Drug Delivery System Using Methacrylic Acid Copolymers. II. Manipulation of Drug Release Using Eudragit® L100 and Eudragit S100 Combinations | Scilit [scilit.com]
- 20. researchgate.net [researchgate.net]
Addressing the challenges of mesalamine's short half-life in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with mesalamine's short half-life in experimental setups.
Frequently Asked Questions (FAQs)
Q1: Why is the short half-life of mesalamine a major challenge in experimental settings?
A1: Mesalamine, also known as 5-aminosalicylic acid (5-ASA), has a short plasma half-life of approximately 40 minutes, with its main metabolite, N-acetyl-5-ASA, having a half-life of about 80 minutes after intravenous administration.[1] This rapid clearance and metabolism can lead to a lack of sustained therapeutic concentrations in in vitro and in vivo models, potentially resulting in inconsistent or negative experimental outcomes. In oral delivery, mesalamine is quickly absorbed in the upper gastrointestinal tract, which reduces its local availability in the colon where it is intended to act.[2]
Q2: How does mesalamine exert its anti-inflammatory effects?
A2: Mesalamine's mechanism of action is multifaceted. It is known to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[3] Additionally, it can modulate key inflammatory signaling pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB) and activating peroxisome proliferator-activated receptor-gamma (PPAR-γ), both of which play crucial roles in the inflammatory response in the gut.[3][4]
Q3: What are the primary degradation products of mesalamine I should be aware of in my experiments?
A3: Mesalamine is susceptible to degradation under various conditions. Stress degradation studies have shown that it degrades in acidic and basic solutions, under oxidative stress, and when exposed to dry heat.[5] Common degradation products can include salicylic acid and other related compounds.[] It is crucial to be aware of these potential degradants as they can affect the efficacy of the drug and may have their own biological activities.
Troubleshooting Guide
Issue 1: Inconsistent or No Effect of Mesalamine in In Vitro (Cell Culture) Experiments
| Potential Cause | Troubleshooting Steps |
| Rapid Degradation in Culture Media | Mesalamine is prone to oxidation, which can be accelerated in typical cell culture conditions (37°C, presence of oxygen and various media components).Solution: 1. Prepare fresh mesalamine solutions for each experiment. 2. Consider the use of a controlled-release formulation adapted for in vitro use if prolonged exposure is required.[7][8] 3. Perform a stability study of mesalamine in your specific cell culture medium by measuring its concentration over time using HPLC. |
| Sub-therapeutic Concentration | Due to its short half-life, the effective concentration of mesalamine may drop below the therapeutic threshold during the experiment.Solution: 1. Increase the frequency of media changes with fresh mesalamine. 2. Use a higher initial concentration, ensuring it is not cytotoxic. 3. Refer to literature for effective concentration ranges in similar cell lines.[9] |
| Incorrect pH of the Solution | Mesalamine's stability and activity can be pH-dependent.Solution: 1. Ensure the pH of your mesalamine stock solution and the final culture medium is within the optimal range for your experiment and for mesalamine stability. |
Issue 2: High Variability in Mesalamine Efficacy in In Vivo Animal Models
| Potential Cause | Troubleshooting Steps |
| Rapid Systemic Absorption | If using a standard formulation of mesalamine, it may be absorbed in the upper GI tract before reaching the target site in the colon.Solution: 1. Utilize a commercially available or custom-prepared controlled-release formulation designed for colon-specific delivery.[10] 2. Administer mesalamine via a route that bypasses the upper GI tract, such as rectal administration for distal colitis models. |
| Inappropriate Animal Model | The chosen animal model may not accurately reflect the intended human disease state or may have different drug metabolism characteristics.Solution: 1. The dextran sodium sulfate (DSS)-induced colitis model is a commonly used and well-characterized model for studying mesalamine's efficacy.[4][11][12] 2. Ensure the disease severity in your model is appropriate for the therapeutic window of mesalamine. |
| Variability in Gut Microbiome | The gut microbiome can influence the local environment and potentially the metabolism of mesalamine.Solution: 1. Standardize the housing and diet of the animals to minimize variations in the gut microbiome. 2. Consider co-housing animals to normalize their gut flora. |
Data Presentation
Table 1: Summary of Mesalamine Degradation under Stress Conditions
| Stress Condition | Degradation (%) | Reference |
| Acid Hydrolysis (2N HCl, 3 hours) | 2.1 | [5] |
| Alkaline Hydrolysis (0.2N NaOH, 84 hours) | 76.66 (average recovery of 23.34%) | [] |
| Oxidative (6% H2O2, 3 hours reflux) | 1.60 | [5] |
| Dry Heat (70°C, 5 hours) | 1.33 | [5] |
| Neutral Hydrolysis (48 hours) | 75.78 (average recovery of 24.22%) | [] |
| Photodegradation (UV light) | No degradation peak observed | [] |
Table 2: In Vitro Dissolution of Various Mesalamine Formulations at Different pH Levels
| Formulation | pH 1.0 (after 2h) | pH 6.4 (after 1h) | pH 7.2 | Reference |
| Mesalazin-Kohlpharma | <1% | <1% | Complete release within 2h | [2] |
| Mesalazin-Eurim | <1% | <1% | Complete release within 2h | [2] |
| Mesalazina-Faes | <1% | <1% | Complete release within 2h | [2] |
| Mesalazine EC | <1% | <1% | Complete release within 1h | [2] |
| Multimatrix mesalamine | <1% | <1% | Complete release within 7h | [2] |
Experimental Protocols
1. Protocol for In Vitro Dissolution Testing of Mesalamine Formulations
This protocol is adapted from USP dissolution methods to simulate the gastrointestinal transit.[13]
-
Apparatus: USP Apparatus II (paddle).
-
Temperature: 37 ± 0.5 °C.
-
Procedure:
-
Acid Stage (Simulated Gastric Fluid):
-
Medium: 500 mL of 0.1 N HCl.
-
Duration: 2 hours.
-
Rotation Speed: 100 rpm.
-
At the end of 2 hours, withdraw a sample for analysis.
-
-
Buffer Stage 1 (Simulated Small Intestine):
-
Medium: 900 mL of pH 6.0 phosphate buffer.
-
Duration: 1 hour.
-
Rotation Speed: 100 rpm.
-
At the end of 1 hour, withdraw a sample for analysis.
-
-
Buffer Stage 2 (Simulated Colon):
-
Medium: 900 mL of pH 7.2 phosphate buffer.
-
Duration: Up to 12 hours.
-
Rotation Speed: 50 rpm.
-
Withdraw samples at predetermined time points (e.g., 1, 2, 4, 8, 12 hours).
-
-
-
Analysis: Analyze the concentration of mesalamine in the withdrawn samples using a validated HPLC method.
2. Protocol for DSS-Induced Colitis Model to Evaluate Mesalamine Efficacy
This protocol outlines a standard procedure for inducing colitis in mice to assess the therapeutic effect of mesalamine.[4][11][12][14]
-
Animals: C57BL/6 mice (male, 8-10 weeks old) are commonly used.
-
Induction of Colitis:
-
Administer 3-5% (wt/vol) dextran sodium sulfate (DSS) in the drinking water for 5-7 consecutive days.
-
Provide DSS solution as the sole source of drinking water.
-
-
Treatment Groups (n=8-10 mice per group):
-
Monitoring and Evaluation:
-
Daily: Monitor body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).
-
Endpoint (Day of sacrifice):
-
Measure colon length.
-
Collect colon tissue for histological analysis (H&E staining) to assess inflammation, ulceration, and crypt damage.
-
Perform myeloperoxidase (MPO) assay on colon tissue to quantify neutrophil infiltration.
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in colon tissue homogenates using ELISA or qPCR.
-
-
Visualizations
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Dissolution of Commercially Available Mesalamine Formulations at Various pH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 7. In vitro controlled release of colon targeted mesalamine from compritol ATO 888 based matrix tablets using factorial design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. Induction of Colonic Regulatory T Cells by Mesalamine by Activating the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. socmucimm.org [socmucimm.org]
Refining protocols for the extraction of mesalamine from biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the extraction of mesalamine (5-aminosalicylic acid or 5-ASA) from biological matrices.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of mesalamine from biological samples.
| Problem | Potential Cause | Suggested Solution |
| Low Recovery of Mesalamine | Incomplete Protein Precipitation: Insufficient volume or inappropriate type of precipitation solvent. | - Ensure the ratio of plasma to precipitation solvent (e.g., acetonitrile, methanol) is optimal. A common ratio is 1:3 (v/v). - Experiment with different precipitation solvents to find the most effective one for your specific matrix. |
| Inefficient Liquid-Liquid Extraction (LLE): Incorrect solvent polarity, pH, or insufficient mixing. | - Use a solvent that has a high affinity for mesalamine. Methyl t-butyl ether is a commonly used solvent.[1] - Adjust the pH of the aqueous phase to optimize the partitioning of mesalamine into the organic phase. - Ensure thorough mixing by vortexing for an adequate amount of time (e.g., 10 minutes) to maximize extraction efficiency.[1] | |
| Analyte Degradation: Mesalamine is susceptible to oxidation and photolysis.[2] | - Minimize exposure of samples to light and air. - Work with samples on ice and consider the addition of antioxidants. - Process samples as quickly as possible. Mesalamine is stable in human plasma at room temperature for 24 hours.[3] | |
| High Matrix Effects in LC-MS/MS Analysis | Co-elution of Endogenous Components: Phospholipids and other matrix components can suppress or enhance the ionization of mesalamine.[4] | - Optimize the chromatographic method to achieve better separation of mesalamine from interfering matrix components.[5] - Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), although this can be more time-consuming and expensive.[6] - Utilize technologies like differential ion mobility separation to reduce background noise and matrix interference.[4] |
| Ineffective Protein Removal: Residual proteins can interfere with the analysis. | - Ensure complete protein precipitation by using a sufficient amount of precipitant and adequate centrifugation. | |
| Poor Sensitivity/High LLOQ | Low Ionization Efficiency: Mesalamine may not ionize efficiently under certain mass spectrometry conditions. | - Consider derivatization of mesalamine with propionic anhydride to improve its chromatographic and mass spectrometric properties.[1][4][6][7][8] This can significantly enhance sensitivity. |
| Suboptimal MS/MS Parameters: Incorrect precursor/product ion selection or collision energy. | - Optimize the multiple reaction monitoring (MRM) transitions and collision energy for both mesalamine and its derivatized form. | |
| Poor Reproducibility (High %CV) | Inconsistent Sample Handling: Variations in extraction time, temperature, or vortexing speed. | - Standardize all steps of the extraction protocol. - Use an internal standard (e.g., mesalamine-d3) to correct for variability during sample preparation and analysis.[6][7][9] |
| Instrumental Variability: Fluctuations in LC-MS/MS performance. | - Perform regular system maintenance and calibration. - Monitor system suitability by injecting quality control (QC) samples throughout the analytical run. |
Quantitative Data Summary
The following tables summarize quantitative data from various published methods for mesalamine extraction.
Table 1: Recovery and Linearity of Mesalamine Extraction Methods
| Extraction Method | Biological Matrix | Recovery (%) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Liquid-Liquid Extraction (LLE) | Human Plasma | 91.79 - 98.87 | 2 - 1500 | 2 | [5] |
| LLE with Derivatization | Human Plasma | 82 - 95 | 0.10 - 12.0 | 0.10 | [7] |
| Protein Precipitation | Human Plasma | Not Specified | 10.0 - 702 | 10.0 | [4] |
| Protein Precipitation with Derivatization | Human Plasma | Not Specified | 10 - 1200 | 10 | [6] |
Table 2: Precision and Accuracy of Mesalamine Quantification
| Extraction Method | Biological Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Human Plasma | 1.60 - 8.63 | 2.14 - 8.67 | 100.64 - 103.87 | [5] |
| LLE with Derivatization | Human Plasma | 0.6 - 2.9 | 1.3 - 3.8 | 103.8 - 107.2 | [7] |
| Protein Precipitation with Derivatization | Human Plasma | Not Specified | Not Specified | Not Specified | [6] |
Experimental Protocols
Protocol 1: Protein Precipitation
This protocol is a rapid and simple method for the extraction of mesalamine from plasma.
Materials:
-
Human plasma sample
-
Acetonitrile (ACN)
-
Internal Standard (IS) solution (e.g., Mesalamine-d3)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol offers a cleaner extract compared to protein precipitation.
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution (e.g., N-Acetyl mesalamine-D3)
-
0.5% Formic Acid
-
Methyl t-butyl ether
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 100 µL of the internal standard solution.[1]
-
Add 100 µL of 0.5% formic acid and vortex briefly.[1]
-
Add 3 mL of methyl t-butyl ether.[1]
-
Vortex for 10 minutes.[1]
-
Centrifuge for 5 minutes at 4000 rpm at 20°C.[1]
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 3: LLE with Derivatization
This protocol is recommended for enhanced sensitivity.
Materials:
-
Same as Protocol 2, with the addition of:
-
10% Propionic anhydride in methanol
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 100 µL of the internal standard solution.[1]
-
Add 25 µL of the derivatization solution (10% propionic anhydride in methanol) and vortex briefly.[1]
-
Add 100 µL of 0.5% formic acid and vortex briefly.[1]
-
Add 3 mL of methyl t-butyl ether.[1]
-
Vortex for 10 minutes.[1]
-
Centrifuge for 5 minutes at 4000 rpm at 20°C.[1]
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflows for mesalamine extraction.
Caption: Troubleshooting logic for mesalamine extraction.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization sometimes necessary for mesalamine analysis?
A1: Derivatization, typically with propionic anhydride, is used to improve the sensitivity and chromatographic behavior of mesalamine.[1][4][6][7][8] The resulting derivative is often more volatile and ionizes more efficiently in the mass spectrometer, leading to a lower limit of quantification (LLOQ).
Q2: What is the stability of mesalamine in biological samples?
A2: Mesalamine is stable in human plasma for at least 24 hours at room temperature and for extended periods (e.g., 513 days) when stored at -80°C.[3] It has also been shown to be stable through multiple freeze-thaw cycles.[3] However, it is susceptible to degradation from light and oxidation, so samples should be handled accordingly.[2]
Q3: Which internal standard is most appropriate for mesalamine quantification?
A3: A stable isotope-labeled internal standard, such as mesalamine-d3, is the most suitable choice.[6][7][9] This type of internal standard closely mimics the chemical and physical properties of the analyte, providing the most accurate correction for variations during sample preparation and analysis.
Q4: Can these extraction methods be used for tissue samples?
A4: While the protocols provided are for plasma, they can be adapted for tissue samples. Tissues first need to be homogenized in a suitable buffer. Following homogenization, a protein precipitation or liquid-liquid extraction can be performed on the tissue homogenate. Optimization of the extraction parameters will be necessary for each specific tissue type.
Q5: What are the key differences between protein precipitation and liquid-liquid extraction for mesalamine?
A5: Protein precipitation is a simpler and faster method but may result in a "dirtier" extract with more potential for matrix effects. Liquid-liquid extraction is more labor-intensive but generally provides a cleaner sample, which can lead to improved analytical performance. The choice between the two methods depends on the required sensitivity, throughput, and the complexity of the biological matrix.
References
- 1. scispace.com [scispace.com]
- 2. ijpbs.com [ijpbs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. sciex.com [sciex.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
Technical Support Center: Optimizing In Vitro Studies of Liazal for Enhanced Translational Relevance
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Liazal (mesalamine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments. Our goal is to help you improve the translational relevance of your studies by providing detailed methodologies, data interpretation guidance, and a deeper understanding of the complexities of in vitro modeling for inflammatory bowel disease (IBD).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (mesalamine) that I should be targeting in my in vitro models?
A1: this compound's active ingredient, mesalamine (5-aminosalicylic acid or 5-ASA), has a multi-faceted anti-inflammatory mechanism. While not fully elucidated, key pathways to consider in your in vitro studies include the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, scavenging of reactive oxygen species (ROS), and modulation of inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-8).[1] Your in vitro model should ideally be able to assess modulation of these pathways.
Q2: How does the formulation of this compound impact its in vitro testing?
A2: this compound is a delayed-release formulation designed to deliver mesalamine to the colon.[2] This is achieved through a pH-dependent coating that dissolves at a higher pH, typical of the terminal ileum and colon.[2] Therefore, standard dissolution tests must mimic the pH progression of the gastrointestinal tract to accurately predict in vivo release.[2] In cell-based assays, it is crucial to use the active form, mesalamine, as the tablet formulation itself is not intended for direct cellular contact.
Q3: Which in vitro model is best for studying this compound's effects on intestinal barrier function?
A3: The Caco-2 cell line, grown on permeable supports (e.g., Transwell® inserts), is a widely accepted model for studying intestinal barrier function.[3] These cells differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[3] However, for enhanced translational relevance, consider co-culture models that include mucus-secreting cells (like HT29-MTX) or immune cells (like THP-1) to better replicate the complexity of the gut mucosa.[4] More advanced 3D organoid models derived from patient tissues offer even greater physiological relevance but come with increased complexity and cost.[4][5]
Q4: What are the critical factors for ensuring reproducibility in my this compound in vitro studies?
A4: Reproducibility can be challenging. Key factors to control include:
-
Cell Line Integrity: Use low passage number cells and regularly authenticate your cell lines. Caco-2 cells, for instance, can exhibit significant variability in their transport and metabolic properties depending on culture conditions and passage number.
-
Standardized Protocols: Adhere strictly to validated protocols for cell seeding density, media composition, and duration of experiments.
-
Reagent Quality: Ensure consistency in the quality and source of all reagents, including cell culture media, supplements, and this compound (mesalamine).
-
Environmental Control: Maintain stable incubator conditions (temperature, CO2, humidity).
-
Assay Validation: Validate all assays with appropriate positive and negative controls.
Troubleshooting Guides
Dissolution Testing
Issue: Inconsistent or incomplete dissolution of this compound tablets in vitro.
-
Question: My this compound dissolution profiles are variable between experiments. What could be the cause?
-
Answer: Variability in dissolution testing is a common issue.[6] Potential causes include:
-
Improper pH progression: this compound's release is pH-dependent. Ensure your dissolution media accurately mimics the gastrointestinal tract's pH changes (e.g., pH 1.2 for 2 hours, then pH 6.8 or higher).[2]
-
Inadequate deaeration of media: Dissolved gases in the media can form bubbles on the tablet surface, hindering dissolution.[7]
-
Incorrect apparatus setup: Ensure the dissolution apparatus (e.g., USP Apparatus II) is correctly calibrated and operated (e.g., paddle speed, vessel centering).[6]
-
Formulation variability: While less common for a commercial product, slight batch-to-batch variations can occur.
-
-
-
Question: this compound is not releasing the expected amount of mesalamine at colonic pH. Why?
-
Answer: This could be due to several factors:
-
Buffer composition: The type of buffer used can influence the dissolution rate. Some studies have shown differences between phosphate and bicarbonate buffers.[2]
-
"Coning" effect: In the paddle apparatus, poorly soluble excipients can form a cone at the bottom of the vessel, trapping the active ingredient.[6] Consider using a different apparatus or adding a sinker if this is observed.
-
Media saturation: Ensure your dissolution volume is sufficient to maintain sink conditions (i.e., the concentration of dissolved drug is well below its saturation point).
-
-
Cell-Based Assays (Caco-2, THP-1)
Issue: High variability in Caco-2 cell permeability assays.
-
Question: I am seeing inconsistent apparent permeability (Papp) values for my control compounds in my Caco-2 assays. What should I check?
-
Answer: High variability in Caco-2 permeability assays is a known challenge.[8] Here are some troubleshooting steps:
-
Monolayer Integrity: Always measure transepithelial electrical resistance (TEER) before and after your experiment to ensure monolayer integrity. A significant drop in TEER suggests cytotoxicity or compromised tight junctions.[9]
-
Cell Differentiation: Caco-2 cells require at least 21 days to fully differentiate and form a polarized monolayer with consistent transporter expression.[3] Using cells before this time point can lead to variable results.
-
Efflux Transporter Activity: Mesalamine may be a substrate for efflux transporters. The expression of these transporters can vary with cell passage and culture conditions. Consider using P-glycoprotein inhibitors like verapamil to assess the role of efflux.[10]
-
Unstirred Water Layer: Inadequate agitation during the assay can lead to the formation of an unstirred water layer, which can act as an additional barrier to permeability. Ensure gentle and consistent shaking.
-
-
Issue: Unexpected cytotoxicity with mesalamine in cell culture.
-
Question: I am observing significant cell death in my Caco-2 or THP-1 cells at concentrations of mesalamine that I expected to be non-toxic. What could be the reason?
-
Answer: While mesalamine is generally considered to have a good safety profile, high concentrations can induce cytotoxicity.
-
Concentration Range: Studies have shown that mesalamine concentrations above 20-50 mM can reduce cell viability.[1][11] It's crucial to perform a dose-response curve to determine the appropriate non-toxic concentration range for your specific cell line and assay conditions.
-
Solvent Effects: If you are using a solvent like DMSO to dissolve mesalamine, ensure the final concentration of the solvent in your culture media is non-toxic to the cells.
-
Assay Interference: Some components of your assay may interact with mesalamine. For example, in an MTT assay, ensure that mesalamine itself does not interfere with the formazan production.
-
-
Issue: Lack of expected anti-inflammatory effect in THP-1 cells.
-
Question: I am not observing a decrease in TNF-α secretion from LPS-stimulated THP-1 cells after treatment with mesalamine. What should I do?
-
Answer: Several factors could contribute to this:
-
Cell Differentiation: Ensure your THP-1 monocytes have been properly differentiated into macrophage-like cells using an agent like phorbol 12-myristate 13-acetate (PMA). Undifferentiated monocytes may not produce a robust inflammatory response.
-
LPS Stimulation: The concentration and timing of LPS stimulation are critical. Titrate your LPS concentration to achieve a strong but sub-maximal TNF-α response.
-
Timing of Mesalamine Treatment: The timing of mesalamine addition relative to LPS stimulation can influence the outcome. Consider pre-treating the cells with mesalamine before adding LPS.
-
Concentration of Mesalamine: The anti-inflammatory effects of mesalamine can be dose-dependent. Test a range of concentrations to identify the optimal effective dose. Interestingly, some studies have shown that lower concentrations of mesalamine (0.5 and 1 mM) can be more effective at reducing TNF-α release than higher concentrations.[1]
-
-
Data Presentation
Table 1: In Vitro Dissolution of Different Mesalamine Formulations at Various pH Levels
| Formulation | pH 1.0 (2h) % Release | pH 6.4 (1h) % Release | pH 7.2 % Release (Time to complete release) |
| Mesalazine EC | < 1% | < 1% | 100% (within 1h) |
| Mesalazine EC 500 PCH | < 1% | < 1% | 100% (within 1h) |
| Mesalazin-Kohlpharma | < 1% | < 1% | 100% (within 2h) |
| Mesalazin-Eurim | < 1% | < 1% | 100% (within 2h) |
| Mesalazina-Faes | < 1% | < 1% | 100% (within 2h) |
| Multimatrix mesalamine | < 1% | < 1% | 100% (within 7h) |
| Data summarized from a comparative in vitro dissolution study.[2] |
Table 2: Apparent Permeability (Papp) of Mesalamine in Caco-2 Cell Monolayers
| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) |
| Apical to Basolateral (A-B) | 5.25 | 4.43 |
| Basolateral to Apical (B-A) | 23.28 | |
| Data suggests that mesalamine is a substrate for active efflux in Caco-2 cells.[12] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of this compound
-
Apparatus: USP Apparatus II (Paddle Apparatus).
-
Media:
-
Acid Stage: 750 mL of 0.1 N HCl.
-
Buffer Stage: Add 250 mL of 0.2 M tribasic sodium phosphate to the acid stage medium (final pH ~6.8-7.2).
-
-
Procedure:
-
Set the paddle speed to 100 rpm and maintain the temperature at 37 ± 0.5°C.
-
Place one this compound tablet in each vessel containing the acid stage medium.
-
After 2 hours, add the tribasic sodium phosphate solution to each vessel.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 6, 8, 12, and 24 hours) from the buffer stage.
-
Analyze the samples for mesalamine concentration using a validated HPLC method.
-
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 21-25 days, changing the media every 2-3 days.
-
-
Monolayer Integrity:
-
Measure the TEER of the monolayers. Only use monolayers with TEER values > 250 Ω·cm².[1]
-
-
Transport Experiment:
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound (mesalamine) to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
For efflux studies, add the test compound to the basolateral side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver side at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Analysis:
-
Determine the concentration of mesalamine in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
Protocol 3: Measurement of TNF-α Secretion from THP-1 Cells
-
Cell Differentiation:
-
Plate THP-1 cells at a density of 5 x 10⁵ cells/mL in a 96-well plate.
-
Differentiate the cells into macrophage-like cells by treating with 50-100 ng/mL of PMA for 48 hours.
-
Wash the cells and incubate in fresh, PMA-free media for 24 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the differentiated cells with various concentrations of mesalamine for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 4-6 hours.[13]
-
-
TNF-α Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercially available ELISA or HTRF assay kit, following the manufacturer's instructions.[14]
-
Mandatory Visualizations
References
- 1. youtube.com [youtube.com]
- 2. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 5. fip.org [fip.org]
- 6. Measurements of transepithelial electrical resistance (TEER) are affected by junctional length in immature epithelial monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. enamine.net [enamine.net]
- 10. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Mesalamine Bioavailability in Oral Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the development and evaluation of oral mesalamine formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in enhancing the oral bioavailability of mesalamine?
A1: Mesalamine, a Biopharmaceutics Classification System (BCS) class IV drug, presents significant challenges due to its low solubility and permeability.[1] The primary goal is to deliver the drug topically to the inflamed colonic mucosa while minimizing systemic absorption in the upper gastrointestinal (GI) tract.[2] Key challenges include overcoming premature drug release in the stomach and small intestine, ensuring stability throughout the GI transit, and achieving targeted release in the colon where it exerts its therapeutic effect.[1]
Q2: What are the main formulation strategies to enhance mesalamine's bioavailability at the site of action?
A2: Several strategies are employed to optimize colonic delivery of mesalamine:
-
Delayed-Release Formulations: These often use pH-sensitive enteric coatings (e.g., Eudragit® S100) that dissolve at the higher pH of the terminal ileum and colon.[3][4]
-
Sustained-Release Formulations: These formulations, such as those with a hydrophilic matrix (e.g., using HPMC), control the rate of drug release over an extended period.[5]
-
Prodrugs: Mesalamine is chemically linked to a carrier molecule (e.g., sulfasalazine, balsalazide), which is cleaved by bacterial enzymes in the colon to release the active drug.
-
Multi-Matrix (MMX) Technology: This system combines a pH-dependent coating with a lipophilic and hydrophilic matrix to provide a more uniform release of mesalamine throughout the colon.[6]
-
Microbially Triggered Systems: These formulations utilize polymers that are specifically degraded by colonic bacteria to release the drug.[7]
Q3: How does food intake affect the bioavailability of different mesalamine formulations?
A3: The effect of food on mesalamine bioavailability can vary depending on the formulation. For some delayed-release formulations, a high-fat meal can prolong the time to peak plasma concentration (Tmax) and moderately increase systemic absorption (AUC).[8] However, for many colon-targeted formulations, the primary goal is local action, and systemic bioavailability is less of a concern than ensuring the drug reaches the colon. It is crucial to consult the specific pharmacokinetic data for each formulation.
Q4: What is the significance of the NF-κB and PPAR-γ signaling pathways in mesalamine's mechanism of action?
A4: Mesalamine's anti-inflammatory effects are mediated, in part, through the modulation of these key signaling pathways:
-
NF-κB (Nuclear Factor-kappa B) Pathway: In inflammatory bowel disease (IBD), the NF-κB pathway is chronically activated, leading to the production of pro-inflammatory cytokines. Mesalamine has been shown to inhibit NF-κB activation, thereby reducing inflammation.
-
PPAR-γ (Peroxisome Proliferator-Activated Receptor-gamma) Pathway: PPAR-γ is a nuclear receptor with anti-inflammatory properties. Mesalamine can activate PPAR-γ, which in turn can suppress the inflammatory response in the colon.
Troubleshooting Guides
In Vitro Dissolution Studies
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Dissolution of Enteric-Coated Tablets | - Coating Defects: The enteric coating may be too thick, non-uniform, or improperly cured, preventing its timely dissolution at the target pH.[9] - Formulation Issues: The tablet core may be too hard, or the disintegrants may be ineffective, hindering the tablet's disintegration after the coating dissolves.[9] - Dissolution Medium: The pH or buffer capacity of the dissolution medium may not be optimal for the specific enteric polymer used.[10][11] | - Optimize Coating Process: Review and adjust coating parameters such as spray rate, atomization pressure, and drying temperature. Ensure uniform coating thickness. - Reformulate Tablet Core: Adjust the compression force to achieve optimal tablet hardness. Incorporate or increase the concentration of a suitable superdisintegrant (e.g., croscarmellose sodium).[9] - Verify Dissolution Medium: Ensure the pH of the dissolution medium is accurately calibrated and maintained throughout the experiment. Consider using a buffer with a higher capacity if pH shifts are suspected.[10] |
| Premature Drug Release in Acidic Medium | - Inadequate Coating: The enteric coating may be too thin, cracked, or porous, allowing the acidic medium to penetrate and release the drug prematurely.[9] - Improper Polymer Selection: The chosen enteric polymer may not be suitable for providing adequate protection at low pH. | - Increase Coating Thickness: Apply a thicker, more robust enteric coat. - Evaluate Polymer Type: Select an enteric polymer with a higher pH dissolution trigger if necessary. - Incorporate a Sub-coat: Apply a protective sub-coat before the enteric layer to improve adhesion and prevent cracking. |
| High Variability in Dissolution Profiles | - Inconsistent Manufacturing Process: Variations in tablet weight, hardness, or coating thickness can lead to inconsistent dissolution. - Dissolution Apparatus Issues: Improper calibration of the dissolution apparatus (e.g., paddle/basket height, rotation speed) can introduce variability.[12] | - Ensure Process Consistency: Implement strict in-process controls to ensure uniformity of tablet properties. - Calibrate and Validate Apparatus: Regularly calibrate the dissolution apparatus according to USP guidelines. Ensure proper centering and alignment of paddles/baskets. |
Caco-2 Permeability Assays
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Compound Recovery | - Nonspecific Binding: The compound may be binding to the plasticware of the assay plate.[13][14] - Cellular Metabolism: The compound may be metabolized by enzymes present in the Caco-2 cells. - Compound Instability: The compound may be unstable in the assay buffer. | - Reduce Nonspecific Binding: Pre-treat plates with a blocking agent (e.g., bovine serum albumin). Use low-binding plates.[14] - Inhibit Metabolism: Include metabolic inhibitors in the assay buffer if the metabolic pathway is known. - Assess Compound Stability: Pre-incubate the compound in the assay buffer to assess its stability over the experiment's duration. Adjust buffer components if necessary. |
| High Efflux Ratio (B-A / A-B > 2) | - Active Efflux: The compound is likely a substrate for efflux transporters (e.g., P-glycoprotein, BCRP) expressed on the apical membrane of Caco-2 cells.[15] | - Use Transporter Inhibitors: Conduct the assay in the presence of known inhibitors of common efflux transporters (e.g., verapamil for P-gp) to confirm their involvement.[15] - Structural Modification: If efflux is a major barrier, consider medicinal chemistry approaches to modify the compound's structure to reduce its affinity for efflux transporters. |
| Poor Monolayer Integrity (Low TEER values) | - Improper Cell Culture Conditions: Suboptimal cell seeding density, contaminated cultures, or incorrect media formulation can lead to poor monolayer formation.[15] - Compound Cytotoxicity: The test compound may be toxic to the Caco-2 cells, disrupting the monolayer. | - Optimize Cell Culture: Ensure proper cell culture techniques, including consistent seeding density and regular media changes. Monitor cell morphology.[15] - Assess Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT or LDH assay) at the test concentrations to ensure the compound is not damaging the cells. |
Data Presentation: Comparison of Oral Mesalamine Formulations
| Formulation Type | Brand Name(s) | Release Mechanism | Tmax (hours) | Cmax (ng/mL) | Urinary Excretion (% of dose) | Fecal Excretion (% of dose) |
| Prodrug | Sulfasalazine | Azo-bond cleavage by colonic bacteria | 11.6 - 15 | Variable | 11 - 33 | 23 - 75 |
| Balsalazide | Azo-bond cleavage by colonic bacteria | 9.2 - 9.5 | Variable | 12 - 35 | 22 - 46 | |
| Delayed-Release | Asacol® | pH-dependent (dissolves at pH ≥ 7) | 5.3 - 14.7 | Variable | 10 - 35 | 20 - 64 |
| Lialda®/Mezavant® (MMX) | pH-dependent coating with multi-matrix system | ~10 - 12 | Variable | - | - | |
| Sustained-Release | Pentasa® | Time and moisture-dependent release from ethylcellulose microgranules | ~2 - 3.5 | Variable | 15 - 53 | 12 - 59 |
Data compiled from multiple sources.[16][17] Tmax, Cmax, and excretion values can vary significantly between studies and individuals.
Experimental Protocols
Detailed Methodology for In Vitro Dissolution Testing of Enteric-Coated Mesalamine Tablets
This protocol is a general guideline and may need to be adapted based on the specific formulation and regulatory requirements.
-
Apparatus: USP Apparatus 2 (Paddle)
-
Dissolution Medium:
-
Acid Stage: 750 mL of 0.1 N HCl (pH 1.2).
-
Buffer Stage: After 2 hours in the acid stage, add 250 mL of 0.20 M tribasic sodium phosphate solution to the vessel, adjusting the pH to 6.8.
-
-
Apparatus Speed: 50 rpm
-
Temperature: 37 ± 0.5 °C
-
Procedure: a. Place one tablet in each of the six dissolution vessels containing the acid stage medium. b. After 2 hours, withdraw a sample from each vessel for analysis. c. Add the tribasic sodium phosphate solution to each vessel and continue the dissolution. d. Withdraw samples at predetermined time points (e.g., 30, 60, 90, 120, 180, 240, 360, and 480 minutes) from the buffer stage. e. Replace the withdrawn volume with fresh, pre-warmed buffer stage medium. f. Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF). g. Analyze the samples for mesalamine concentration using a validated HPLC method.
-
Acceptance Criteria: Typically, for delayed-release formulations, not more than 10% of the drug should be released in the acid stage. The release profile in the buffer stage should meet the specifications outlined in the product's monograph.[18]
Caco-2 Permeability Assay for Mesalamine
-
Cell Culture: a. Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin). b. Seed the cells onto permeable Transwell® inserts (e.g., 12-well or 24-well plates) at an appropriate density. c. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Assessment: a. Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using a voltmeter. TEER values should be within the laboratory's established range for intact monolayers.[15] b. Alternatively, assess the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).
-
Permeability Assay: a. Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS). b. Add the mesalamine solution (at a non-toxic concentration) in HBSS to the apical (A) or basolateral (B) side of the monolayer (donor compartment). c. Add fresh HBSS to the receiver compartment. d. Incubate the plates at 37 °C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh HBSS. f. At the end of the experiment, take a sample from the donor compartment. g. Analyze the concentration of mesalamine in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment. b. Calculate the efflux ratio (ER) as: ER = Papp (B to A) / Papp (A to B) An ER greater than 2 suggests that the compound is subject to active efflux.[19]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. questjournals.org [questjournals.org]
- 3. colorcon.com [colorcon.com]
- 4. jddtonline.info [jddtonline.info]
- 5. rjptonline.org [rjptonline.org]
- 6. mdpi.com [mdpi.com]
- 7. In vitro controlled release of colon targeted mesalamine from compritol ATO 888 based matrix tablets using factorial design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Troubleshooting Incomplete Dissolution of Tablets – Pharma.Tips [pharma.tips]
- 10. Dissolution of Commercially Available Mesalamine Formulations at Various pH Levels | springermedizin.de [springermedizin.de]
- 11. Dissolution of Commercially Available Mesalamine Formulations at Various pH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Systematic review: the pharmacokinetic profiles of oral mesalazine formulations and mesalazine pro-drugs used in the management of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biopharmaservices.com [biopharmaservices.com]
- 18. scielo.br [scielo.br]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Mitigating Batch-to-Batch Variability of Mesalamine in Experimental Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and mitigate batch-to-batch variability of mesalamine in experimental research.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in mesalamine experiments?
A1: Batch-to-batch variability in mesalamine experiments can stem from several factors related to the active pharmaceutical ingredient (API) itself, the formulation, and the experimental conditions. Key contributors include:
-
Physicochemical Properties of Mesalamine: Variations in particle size, crystal form (polymorphism), and purity of the mesalamine raw material can significantly impact its solubility and dissolution rate.
-
Excipients: The type and quality of excipients used in formulated products can differ between batches, affecting drug release characteristics.[1][2][3] For instance, the grade and concentration of binders, disintegrants, and coating polymers can influence the dissolution profile.[1][3]
-
Manufacturing Process: Differences in manufacturing processes of formulated products can lead to variations in tablet hardness, coating thickness, and granule size, all of which affect drug release.
-
Stability and Degradation: Mesalamine is susceptible to degradation under certain conditions, such as exposure to light, heat, and oxidative stress.[4][5][6] Improper storage or handling can lead to the formation of impurities, altering the drug's properties and performance.[7]
-
Experimental Conditions: Inconsistent experimental parameters, such as dissolution media pH, ionic strength, and agitation rate, can introduce variability in results.[8][9]
Q2: How can I assess the quality and consistency of a new batch of mesalamine raw material?
A2: A thorough characterization of each new batch of mesalamine is crucial. Key analytical tests include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the mesalamine and quantify any impurities or degradation products.[4][7][10]
-
Dissolution Testing: To evaluate the intrinsic dissolution rate of the pure drug substance. This provides a baseline for its in-vitro performance.
-
Particle Size Analysis: Techniques like laser diffraction can be used to determine the particle size distribution, which influences dissolution.[11]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the identity of the mesalamine and check for any interactions with excipients in formulated products.[11][12][13]
-
Differential Scanning Calorimetry (DSC): To identify the melting point and assess the crystalline form of the drug.[3]
Q3: What are the known degradation pathways for mesalamine and how can I prevent them?
A3: Mesalamine is known to degrade under acidic, alkaline, and oxidative conditions.[4][14] It is also sensitive to light and heat.[4]
-
Acid and Base Hydrolysis: Degradation can occur at low and high pH.[4] When preparing solutions, use buffers appropriate for the desired pH and store them under recommended conditions.
-
Oxidation: Mesalamine is susceptible to oxidation.[4] To minimize this, use freshly prepared solutions and consider de-gassing solvents. Storing solutions under an inert atmosphere (e.g., nitrogen) can also be beneficial.
-
Photodegradation: Protect mesalamine powder and solutions from light by using amber-colored containers or wrapping them in aluminum foil.[4]
-
Thermal Degradation: Store mesalamine at the recommended temperature and avoid exposure to high temperatures during experimental procedures unless specified.[6]
Troubleshooting Guides
Dissolution Testing
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in dissolution profiles between batches | Differences in mesalamine particle size, crystal form, or excipients in the formulation.[3] | 1. Characterize the raw material of each batch for particle size and crystallinity. 2. If using a formulated product, request the certificate of analysis for each batch to check for any changes in excipients or manufacturing parameters. 3. Perform dissolution testing under identical, well-controlled conditions (pH, temperature, agitation).[8][9] |
| Incomplete or slow dissolution | Poor solubility of mesalamine at the tested pH.[12] Formation of an insoluble film on the tablet surface. Issues with the dissolution medium (e.g., incorrect pH, insufficient buffer capacity).[8] | 1. Ensure the pH of the dissolution medium is appropriate for mesalamine solubility (solubility increases at pH < 2.0 and pH > 5.5).[8] 2. Verify the composition and preparation of the dissolution buffer. 3. Increase the agitation speed within the validated range of the method. |
| Unexpectedly fast dissolution | Use of a different formulation than intended (e.g., immediate-release instead of delayed-release). Damage to the enteric coating of delayed-release tablets. | 1. Verify the product specifications and formulation type. 2. Inspect tablets for any physical defects before starting the dissolution test. |
High-Performance Liquid Chromatography (HPLC) Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Variable peak areas for the same concentration | Inconsistent injection volume. Instability of mesalamine in the sample solution.[15] Fluctuations in detector response. | 1. Ensure the autosampler is functioning correctly and the injection loop is completely filled. 2. Prepare fresh sample solutions and analyze them promptly. If necessary, investigate the stability of mesalamine in the chosen diluent.[15] 3. Allow the HPLC system, especially the detector lamp, to warm up and stabilize before analysis. |
| Peak tailing or fronting | Column degradation. Mismatch between the sample solvent and the mobile phase. Column overload. | 1. Use a guard column and ensure the mobile phase is properly filtered and degassed. 2. Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength. 3. Reduce the concentration of the sample being injected. |
| Appearance of unknown peaks | Degradation of mesalamine in the sample.[4][16] Contamination of the sample, solvent, or HPLC system. Presence of impurities in the mesalamine batch.[7] | 1. Conduct forced degradation studies to identify potential degradation products and their retention times.[4][16] 2. Use high-purity solvents and clean the HPLC system thoroughly. 3. Analyze a blank (diluent) injection to check for system contamination. 4. Compare the chromatogram to a reference standard of mesalamine to identify impurity peaks.[7] |
Experimental Protocols
Standard Dissolution Test for Mesalamine Delayed-Release Tablets
This protocol is based on the USP monograph for Mesalamine Delayed-Release Tablets and is intended for research purposes.[17][18]
-
Apparatus: USP Apparatus 2 (Paddles).
-
Media:
-
Acid Stage: 750 mL of 0.1 N HCl.
-
Buffer Stage: 950 mL of pH 6.4 phosphate buffer.
-
Evaluation Stage: 960 mL of pH 7.2 phosphate buffer.
-
-
Procedure:
-
Place one tablet in each of the six dissolution vessels containing the Acid Stage medium at 37 ± 0.5 °C.
-
Operate the apparatus at 100 rpm for 2 hours.
-
After 2 hours, withdraw a sample from the Acid Stage.
-
Carefully transfer the tablets to the vessels containing the Buffer Stage medium at 37 ± 0.5 °C.
-
Operate the apparatus at 100 rpm for 1 hour.
-
After 1 hour, withdraw a sample from the Buffer Stage.
-
Carefully transfer the tablets to the vessels containing the Evaluation Stage medium at 37 ± 0.5 °C.
-
Operate the apparatus at 100 rpm for the specified time (e.g., up to 8 hours), taking samples at predetermined intervals.
-
-
Analysis: Analyze the withdrawn samples for mesalamine content using a validated HPLC-UV method at a suitable wavelength (e.g., 330 nm for pH > 6.0).[9]
Purity Assessment of Mesalamine by RP-HPLC
This is a general reverse-phase HPLC method for determining the purity of mesalamine.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized for the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.[10]
-
Procedure:
-
Prepare a standard solution of mesalamine reference standard at a known concentration in the mobile phase.
-
Prepare a sample solution of the mesalamine batch to be tested at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the mesalamine peak based on the retention time of the standard.
-
Calculate the purity of the sample by comparing the peak area of mesalamine in the sample chromatogram to the total area of all peaks.
-
Visualizations
Mesalamine's Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of mesalamine are multifaceted, involving the modulation of several key signaling pathways.[19][20][21][22][23]
Caption: Mesalamine's mechanism of action.
Experimental Workflow for Assessing Mesalamine Batch Variability
A systematic workflow is essential for identifying and mitigating the sources of batch-to-batch variability.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Once Daily, High-Dose Mesalazine Controlled-Release Tablet for Colonic Delivery: Optimization of Formulation Variables Using Box–Behnken Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijpsr.com [ijpsr.com]
- 6. ijpbs.com [ijpbs.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Dissolution of Commercially Available Mesalamine Formulations at Various pH Levels | springermedizin.de [springermedizin.de]
- 9. Dissolution of Commercially Available Mesalamine Formulations at Various pH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpr.com [ijrpr.com]
- 11. itmedicalteam.pl [itmedicalteam.pl]
- 12. sciensage.info [sciensage.info]
- 13. ijcrt.org [ijcrt.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Design and validation of a robust stability-indicating reversed-phase HPLC method for quantification of mesalamine in formulated drug products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. uspnf.com [uspnf.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. 61.8.75.226 [61.8.75.226]
- 20. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 21. Mesalazine - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. droracle.ai [droracle.ai]
Validation & Comparative
A Comparative Analysis of Mesalamine's Anti-Neoplastic Efficacy in Colon Cancer Models
For Immediate Release
A comprehensive review of experimental data validates the anti-neoplastic effects of mesalamine (5-aminosalicylic acid, 5-ASA) in various colon cancer models. This guide provides a comparative analysis of mesalamine's performance against other non-steroidal anti-inflammatory drugs (NSAIDs), supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols and visualizations of key signaling pathways are presented to inform researchers, scientists, and drug development professionals.
In Vitro Efficacy: Inhibition of Cell Proliferation
Mesalamine has demonstrated a dose-dependent inhibition of proliferation in several human colon cancer cell lines. While specific IC50 values for mesalamine are not consistently reported across studies, significant reductions in cell viability have been observed at millimolar concentrations. In contrast, other NSAIDs like sulindac sulfide, celecoxib, and aspirin show potent anti-proliferative effects at lower micromolar and millimolar concentrations.
| Compound | Cell Line | IC50 Value | Citation(s) |
| Mesalamine | Caco-2, HT-29, HCT-116 | Significant reduction at 10-50 mM | |
| Sulindac Sulfide | HCT116, HT29, Caco2 | 75-83 µM (72h) | |
| HT-29, SW480, HCT116 | 73-85 µM (72h) | [1] | |
| Celecoxib | HCT116 | 52.05 µM (48h) | |
| HT-29 | - | ||
| Aspirin | SW480, HT-29 | 1.48 mM, 1.98 mM | [2] |
| HCT116, SW620, DLD1 | 5 mM, 5 mM, 3 mM | ||
| HCT116, HT29 | 2.2 mM, 1.8 mM (24h) | [3] |
Induction of Apoptosis and Cell Cycle Arrest
Mesalamine has been shown to induce apoptosis and cause cell cycle arrest in colon cancer cells, contributing to its anti-neoplastic activity. In a study involving patients with sporadic colorectal cancer, topical administration of mesalamine (4 g/day enema for 14 days) resulted in a significant increase in apoptosis in tumor cells[4].
In vitro studies have further elucidated mesalamine's effect on the cell cycle. In HT-29 cells, treatment with mesalamine led to a significant, dose-dependent accumulation of cells in the G2/M phase of the cell cycle.
| Cell Line | Mesalamine Concentration | % Cells in G2/M Phase (Mean ± SD) |
| HT-29 | Control | 16.5 ± 2.1 |
| 30 mM | 24.1 ± 3.5 | |
| 40 mM | 31.2 ± 4.2 |
In Vivo Anti-Tumorigenic Effects
The anti-neoplastic effects of mesalamine have also been validated in animal models. In a mouse model for Lynch syndrome, which predisposes to colorectal cancer, dietary administration of mesalamine for 43 weeks significantly reduced tumor incidence and multiplicity.
| Treatment Group | Tumor Incidence | Mean Number of Tumors |
| Control | 94% | 3.1 |
| Mesalamine | 69% | 1.4 |
Signaling Pathways Modulated by Mesalamine
Mesalamine exerts its anti-neoplastic effects through the modulation of several key signaling pathways implicated in colon carcinogenesis. These include the Wnt/β-catenin pathway, Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling, and the Cyclooxygenase (COX) pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability following treatment with mesalamine or alternative compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Colon cancer cell lines (e.g., HCT116, HT-29, Caco-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Mesalamine and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of mesalamine or other compounds for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells grown on coverslips or paraffin-embedded tissue sections
-
TUNEL assay kit (containing TdT enzyme and labeled dUTP)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Proteinase K
-
Fluorescence microscope
Procedure:
-
Fix the cells or tissue sections with 4% paraformaldehyde.
-
Permeabilize the samples by incubating with permeabilization solution.
-
For tissue sections, treat with Proteinase K to improve probe accessibility.
-
Incubate the samples with the TUNEL reaction mixture (TdT enzyme and labeled dUTP) in a humidified chamber at 37°C.
-
Wash the samples to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Mount the coverslips or tissue sections and visualize under a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cell populations
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
The available data strongly support the anti-neoplastic effects of mesalamine in colon cancer models. It exerts its effects through the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest, mediated by its influence on critical signaling pathways. While other NSAIDs may exhibit greater potency in in vitro assays, mesalamine's favorable safety profile makes it a compelling candidate for chemoprevention. Further research is warranted to optimize its therapeutic potential, possibly in combination with other agents.
References
- 1. A Novel Sulindac Derivative That Does Not Inhibit Cyclooxygenases but Potently Inhibits Colon Tumor Cell Growth and Induces Apoptosis with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for colorectal cancer cell specificity of aspirin effects on NFκB signalling and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspirin Exerts Synergistic Effect with Anti-Fas Stimulation against Colorectal Cancer Stem Cells In Vitro [mdpi.com]
- 4. Mesalazine-induced apoptosis of colorectal cancer: on the verge of a new chemopreventive era? - PubMed [pubmed.ncbi.nlm.nih.gov]
A head-to-head comparison of different mesalamine formulations' release profiles
For Researchers, Scientists, and Drug Development Professionals
Mesalamine, or 5-aminosalicylic acid (5-ASA), is a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis. Its therapeutic efficacy is highly dependent on the localized delivery of the active drug to the inflamed sections of the gastrointestinal tract. To achieve this, various oral formulations have been engineered with distinct release mechanisms. This guide provides an objective, data-driven comparison of the release profiles of different mesalamine formulations, supported by experimental data to aid in research and development.
Overview of Mesalamine Release Technologies
Oral mesalamine formulations are primarily designed to delay the release of the active ingredient until it reaches the colon, thereby minimizing systemic absorption in the upper gastrointestinal tract and maximizing its topical anti-inflammatory effect on the colonic mucosa.[1][2][3] The principal strategies employed to achieve this targeted delivery can be categorized as pH-dependent, time-dependent, and a combination of pH and time-dependent mechanisms, often utilizing a multi-matrix system (MMX).[4][5][6]
-
pH-Dependent Release: These formulations are coated with a polymer, such as Eudragit-S, that dissolves at a specific pH.[7][8] Since the pH of the gastrointestinal tract progressively increases from the stomach to the colon, this coating is designed to remain intact in the acidic environment of the stomach and proximal small intestine, and to dissolve in the more alkaline environment of the terminal ileum and colon, releasing the mesalamine where it is needed.[2][3]
-
Time-Dependent Release: These formulations, such as those with an ethyl cellulose coating, are designed to release mesalamine gradually as they transit through the gastrointestinal tract.[7] The release is not primarily dependent on the pH of the surrounding environment.
-
Multi-Matrix System (MMX): This technology combines a pH-dependent coating with a multi-matrix core that contains both hydrophilic and lipophilic components.[5][9] This design allows for a delayed initial release of the drug until it reaches the terminal ileum and colon, followed by a slow and continuous release of mesalamine throughout the colon.[9]
Comparative In Vitro Dissolution Profiles
The following tables summarize the quantitative data from in vitro dissolution studies of various mesalamine formulations. These studies simulate the pH conditions of the human gastrointestinal tract to assess the drug release characteristics of each formulation.
Table 1: Percentage of Mesalamine Released at Different pH Levels
| Formulation Type | Brand Name(s) | pH 1.0-1.2 (Simulated Gastric Fluid) | pH 6.4-6.8 (Simulated Small Intestine Fluid) | pH 7.2 (Simulated Colonic Fluid) | Reference(s) |
| pH-Dependent Release | Asacol, Mesalazine EC, Mesalazin-Kohlpharma, Mesalazin-Eurim, Mesalazina-Faes | <1% | <1% | Complete release within 1-2 hours | [10][11] |
| Time-Dependent Release | Pentasa | >50% released in stomach compartment of a model | Gradual release | Continued gradual release | [12] |
| Multi-Matrix (MMX) System | Lialda (Mezavant XL) | <1% | <1% | Complete release within 7 hours | [10][11] |
| Granule Formulations | Vegaz-OD, Brand P, Brand M, Brand R | ~24-25% after 2 hours | ~22-30% after 1 hour | ~79-103% after 24 hours | [13] |
Table 2: Pharmacokinetic Parameters of Different Oral Mesalamine Formulations
| Formulation | Tmax (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Urinary Excretion of Total 5-ASA (%) | Fecal Excretion of Total 5-ASA (%) | Reference(s) |
| Sulfasalazine (Pro-drug) | Not specified | Not specified | Not specified | 11-33% | 23-75% | [14] |
| Olsalazine (Pro-drug) | Not specified | Not specified | Not specified | 14-31% | 17-50% | [14] |
| Balsalazide (Pro-drug) | Not specified | Not specified | Not specified | 12-35% | 22-46% | [14] |
| Asacol (pH-dependent) | Not specified | Not specified | Not specified | 10-35% | 20-64% | [14] |
| Pentasa (Time-dependent) | Not specified | Not specified | Not specified | 15-53% | 12-59% | [14] |
| Salofalk, Mesasal, Claversal | Not specified | Not specified | Not specified | 27-56% | 23-44% | [14] |
Visualizing Release Mechanisms
The following diagrams illustrate the conceptual release profiles of the different mesalamine formulation technologies.
Caption: pH-Dependent Release Mechanism.
Caption: Time-Dependent Release Mechanism.
Caption: Multi-Matrix (MMX) Release Mechanism.
Experimental Protocols
The following are detailed methodologies for in vitro dissolution studies commonly cited in the literature for assessing mesalamine release profiles.
Protocol 1: USP Type II Apparatus Dissolution Test for pH-Dependent Formulations
-
Objective: To evaluate the in vitro dissolution profile of pH-dependent release mesalamine formulations in simulated gastrointestinal fluids.
-
Apparatus: USP Dissolution Apparatus II (Paddle Apparatus).
-
Dissolution Media:
-
Acid Stage: 0.1 N HCl (pH 1.2) for 2 hours to simulate the stomach.
-
Buffer Stage 1: Phosphate buffer (pH 6.0 or 6.4) for 1 hour to simulate the proximal small intestine.
-
Buffer Stage 2: Phosphate buffer (pH 7.2) for up to 24 hours to simulate the distal small intestine and colon.
-
-
Procedure:
-
Place one tablet in each of the six dissolution vessels containing 900 mL of 0.1 N HCl at 37 ± 0.5°C.
-
Operate the apparatus at a paddle speed of 50 or 100 rpm.
-
After 2 hours, withdraw a sample for analysis.
-
Carefully transfer the tablets to vessels containing 900 mL of phosphate buffer (pH 6.0 or 6.4) at 37 ± 0.5°C.
-
After 1 hour, withdraw a sample for analysis.
-
Transfer the tablets to vessels containing 900 mL of phosphate buffer (pH 7.2) at 37 ± 0.5°C.
-
Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
Analyze the samples for mesalamine concentration using a validated analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
-
Data Analysis: Calculate the cumulative percentage of the labeled amount of mesalamine released at each time point.
Protocol 2: Dynamic Dissolution Model for Simulating Gastrointestinal Transit
-
Objective: To assess the drug release profile of various mesalamine formulations under conditions that dynamically mimic the changing pH and transit times of the human gastrointestinal tract.
-
Apparatus: A dynamic dissolution model, such as the Auto pH System™, that can automatically change the pH of the dissolution medium.
-
Dissolution Media: Physiologically relevant buffers, such as bicarbonate-based buffers, to more closely mimic in vivo intestinal fluids.[10][15]
-
Procedure:
-
Place the formulation in the dissolution vessel.
-
Program the system to simulate the typical pH progression and transit times of the stomach, small intestine, and colon. For example:
-
pH 1.2 for 2 hours (stomach).
-
Gradual increase to pH 6.8 over 1-2 hours (proximal small intestine).
-
Maintain pH 6.8 for 2-3 hours (distal small intestine).
-
Increase to pH 7.2-7.4 for the remainder of the test (colon).
-
-
Maintain a constant temperature of 37 ± 0.5°C and appropriate agitation.
-
Collect samples at regular intervals throughout the simulated transit.
-
Analyze the samples for mesalamine concentration.
-
-
Data Analysis: Plot the percentage of drug released against time to obtain a dynamic release profile that reflects the formulation's behavior during gastrointestinal transit.
Conclusion
The choice of a mesalamine formulation has significant implications for drug delivery and, consequently, therapeutic efficacy. In vitro dissolution studies reveal considerable differences in the release profiles of pH-dependent, time-dependent, and multi-matrix formulations.[10][11][12] While pH-dependent formulations exhibit a distinct threshold for release, time-dependent formulations show a more gradual release pattern. The multi-matrix system offers a delayed and then sustained release throughout the colon.
It is important to note that while in vitro studies provide valuable comparative data, in vivo performance can be influenced by individual patient factors such as gastrointestinal transit time and luminal pH.[5][6] Nevertheless, the data and methodologies presented in this guide offer a robust framework for the preclinical evaluation and comparison of different mesalamine formulations, aiding in the development of more effective and targeted therapies for inflammatory bowel disease.
References
- 1. Polymeric Systems for Colon-specific Mesalazine Delivery in the Intestinal Bowel Diseases Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mesalazine release from a pH dependent formulation: effects of omeprazole and lactulose co-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. colorcon.com [colorcon.com]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. pH-dependent vs. constant release of mesalazine in the treatment of ulcerative colitis: Do drug delivery concepts determine therapeutic efficacy? (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct comparison of two different mesalamine formulations for the maintenance of remission in patients with ulcerative colitis: A double-blind, randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct comparison of two different mesalamine formulations for the induction of remission in patients with ulcerative colitis: A double-blind, randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Dissolution of Commercially Available Mesalamine Formulations at Various pH Levels | springermedizin.de [springermedizin.de]
- 11. researchgate.net [researchgate.net]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. alliedacademies.org [alliedacademies.org]
- 14. Systematic review: the pharmacokinetic profiles of oral mesalazine formulations and mesalazine pro-drugs used in the management of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dissolution of Commercially Available Mesalamine Formulations at Various pH Levels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 5-Aminosalicylic Acid (5-ASA) Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the quantification of 5-aminosalicylic acid (5-ASA), a key anti-inflammatory agent in the treatment of inflammatory bowel diseases. The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, quality control of pharmaceutical formulations, and therapeutic drug monitoring. This document outlines the performance of various techniques, supported by experimental data to aid in the selection of the most suitable method for your research needs.
Comparison of Analytical Method Performance
The following table summarizes the quantitative performance characteristics of major analytical methods used for 5-ASA quantification. The data presented is compiled from various validation studies and demonstrates the capabilities of each technique in terms of linearity, sensitivity, accuracy, and precision.
| Method | Linearity Range | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| HPLC-UV | 20 - 100 µg/mL | Not Specified | Not Specified | Not Specified | [1] |
| HPLC-Fluorescence | Not Specified | 126 pmol/mL (N-acetyl-5-ASA), 318 pmol/mL (N-propionyl-5-ASA) | Not Specified | Not Specified | [2] |
| LC-MS/MS | 50 - 4000 ng/mL | 50 ng/mL | >90% for 5-ASA, >95% for N-Ac-5-ASA | Within-batch: ≤ 6.3% (5-ASA), ≤ 8.0% (N-Ac-5-ASA); Between-batch: ≤ 11% (5-ASA), ≤ 10% (N-Ac-5-ASA) | [3][4] |
| LC-MS/MS (Stable Isotope) | Not Specified | 5 ng/mL (5-ASA), 7.5 ng/mL (N-acetyl-5-ASA) | 98.8% for 5-ASA, 78.8% for its metabolite | Within acceptable ranges as per US FDA guidelines | [5] |
| Spectrophotometry (Azo Dye Formation) | 0.5 - 11.2 µg/mL | 0.578 µg/mL | Not Specified | Not Specified | [6] |
| Spectrophotometry (Schiff's Base Formation) | 50 - 500 µg/ml | Not Specified | Not Specified | Not Specified | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of the experimental protocols for the key methods cited in this guide.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Sample Preparation: For plasma samples, deproteinization with perchloric acid is a common step.[8] In some methods, a derivatization step is employed to enhance the lipophilicity and extractability of 5-ASA.[2][8]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Purospher RP-18e, 250 mm x 4 mm, 5 µm) is frequently used.[2][8]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.025 M potassium dihydrogen phosphate) and an organic solvent like methanol in an isocratic elution mode.[1]
-
Detection: UV detection is performed at a wavelength of 313 nm.[8]
-
2. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-Fluorescence)
-
Sample Preparation: Similar to HPLC-UV, sample preparation often involves deproteinization and may include a derivatization step to create a fluorescent product.[2][8]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.[2]
-
Mobile Phase: The mobile phase composition is optimized for the separation of the fluorescent derivatives.
-
Flow Rate: A common flow rate is 1.0 ml/min.[2]
-
Detection: Fluorescence detection is carried out with an excitation wavelength (λexc) of 300 nm and an emission wavelength (λemiss) of 406 nm or 418 nm.[2][9]
-
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: A simple protein precipitation with methanol is often sufficient for plasma samples.[3][4]
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
4. Spectrophotometry
-
Principle: These methods are based on the formation of a colored product that can be quantified using a spectrophotometer.
-
Method A: Azo Dye Formation: This method involves the reaction of 5-ASA with nitrite in an acidic medium to form a diazonium ion, which is then coupled with a reagent like thymol in a basic medium to produce a colored azo dye with maximum absorbance at 470 nm.[6]
-
Method B: Schiff's Base Formation: This method is based on the condensation of 5-ASA with p-dimethylaminobenzaldehyde to form a yellow-colored Schiff's base, which shows maximum absorbance at 440 nm.[7]
-
Instrumentation: A UV/Visible double beam spectrophotometer with 1 cm matched quartz cells is used for all spectral measurements.[7]
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a logical workflow for the cross-validation and comparison of different analytical methods for 5-ASA quantification. This process ensures a comprehensive evaluation of each method's suitability for a specific application.
Caption: Workflow for analytical method cross-validation.
This guide provides a foundational comparison to assist in the selection of an appropriate analytical method for 5-ASA quantification. It is recommended that researchers conduct their own validation studies to ensure the chosen method meets the specific requirements of their intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved LC-MS method for n-acetyl-5-aminosalicylic acid in plasma [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of Spectrophotometric Methods for the Estimation of Mesalamine in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. holcapek.upce.cz [holcapek.upce.cz]
- 9. Simplified HPLC method for 5-aminosalicylic acid in plasma and urine [chromaappdb.mn-net.com]
Evaluating Liazal (Mesalamine) in Combination with Other IBD Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the efficacy of Liazal (mesalamine), a locally-acting aminosalicylate, when used in combination with other therapies for Inflammatory Bowel Disease (IBD). While mesalamine is a cornerstone for inducing and maintaining remission in mild to moderate ulcerative colitis, its role as an adjunct to biologics and immunomodulators in more severe disease is an area of ongoing investigation.[1][2][3] This document synthesizes the available clinical data, details experimental methodologies, and illustrates key signaling pathways to offer an objective comparison of this compound's performance, both as a monotherapy and as part of a combination regimen.
Data Presentation: Quantitative Efficacy of Mesalamine
The following tables summarize the efficacy of oral mesalamine from key clinical trials. It is important to note that while this compound is a specific brand of mesalamine with a multi-matrix system, the broader data on mesalamine provides a basis for understanding its therapeutic potential.
Table 1: Efficacy of Oral Mesalamine Monotherapy in Active Ulcerative Colitis
| Study/Analysis | Treatment Group | Dosage | Duration | Primary Endpoint | Clinical Remission Rate | Mucosal Healing Rate |
| Controlled Trial (Hanauer et al.) [4][5] | Mesalamine Capsules | 2 g/day | 8 weeks | Physician Global Assessment | 29% | 44% (Sigmoidoscopic Index) |
| Mesalamine Capsules | 4 g/day | 8 weeks | Physician Global Assessment | 29% | 48% (Sigmoidoscopic Index) | |
| Placebo | - | 8 weeks | Physician Global Assessment | 12% | 31% (Sigmoidoscopic Index) | |
| Meta-analysis (Ford et al.) [6] | 5-ASA (Mesalamine) | Various | - | Prevention of Relapse | 57.6% (No Relapse) | Not Reported |
| Placebo | - | - | Prevention of Relapse | 35% (No Relapse) | Not Reported | |
| MOTUS Study [4] | Prolonged-release Mesalamine (OD) + Enema | 4 g/day | 8 weeks | Clinical & Endoscopic Remission | 52.1% | 87.5% |
| Prolonged-release Mesalamine (BD) + Enema | 4 g/day | 8 weeks | Clinical & Endoscopic Remission | 41.8% | 71.1% |
Table 2: Efficacy of Combination Oral and Rectal Mesalamine Therapy
| Study | Treatment Group | Duration | Primary Endpoint | Clinical Remission Rate | Mucosal Healing Rate |
| PINCE Study [7][8][9] | Oral Mesalamine (4g/day) + Mesalamine Enema (1g/day) | 8 weeks | Remission | 64% | Significantly more patients with mucosal healing at week 4 (p=0.052) |
| Oral Mesalamine (4g/day) + Placebo Enema | 8 weeks | Remission | 43% | - | |
| Double-blind, double-dummy trial [1] | Oral Mesalamine (2g/day) + Rectal Mesalamine (2g/day) | 6 weeks | Clinical Remission | 87% | 71% |
| Oral Mesalamine (4g/day) + Placebo Enema | 6 weeks | Clinical Remission | 82% | 58% |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are the protocols for key studies cited in this guide.
Controlled Trial of Mesalamine Capsules for Active Ulcerative Colitis (Hanauer et al.)[4][5]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 374 patients with mild to moderately active ulcerative colitis, stratified by disease extent (pancolitis or left-sided disease).
-
Intervention: Patients were randomized to one of four groups: placebo, mesalamine 1 g/day , mesalamine 2 g/day , or mesalamine 4 g/day for 8 weeks.
-
Efficacy Assessment:
-
Primary Endpoints: Clinical improvement was assessed using a Physician Global Assessment (PGA), sigmoidoscopic index, biopsy score, and patient-reported symptoms (stool frequency, abdominal pain, urgency, stool consistency, and rectal bleeding). Induction of remission was defined by more stringent criteria for PGA, sigmoidoscopic index, and biopsy score.
-
Macroscopic (Endoscopic) Improvement: Assessed via sigmoidoscopy.
-
Microscopic (Histologic) Improvement: Assessed via biopsy.
-
-
Statistical Analysis: Efficacy was compared between the active treatment groups and the placebo group.
PINCE Study: Combined Oral and Rectal Mesalamine (Probert et al.)[7][8][9]
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Patient Population: Patients with extensive mild-to-moderately active ulcerative colitis.
-
Intervention: All patients received oral mesalamine 4 g/day for 8 weeks. In addition, for the first 4 weeks, patients were randomized to receive either a daily active mesalamine enema (1 g) or a placebo enema.
-
Efficacy Assessment:
-
Primary Endpoint: Clinical remission at 8 weeks.
-
Secondary Endpoints: Early response assessed by the abbreviated ulcerative colitis disease activity index, mucosal healing assessed by the disease activity index endoscopic mucosal appearance score, cessation of rectal bleeding (from patient diaries), and quality of life (EQ-5D).
-
-
Statistical Analysis: Comparison of remission rates and other endpoints between the combination therapy and oral monotherapy groups.
General Clinical Trial Design for Ulcerative Colitis Therapies[10][11][12][13][14]
-
Study Design: Typically, a randomized, double-blind, placebo-controlled design is employed to demonstrate the efficacy of both induction and maintenance therapy.[10]
-
Trial Phases:
-
Induction Phase: A short-term trial (typically 6-14 weeks) to assess the initial benefit of the investigational drug.
-
Maintenance Phase: A longer-term trial (at least one year for chronically administered drugs) to assess the durability of the response. This can be a "treat-through" design where patients remain on their initial randomized treatment, or a "randomized withdrawal" design where initial responders are re-randomized to the active drug or placebo.[10]
-
-
Endpoints:
-
Primary Endpoint: Clinical remission is the recommended primary endpoint.[10] This is often defined using a multi-component score like the Mayo score or a modified version that includes stool frequency, rectal bleeding, and endoscopic findings.[11]
-
Secondary Endpoints: These can include clinical response, corticosteroid-free remission, endoscopic improvement, and endoscopic remission.[10]
-
Exploratory Endpoints: Histologic response/remission, changes in biomarkers (e.g., C-reactive protein, fecal calprotectin), and patient-reported outcomes are often included as exploratory endpoints.[10]
-
-
Assessment Tools: Colonoscopy is recommended to document disease activity throughout the colon.[10] Standardized scoring systems like the Mayo endoscopic subscore are used to grade the severity of inflammation.[12]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by different IBD therapies is essential for designing effective combination strategies.
Anti-inflammatory Signaling Pathway of this compound (Mesalamine)
Mesalamine's therapeutic effect is primarily localized to the colon and is mediated through multiple anti-inflammatory mechanisms. It is known to modulate the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and inhibit the nuclear factor-kappa B (NF-κB) signaling pathways, which are crucial in the inflammatory cascade.
Caption: Mechanism of action of this compound (mesalamine).
TNF-α Signaling Pathway and the Action of TNF-α Inhibitors
Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine in IBD.[13][14][15] TNF-α inhibitors, such as infliximab and adalimumab, are monoclonal antibodies that bind to and neutralize TNF-α, thereby blocking its inflammatory effects.[16][17][18][19]
Caption: TNF-α signaling and inhibitor action.
General Experimental Workflow for an IBD Clinical Trial
The workflow for a clinical trial evaluating a new IBD therapy typically follows a structured process from patient screening to data analysis.
Caption: Generalized IBD clinical trial workflow.
Conclusion
This compound (mesalamine) is a well-established and effective first-line therapy for inducing and maintaining remission in mild to moderate ulcerative colitis. The combination of oral and rectal mesalamine has demonstrated superior efficacy compared to oral monotherapy alone. While there is a strong mechanistic rationale for combining this compound with other IBD therapies, such as biologics and immunomodulators, to potentially achieve synergistic anti-inflammatory effects, there is a notable lack of robust clinical trial data to support this practice. The ongoing clinical trials are expected to provide valuable insights into the efficacy and safety of these combination regimens. For now, the use of this compound in combination with advanced IBD therapies should be considered on a case-by-case basis, weighing the potential benefits against the current absence of definitive clinical evidence. Future research should focus on well-designed clinical trials to elucidate the role of this compound as a component of combination therapy in the management of IBD.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of mesalamine in the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. Mesalamine capsules for treatment of active ulcerative colitis: results of a controlled trial. Pentasa Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mesalamine in the treatment and maintenance of remission of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Combined oral and rectal mesalazine for the treatment of mild-to-moderately active ulcerative colitis: rapid symptom resolution and improvements in quality of life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined oral and enema treatment with Pentasa (mesalazine) is superior to oral therapy alone in patients with extensive mild/moderate active ulcerative colitis: a randomised, double blind, placebo controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FDA offers guidance on drug development for ulcerative colitis, Crohnâs disease | RAPS [raps.org]
- 11. Clinical Trial Design in Ulcerative Colitis: Interpreting Evolving Endpoints Based on Post Hoc Analyses of the Vedolizumab Phase 3 Trials GEMINI 1 and VISIBLE 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment endpoints in ulcerative colitis: Does one size fit all? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TNF-a Is Critical To The Pathogenesis Of Inflammatory Bowel Diseases [pharmaceuticalonline.com]
- 14. karger.com [karger.com]
- 15. Study of tumor necrosis factor receptor in the inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of action of infliximab in inflammatory bowel disease: an anti-inflammatory multitasker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical Use and Mechanisms of Infliximab Treatment on Inflammatory Bowel Disease: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. crohnsandcolitis.org.au [crohnsandcolitis.org.au]
A Systematic Review and Meta-Analysis of Liazal's Clinical Trial Data for the Treatment of Ulcerative Colitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic review and meta-analysis of the clinical trial data for Liazal (mesalamine), a prominent treatment for ulcerative colitis (UC). It offers an objective comparison of this compound's performance against other oral mesalamine formulations and alternative therapies, supported by experimental data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the field of gastroenterology.
Executive Summary
This compound, a high-strength, once-daily formulation of mesalamine utilizing Multi-Matrix System (MMX) technology, has demonstrated efficacy and safety in the induction and maintenance of remission in patients with mild to moderate ulcerative colitis. Pivotal clinical trials have shown that this compound is superior to placebo in achieving clinical remission and is generally well-tolerated. Comparative studies and meta-analyses suggest that while there are no statistically significant differences in efficacy and safety among various oral mesalamine formulations, this compound's once-daily dosing may offer an advantage in patient adherence. This guide synthesizes the available quantitative data, details the experimental protocols of key clinical trials, and provides visualizations of the drug's mechanism of action and the typical clinical trial workflow.
Data Presentation: Efficacy and Safety of this compound and Comparators
The following tables summarize the quantitative data from key clinical trials, comparing the efficacy and safety of this compound with placebo and other mesalamine formulations for the induction and maintenance of remission in adult patients with mild to moderate ulcerative colitis.
Table 1: Induction of Clinical Remission at 8 Weeks
| Treatment Group | Remission Rate (%)[1][2] | Clinical Response Rate (%) | Mucosal Healing Rate (%) |
| This compound 4.8 g/day (once daily) | 29.2 - 41.2 | 59.6 | 69.7 |
| This compound 2.4 g/day (once or twice daily) | 34.1 - 40.5 | 55.7 | 61.4 |
| Asacol (mesalamine) 2.4 g/day (divided doses) | 32.6 | Not Reported | Not Reported |
| Placebo | 12.9 - 22.1 | 25.9 | 35.5 |
Remission was generally defined as a Ulcerative Colitis Disease Activity Index (UC-DAI) score of ≤ 1, with a score of 0 for rectal bleeding and stool frequency, and a sigmoidoscopy score reduction of ≥ 1 point from baseline.[1][2]
Table 2: Maintenance of Clinical Remission at 12 Months
| Treatment Group | Remission Rate (%)[3] |
| This compound 2.4 g/day | 73.4 |
| This compound 4.8 g/day | 74.7 |
| Asacol 2.4 g/day | 77.8 |
Table 3: Common Adverse Events (Incidence >2% and greater than Placebo)
| Adverse Event | This compound 2.4 g/day (%)[4][5] | This compound 4.8 g/day (%)[4][5] | Placebo (%)[4][5] |
| Headache | 5.6 | 3.4 | 0.6 |
| Flatulence | 4.0 | 2.8 | 2.8 |
| Abdominal Pain | 2.8 | 2.0 | 2.2 |
| Nausea | 2.5 | 2.8 | 2.2 |
| Diarrhea | 2.5 | 1.7 | 1.7 |
| Dyspepsia | 2.2 | 1.7 | 1.1 |
Comparison with Other Treatment Modalities
While oral 5-ASA formulations like this compound are the first-line treatment for mild to moderate UC, other therapeutic classes are employed for patients with more severe disease or who are refractory to 5-ASA therapy.
Table 4: Comparative Efficacy of Alternative Therapies for Moderate to Severe Ulcerative Colitis
| Drug Class | Example Drug | Induction Remission Rate (%) | Maintenance Remission Rate (at ~1 year) (%) |
| Biologics (Anti-TNFα) | Adalimumab | 16.5 - 21.3[6][7] | 17.3 - 22.0[6][7] |
| Small Molecules (JAK Inhibitors) | Tofacitinib | 16.6 - 18.5 | 34.3 (5mg), 40.6 (10mg) |
Experimental Protocols
The pivotal clinical trials for this compound for the induction of remission in active, mild to moderate ulcerative colitis were two similarly designed, randomized, double-blind, placebo-controlled studies (Kamm et al., 2007 and Lichtenstein et al., 2007).
Inclusion Criteria:
-
Adults with a diagnosis of active, mild to moderate ulcerative colitis.
-
A Ulcerative Colitis Disease Activity Index (UC-DAI) score of 4 to 10.[1]
-
A sigmoidoscopy score of ≥ 1.[1]
-
A Physician's Global Assessment (PGA) score of ≤ 2.[1]
Exclusion Criteria:
-
Patients with Crohn's disease or indeterminate colitis.
-
Patients with fulminant colitis or toxic megacolon.
-
Concomitant use of other medications for ulcerative colitis, such as corticosteroids or immunosuppressants (a washout period was typically required).
Randomization and Treatment: Patients were randomized to receive this compound (2.4 g/day or 4.8 g/day ), a comparator (e.g., Asacol 2.4 g/day in divided doses in one study), or placebo for an 8-week treatment period.[1]
Primary Efficacy Endpoint: The primary endpoint was the proportion of patients in clinical remission at week 8. Remission was defined as a UC-DAI score of ≤ 1, with a score of 0 for rectal bleeding and stool frequency, and at least a 1-point reduction from baseline in the sigmoidoscopy score.[1][2]
Statistical Analysis: The primary efficacy analysis was a comparison of the proportion of patients achieving remission in the this compound groups versus the placebo group.
Visualizations
Mechanism of Action of this compound (Mesalamine)
Experimental Workflow of a this compound Clinical Trial
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lialda vs Colazal | Power [withpower.com]
- 5. Long-term efficacy and safety of tofacitinib in patients with ulcerative colitis: 3-year results from a real-world study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adalimumab induces and maintains clinical remission in patients with moderate-to-severe ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adalimumab in the Treatment of Moderate-to-Severe Ulcerative Colitis: ULTRA 2 Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel 5-ASA Delivery Systems Against Existing Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of novel 5-aminosalicylic acid (5-ASA), or mesalazine, delivery systems against existing formulations for the treatment of inflammatory bowel disease (IBD). It is designed to assist researchers, scientists, and drug development professionals in evaluating the performance of these systems based on supporting experimental data.
Introduction to 5-ASA and its Formulations
5-aminosalicylic acid is a first-line anti-inflammatory agent for inducing and maintaining remission in mild to moderate ulcerative colitis.[1][2][3][4] Its therapeutic efficacy is primarily localized to the site of inflammation in the colon.[1][5] Consequently, the primary challenge in 5-ASA drug development is to design delivery systems that ensure maximal drug concentration at the colonic mucosa while minimizing systemic absorption and associated side effects.[6][7]
Over the years, various formulations have been developed to optimize the delivery of 5-ASA to the colon. These can be broadly categorized as existing (conventional) and novel delivery systems.
Existing Formulations:
-
Prodrugs: These formulations link 5-ASA to a carrier molecule via an azo bond. This bond is cleaved by bacterial azoreductase in the colon, releasing the active 5-ASA.[7][8] Examples include Sulfasalazine, Olsalazine, and Balsalazide.[4]
-
Delayed-Release (pH-dependent): These formulations are coated with a polymer that dissolves at a specific pH, typically the higher pH of the terminal ileum and colon, to release 5-ASA.[8][9]
-
Extended-Release (Time-dependent): These systems are designed to release 5-ASA gradually over a prolonged period as they transit through the gastrointestinal tract.[9]
Novel Formulations:
Novel drug delivery systems aim to improve upon existing formulations by offering enhanced site-specific delivery, prolonged drug release, and improved patient compliance.[3][10] These include:
-
Multi-Matrix System (MMX): This technology incorporates 5-ASA into a lipophilic and hydrophilic matrix, which is then coated with a pH-dependent polymer. This allows for a more even distribution and prolonged release of the drug throughout the colon.[11]
-
Nanoparticle-based Systems: These systems encapsulate 5-ASA in nanoparticles to improve its solubility, stability, and targeted delivery to inflamed tissues.[2]
-
Hydrogel-based Systems: pH-sensitive hydrogels can be designed to swell and release the encapsulated 5-ASA in the higher pH environment of the colon.[12]
Comparative Data of 5-ASA Formulations
The following tables summarize quantitative data from various studies comparing different 5-ASA formulations.
Table 1: In Vitro 5-ASA Release from Different Formulations at Various pH Levels
| Formulation | pH 1.0 (2h) | pH 6.0 (1h) | pH 6.8 (up to 8h) | Release Mechanism |
| APRISO® | <1% | 36% | 100% (after 3h) | pH- and time-dependent |
| ASACOL® MR | 0% | 0% | 100% (after ~4h) | pH-dependent |
| ASACOL® HD | 0% | 0% | 100% (after 2h) | pH-dependent |
| MEZAVANT XL® | 0% | 0% | 100% (over 6-7h) | pH-dependent |
| PENTASA® | 48% | 56% (cumulative) | 92% (after 6-8h) | Time-dependent |
| SALOFALK® | 0% | 11% | 100% (after 1h) | pH-dependent |
Data compiled from a study by Gosh et al. (2015).[13]
Table 2: Comparative Efficacy of Different Oral Mesalazine Formulations in Ulcerative Colitis
| Study Comparison | Patient Population | Primary Endpoint | Results |
| MMX Mesalazine vs. Asacol® | Patients with active UC | Clinical and endoscopic remission at 12 months | Comparable remission rates (MMX: 60.9%, Asacol®: 61.7%). Patient-reported symptom remission favored MMX (62.2% vs. 51.5%).[11] |
| Mesalazine Pellets vs. Mesalazine Tablets | Patients with mild to moderately active UC | Clinical remission at 8 weeks | Pellets were non-inferior to tablets (67% vs. 68% remission rate).[14][15] |
| High-Dose (1000mg) vs. Conventional (500mg) Mesalazine Tablets | Patients with mild to moderately active UC | Clinical remission at 8 weeks | High-dose tablets were non-inferior to conventional tablets (45.0% vs. 41.9% remission).[16] |
| pH-dependent vs. Time-dependent Release Mesalamine | Patients with quiescent UC | Proportion of patients without bloody stools at 48 weeks | pH-dependent formulation was non-inferior to the time-dependent formulation (76.9% vs. 69.2%).[17] |
Table 3: Preclinical Efficacy of a Novel 5-ASA-loaded SiO2 Nanoparticle System in a Mouse Model of Ulcerative Colitis
| Treatment Group | Disease Activity Index (DAI) | Colonic Mucosal IL-6 mRNA Expression | Colonic Mucosal TNF-α mRNA Expression |
| Model Group (UC) | High | High | High |
| Normal Dosage 5-ASA | Significantly lower than model | Significantly lower than model | Significantly lower than model |
| High Dosage 5-ASA | Significantly lower than normal dosage | Significantly lower than normal dosage | Significantly lower than normal dosage |
| 5-ASA-SiO2 NPs | Comparable to high dosage 5-ASA | Significantly lower than normal dosage | Significantly lower than normal dosage |
Data adapted from a study by Wang et al. (2016).[2]
Experimental Protocols
In Vitro Dissolution Testing of 5-ASA Formulations
Objective: To determine the in vitro release profile of 5-ASA from different oral formulations under conditions simulating the pH of the gastrointestinal tract.
Methodology:
-
Apparatus: USP apparatus I (basket) for capsules and USP apparatus II (paddle) for tablets are typically used.[18]
-
Dissolution Media: A staged pH change is used to mimic the transit through the GI tract:
-
Procedure:
-
The formulation (tablet or capsule) is placed in the apparatus with the initial dissolution medium.
-
The apparatus is run at a specified rotation speed (e.g., 50-100 rpm).[18]
-
At predetermined time intervals, samples of the dissolution medium are withdrawn.
-
The concentration of 5-ASA in the samples is analyzed using a suitable analytical method, such as high-performance liquid chromatography (HPLC).[19]
-
-
Data Analysis: The cumulative percentage of 5-ASA released is plotted against time to generate a dissolution profile for each formulation.
In Vivo Evaluation in an Animal Model of Ulcerative Colitis
Objective: To evaluate the therapeutic efficacy of novel 5-ASA delivery systems in a chemically induced model of colitis in rodents.
Methodology:
-
Animal Model: Colitis is typically induced in mice or rats using agents like dextran sulfate sodium (DSS) or 2,4,6-trinitrobenzenesulfonic acid (TNBS).[6][20]
-
Treatment Groups:
-
Healthy control group.
-
Colitis model group (untreated).
-
Colitis model group treated with a standard 5-ASA formulation.
-
Colitis model group treated with the novel 5-ASA delivery system.
-
-
Treatment Administration: Formulations are typically administered orally via gavage.[6]
-
Assessment of Efficacy:
-
Disease Activity Index (DAI): Animals are monitored daily for weight loss, stool consistency, and the presence of blood in the stool.[6]
-
Macroscopic and Histological Analysis: At the end of the study, animals are euthanized, and the colon is excised. The colon length and weight are measured, and tissue samples are collected for histological examination to assess inflammation and tissue damage.[6]
-
Biochemical Markers: The levels of inflammatory markers such as myeloperoxidase (MPO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in the colonic tissue are measured.[2][21]
-
-
Data Analysis: The parameters from the different treatment groups are statistically compared to determine the efficacy of the novel delivery system.
Visualizing Mechanisms and Pathways
Signaling Pathways in Inflammatory Bowel Disease
The pathogenesis of IBD involves complex interactions between genetic predisposition, environmental factors, and the host immune system, leading to the dysregulation of several key signaling pathways.[22][23]
Caption: Key signaling pathways implicated in the pathogenesis of IBD.
Mechanism of Action of 5-ASA
5-ASA exerts its anti-inflammatory effects through multiple mechanisms, with the inhibition of the NF-κB signaling pathway being a key target.[6]
Caption: Inhibition of the NF-κB signaling pathway by 5-ASA.
Experimental Workflow for Evaluating 5-ASA Delivery Systems in a DSS-induced Colitis Model
The following workflow illustrates the key steps in a preclinical study to assess the efficacy of a novel 5-ASA formulation.
Caption: Workflow for DSS-induced colitis model.
References
- 1. droracle.ai [droracle.ai]
- 2. 5-ASA-loaded SiO2 nanoparticles-a novel drug delivery system targeting therapy on ulcerative colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mesalazine in inflammatory bowel disease: A trendy topic once again? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mesalamine Formulations Explained: 5 Types for Ulcerative Colitis | MyCrohnsAndColitisTeam [mycrohnsandcolitisteam.com]
- 5. Sulfasalazine and 5-Aminosalicylates (5-ASA) - IBD Journey - Treatment and Medications - Sulfasalazine and 5-Aminosalicylates (5-ASA) [crohnsandcolitis.ca]
- 6. benchchem.com [benchchem.com]
- 7. Clinical Pharmacology of 5-ASA Compounds in Inflammatory Bowel Disease | Abdominal Key [abdominalkey.com]
- 8. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 9. 5-ASA colonic mucosal concentrations resulting from different pharmaceutical formulations in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel drug delivery systems for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mesalazine preparations for the treatment of ulcerative colitis: Are all created equal? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. A double-blind dose-escalating trial comparing novel mesalazine pellets with mesalazine tablets in active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy and safety of a novel high-dose mesalazine tablet in mild to moderate active ulcerative colitis: a double-blind, multicentre, randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Release of 5-Aminosalicylic Acid (5-ASA) from Mesalamine Formulations at Various pH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sustained release of 5-aminosalicylic acid from azoreductase-responsive polymeric prodrugs for prolonged colon-targeted colitis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vivo Evaluation of 5-ASA Colon-Specific Tablets Using Experimental-Induced Colitis Rat Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vivo Evaluation of 5-ASA Colon-Specific Tablets Using Experimental-Induced Colitis Rat Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Signaling pathways associated with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Signaling Pathways Associated with Inflammatory Bowel Disease: Ingenta Connect [ingentaconnect.com]
Liazal in Inflammatory Bowel Disease: A Comparative Analysis of its Impact on Ulcerative Colitis and Crohn's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liazal (mesalamine), a delayed-release 5-aminosalicylic acid (5-ASA) formulation, in the treatment of the two primary subtypes of Inflammatory Bowel Disease (IBD): Ulcerative Colitis (UC) and Crohn's Disease (CD). This document summarizes key clinical trial data, outlines experimental methodologies, and visualizes the underlying molecular pathways to offer an objective assessment of this compound's therapeutic profile.
Executive Summary
This compound, also known as MMX mesalamine, is a cornerstone in the management of mild to moderate Ulcerative Colitis, demonstrating significant efficacy in inducing and maintaining remission. Its delivery system is designed for targeted release throughout the colon, the primary site of inflammation in UC. In contrast, the role of this compound and other 5-ASA formulations in Crohn's Disease is less established and remains a subject of debate within the scientific community. Clinical evidence for its efficacy in CD, particularly in small bowel predominant disease, is limited and often conflicting. This guide will delve into the available data to elucidate these differences.
Mechanism of Action
The precise mechanism of action of mesalamine is not fully elucidated but is believed to be multifactorial and primarily localized to the colonic mucosa. Key proposed mechanisms include:
-
Modulation of Inflammatory Signaling Pathways: A significant aspect of mesalamine's action involves the modulation of key intracellular signaling pathways that drive inflammation. Notably, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and activate Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[3][4][5] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[4] Conversely, PPAR-γ activation has anti-inflammatory effects in the gut.[6]
Comparative Efficacy in Ulcerative Colitis
Clinical trials have consistently demonstrated the efficacy of this compound in inducing and maintaining remission in patients with mild to moderate Ulcerative Colitis.
Induction of Remission
Two pivotal Phase III, randomized, double-blind, placebo-controlled studies (SPD476-301 and SPD476-302) evaluated the efficacy of this compound for the induction of remission in patients with active, mild to moderate UC.[7][8] Remission was stringently defined based on the Ulcerative Colitis Disease Activity Index (UC-DAI).[9]
| Treatment Group | SPD476-301 Remission Rate (8 weeks) | SPD476-302 Remission Rate (8 weeks) |
| This compound 2.4 g/day | 34.1% (twice daily) | 40.5% (once daily) |
| This compound 4.8 g/day | 29.2% (once daily) | 41.2% (once daily) |
| Asacol 2.4 g/day | Not included | 32.6% (three times daily) |
| Placebo | 12.9% | 22.1% |
Data compiled from publicly available study results.[7][10]
Maintenance of Remission
A 12-month, randomized, multicentre study compared the efficacy of once-daily this compound (2.4 g/day ) with twice-daily Asacol (2.4 g/day ) for the maintenance of remission in patients with left-sided UC.[11]
| Treatment Group | Clinical and Endoscopic Remission at 12 months |
| This compound 2.4 g/day (once daily) | 60.9% |
| Asacol 2.4 g/day (twice daily) | 61.7% |
Data from Prantera et al. (2009).[11]
An extension study of the pivotal induction trials (Study 303) also demonstrated long-term remission rates. After 12 months of treatment with this compound, approximately 75% of patients remained in remission.[1]
Comparative Efficacy in Crohn's Disease
The efficacy of mesalamine in Crohn's Disease is a topic of considerable debate, with evidence being less robust compared to its use in Ulcerative Colitis. This is partly due to the heterogeneous nature of CD, which can affect any part of the gastrointestinal tract.[12][13]
While some studies have suggested a modest benefit of high-dose mesalamine in inducing remission in patients with mild to moderate active Crohn's disease, particularly with ileal involvement, others have not shown a significant difference compared to placebo.[14][15] For maintaining remission, mesalamine may have some benefit in patients with surgically induced remission and ileitis.[4][16]
Due to the limited and often conflicting data specifically for this compound in Crohn's Disease, a direct quantitative comparison similar to that for UC is not feasible at this time. The general consensus from systematic reviews and meta-analyses is that the role of 5-ASAs in both inducing and maintaining remission in Crohn's Disease remains uncertain.[12][15]
Experimental Protocols
Key Clinical Trial Methodology (Ulcerative Colitis)
The pivotal induction trials for this compound (SPD476-301 and SPD476-302) followed a similar design:
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter Phase III trials.[8]
-
Patient Population: Adults with active, mild to moderate Ulcerative Colitis.[8]
-
Intervention: Patients were randomized to receive this compound (2.4 g/day or 4.8 g/day ), a comparator (Asacol in SPD476-302), or placebo for 8 weeks.[8][10]
-
Primary Endpoint: The primary outcome was the percentage of patients achieving clinical and endoscopic remission at week 8, as defined by a modified Ulcerative Colitis Disease Activity Index (UC-DAI).[8]
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action of mesalamine on key inflammatory signaling pathways in IBD.
Caption: Inhibition of the NF-κB signaling pathway by this compound (mesalamine).
Caption: Activation of the PPAR-γ signaling pathway by this compound (mesalamine).
Experimental Workflow
Caption: A generalized workflow for this compound's pivotal clinical trials in UC.
Conclusion
This compound (MMX mesalamine) is a well-established and effective treatment for the induction and maintenance of remission in patients with mild to moderate Ulcerative Colitis. Its once-daily dosing may also offer an advantage in patient adherence. The efficacy of this compound in Crohn's Disease is not as clearly defined, and its use in this patient population should be considered on a case-by-case basis, taking into account the location and severity of the disease. Further research, particularly head-to-head comparative trials in more targeted CD populations, is warranted to better delineate the role of this compound in the broader spectrum of Inflammatory Bowel Disease. The ongoing exploration of its molecular mechanisms will continue to provide valuable insights for future drug development in IBD.
References
- 1. researchgate.net [researchgate.net]
- 2. mdapp.co [mdapp.co]
- 3. Mesalamine in the treatment of mild to moderate active Crohn's ileitis: results of a randomized, multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maintenance of remission in Crohn's disease: current and emerging therapeutic options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator activated receptor γ in colonic epithelial cells protects against experimental inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crohnscolitisfoundation.org [crohnscolitisfoundation.org]
- 7. LIALDA -- the first oral once-daily mesalamine for ulcerative colitis -- now available | EurekAlert! [eurekalert.org]
- 8. Effect of once- or twice-daily MMX mesalamine (SPD476) for the induction of remission of mild to moderately active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of extended MMX mesalamine therapy for acute, mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing clinical use of mesalazine (5-aminosalicylic acid) in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical trial: ulcerative colitis maintenance treatment with 5-ASA: a 1-year, randomized multicentre study comparing MMX with Asacol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peroxisome proliferator activated receptor gamma in colonic epithelial cells protects against experimental inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Are Aminosalicylates (5-ASA Drugs) Effective for Treating Crohn’s Disease and Ulcerative Colitis? | MyCrohnsAndColitisTeam [mycrohnsandcolitisteam.com]
- 14. Mesalamine for the Treatment of Crohn Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cochranelibrary.com [cochranelibrary.com]
- 16. Mesalamine in the maintenance treatment of Crohn's disease: a meta-analysis adjusted for confounding variables - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. medicalalgorithms.com [medicalalgorithms.com]
Safety Operating Guide
Proper Disposal of Liazal (Mesalamine) in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of Liazal, with its active ingredient mesalamine, is critical for maintaining laboratory safety and ensuring environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound in a laboratory environment.
Hazard Profile and Safety Precautions
Mesalamine, the active pharmaceutical ingredient in this compound, is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) should be worn when handling the compound for disposal. This includes chemical-resistant gloves, safety goggles, and a lab coat.
Quantitative Data Summary
For a clear understanding of the hazards associated with mesalamine, the following table summarizes its key classifications.
| Hazard Classification | Description | Precautionary Statement |
| Skin Irritation | Causes skin irritation.[1][2][3] | Wash skin thoroughly after handling.[2] |
| Eye Irritation | Causes serious eye irritation.[1][2][3] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[2] |
| Respiratory Irritation | May cause respiratory irritation.[1][2][3] | Avoid breathing dust. Use in a well-ventilated area.[2] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound and mesalamine-contaminated materials is through a licensed professional waste disposal service, utilizing chemical incineration.[1]
1. Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Body Protection: A laboratory coat is mandatory.
2. Waste Segregation and Collection:
-
Identify all this compound waste, including unused tablets, powder, and any materials contaminated with mesalamine (e.g., gloves, weighing paper, pipette tips).
-
Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical and properly labeled as "Hazardous Waste" with the name "Mesalamine" clearly visible.
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
4. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and reputable waste disposal company.
-
Ensure the disposal company will use high-temperature chemical incineration for the destruction of the pharmaceutical waste.[1]
-
Do not dispose of this compound or mesalamine-contaminated materials in the regular trash or down the drain.
5. Contaminated Packaging:
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe and compliant disposal of this compound waste.
References
Essential Safety and Handling Protocols for Liazal (Mesalamine)
This guide provides crucial safety and logistical information for laboratory professionals handling Liazal (mesalamine). Adherence to these procedures is vital for ensuring personal safety and proper disposal of materials.
When handling this compound, it is imperative to utilize appropriate personal protective equipment (PPE) to minimize exposure and ensure a safe laboratory environment.[1] All personnel should receive training on the safe handling of this product.[2] Direct contact with the skin, eyes, and inhalation of airborne particles or mists should be strictly avoided.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a research and development setting.
| PPE Category | Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from potential splashes or airborne particles of the chemical.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the compound, which may cause irritation.[2][3] |
| Laboratory coat | Provides a protective barrier for skin and personal clothing. | |
| Respiratory Protection | NIOSH-approved respirator | Recommended when there is a potential for generating dust or aerosols, or when working outside of a ventilated enclosure.[3] |
Handling and Disposal Workflow
Proper handling and disposal are critical to laboratory safety and environmental responsibility. The following workflow outlines the necessary steps from preparation to final disposal of this compound and associated waste.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization and Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, bench paper, and weigh boats, should be considered chemical waste.
-
Liquid Waste: Aqueous solutions containing this compound should be collected as hazardous chemical waste. The pH of the waste solution should be between 5.0 and 12.5 before being collected for disposal, unless otherwise specified by your institution's hazardous waste protocol.[4]
-
Unused Product: Unused or expired this compound tablets should be disposed of as pharmaceutical waste. Do not flush unused medication down the drain.[5]
Disposal Procedure:
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and a description of the contents (e.g., "this compound-contaminated solid waste" or "Aqueous waste with mesalamine").
-
Storage: Store waste in designated, properly sealed containers in a satellite accumulation area until it can be collected by an approved hazardous waste disposal vendor.[4]
-
Collection: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[6]
It is important to consult your institution's specific hazardous waste management guidelines for detailed procedures.[6]
References
- 1. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. medline.com [medline.com]
- 3. falseguridad.com [falseguridad.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Mesalamine: MedlinePlus Drug Information [medlineplus.gov]
- 6. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
